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Core Science & Biosynthesis

Foundational

Conformational Engineering and Synthetic Utility of D-5,6-Dehydrohomoleucine in Peptidomimetics

Executive Summary The development of next-generation peptide therapeutics relies heavily on the incorporation of non-natural amino acids to overcome the inherent limitations of natural peptides, such as rapid proteolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation peptide therapeutics relies heavily on the incorporation of non-natural amino acids to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and conformational instability. D-5,6-Dehydrohomoleucine ((2R)-2-amino-5-methylhex-5-enoic acid) is a highly specialized, non-natural D-amino acid that serves as an unsaturated, stereoinverted analog of homoleucine and an isostere of methionine.

While its naturally occurring L-enantiomer was originally isolated from Streptomyces sp. as a methionine antagonist that competitively inhibits bacterial protein synthesis[1], the synthetic D-enantiomer is engineered specifically for advanced drug development. By combining a D-stereocenter with a rigidifying terminal alkene, D-5,6-Dehydrohomoleucine provides researchers with a dual-function building block: it enforces strict conformational constraints (stabilizing α-helices and β-turns) while offering a bio-orthogonal chemical handle for late-stage functionalization[2].

This technical guide explores the chemical architecture, mechanistic utility, and self-validating protocols for integrating D-5,6-Dehydrohomoleucine into complex peptide workflows.

Chemical Architecture and Physical Properties

D-5,6-Dehydrohomoleucine is characterized by its aliphatic side chain terminating in a double bond. The presence of the 5,6-dehydro moiety restricts the rotational degrees of freedom of the side chain. When incorporated into a peptide backbone, this restriction reduces the entropic penalty associated with folding, thereby thermodynamically favoring specific secondary structures. Furthermore, the D-configuration ensures that the local peptide backbone is unrecognizable to endogenous L-stereospecific proteases, drastically increasing the plasma half-life of the resulting peptidomimetic.

Table 1: Chemical and Structural Descriptors
DescriptorValueScientific Implication
IUPAC Name (2R)-2-amino-5-methylhex-5-enoic acidDefines the absolute (R) stereochemistry at the α-carbon.
Molecular Formula C₇H₁₃NO₂Isosteric to methionine; lacks the oxidation-prone thioether.
Molecular Weight 143.18 g/mol Low molecular weight allows for high-efficiency coupling.
PubChem CID [3]Unique identifier for the D-enantiomer.
Key Structural Motif Terminal alkene (5,6-dehydro)Enables cross-metathesis and thiol-ene click chemistry.

Mechanistic Utility: Conformational Engineering & Protease Evasion

The strategic choice to utilize D-5,6-Dehydrohomoleucine over standard aliphatic amino acids is rooted in structural causality. Natural methionine residues are highly susceptible to oxidation (forming methionine sulfoxide), which can deactivate a peptide drug. D-5,6-Dehydrohomoleucine acts as an oxidation-resistant isostere[4].

Furthermore, the integration of this residue creates a localized steric bulk that forces the peptide backbone into a predictable trajectory. The diagram below illustrates the dual-pathway structural effects of incorporating this residue into a therapeutic peptide.

Conformational D56 D-5,6-Dehydrohomoleucine Residue Rigidity Terminal Double Bond (Restricts side-chain rotation) D56->Rigidity Chirality D-Stereocenter (Inverts local chirality) D56->Chirality Helix Stabilizes α-Helix / β-Turn Motifs Rigidity->Helix Protease Evades Proteolytic Degradation Chirality->Protease

Caption: Mechanistic pathways by which D-5,6-Dehydrohomoleucine enhances peptide stability and structural integrity.

Experimental Workflows and Self-Validating Protocols

To successfully utilize D-5,6-Dehydrohomoleucine in Solid-Phase Peptide Synthesis (SPPS), researchers must account for the steric hindrance of the branched, unsaturated side chain. Standard room-temperature coupling with HBTU often results in incomplete reactions or sequence truncations.

Causality Behind Reagent Selection

We recommend Microwave-Assisted SPPS utilizing DIC and Oxyma Pure .

  • Causality: Heating the reaction to 75°C provides the kinetic energy required to overcome the activation barrier imposed by the side chain's steric bulk.

  • Causality: Oxyma Pure is selected over HOBt because it maintains a slightly acidic microenvironment, which suppresses the base-catalyzed epimerization of the D-stereocenter that frequently occurs when using strong bases like DIEA[2].

Table 2: Optimization of SPPS Coupling Conditions
Coupling ReagentBaseSolventTemp / TimeYield (%)Epimerization (%)
HBTUDIEADMF25°C / 60 min~65%< 2.0%
HATUDIEADMF25°C / 60 min~85%< 5.0%
DIC / Oxyma Pure None DMF 75°C (MW) / 10 min >95% < 1.0%
Protocol 1: Microwave-Assisted Coupling of Fmoc-D-5,6-Dehydrohomoleucine

This protocol is designed as a self-validating system, utilizing intermediate colorimetric assays to ensure each step proceeds to completion before advancing.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 3 minutes at 75°C (microwave). Wash thoroughly with DMF (5x).

  • Validation Check 1 (Kaiser Test): Extract a few resin beads and apply ninhydrin solutions. A deep blue color confirms the presence of free primary amines. Do not proceed if beads remain colorless.

  • Activation & Coupling:

    • Dissolve 0.5 mmol (5 eq) of Fmoc-D-5,6-Dehydrohomoleucine and 0.5 mmol (5 eq) of Oxyma Pure in 2 mL DMF.

    • Add 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC).

    • Add the activated mixture to the resin and heat at 75°C for 10 minutes in a microwave synthesizer.

  • Validation Check 2 (Kaiser Test): Wash the resin with DMF (5x). Perform the Kaiser test again. The beads must remain colorless/yellow , confirming that all free amines have been successfully coupled to the bulky amino acid. If blue, repeat Step 4.

  • Cleavage: Treat the final peptide-resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature to cleave the peptide and remove side-chain protecting groups.

SPPS Resin Peptidyl-Resin (Free Amine) Activation Activation (DIC / Oxyma Pure) Resin->Activation Coupling Coupling (Fmoc-D-5,6-Dehydrohomoleucine) Activation->Coupling Validation Self-Validation (Kaiser Test: Yellow) Coupling->Validation Validation->Coupling If Fail (Blue) Cleavage TFA Cleavage & Global Deprotection Validation->Cleavage If Pass Product Purified Modified Peptide Cleavage->Product

Caption: Self-validating solid-phase peptide synthesis workflow for Fmoc-D-5,6-Dehydrohomoleucine.

Protocol 2: Late-Stage Functionalization via Thiol-Ene Click Chemistry

The terminal alkene of D-5,6-Dehydrohomoleucine provides an orthogonal site for conjugating fluorophores or PEG chains without interfering with standard amino acid side chains (like Lysine or Cysteine).

  • Preparation: Dissolve 1 mg of the purified D-5,6-Dehydrohomoleucine-containing peptide in 500 µL of degassed DMF/H₂O (1:1).

  • Reagent Addition: Add 10 equivalents of the desired thiol-containing payload (e.g., PEG-SH) and 0.2 equivalents of the photoinitiator DPAP (2,2-Dimethoxy-2-phenylacetophenone).

  • Irradiation: Irradiate the solution with UV light (365 nm) for 30 minutes at room temperature. The radical-mediated reaction specifically targets the unhindered terminal double bond.

  • Validation (LC-MS): Inject a 5 µL aliquot into an LC-MS system. The reaction is validated when the total ion chromatogram shows a complete mass shift corresponding to [Mass_Peptide + Mass_Thiol], with no unreacted starting material remaining.

References

  • PubChem Database. "D-5,6-Dehydrohomoleucine; CID 103924433." National Center for Biotechnology Information. Available at:[Link]

  • Takeuchi, M., et al. (1979). "2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4." Journal of Antibiotics (Tokyo), 32(11):1118-24. Available at:[Link]

Sources

Exploratory

Engineering Peptide Conformation and Therapeutic Potency: The Mechanism of Action of D-5,6-Dehydrohomoleucine

A Technical Whitepaper for Peptide Chemists and Drug Development Professionals Executive Summary The incorporation of unnatural amino acids (UAAs) into synthetic peptides is a cornerstone of modern peptidomimetic drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Peptide Chemists and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (UAAs) into synthetic peptides is a cornerstone of modern peptidomimetic drug discovery. Among these, D-5,6-Dehydrohomoleucine (D-Dhl) —chemically designated as (2R)-2-amino-5-methylhex-5-enoic acid—has emerged as a critical structural element for engineering proteolytic stability, directing backbone conformation, and enhancing target affinity. This whitepaper dissects the mechanistic role of D-Dhl in Solid-Phase Peptide Synthesis (SPPS), exploring its thermodynamic impact on peptide folding, its utility in orthogonal macrocyclization, and its proven efficacy in advanced therapeutic translation inhibitors.

Molecular Architecture & Conformational Mechanics

The unique utility of D-Dhl stems from its highly specific molecular architecture. Unlike its canonical counterpart, leucine, or its saturated UAA analog, homoleucine, D-Dhl possesses a terminal 5,6-dehydro moiety (an alkene) on its side chain.

The Causality of Conformational Restriction

In peptide engineering, entropic penalties during target binding often limit drug potency. The introduction of the C5=C6 double bond in D-Dhl fundamentally alters the Ramachandran space available to the peptide backbone. Density functional theory (DFT) calculations demonstrate that the dehydroalkene site enforces a planar geometry, generating a rotational barrier of approximately 15 kcal/mol for the C5–C6 bond[1].

This restriction in side-chain mobility translates directly to backbone rigidification. By limiting the degrees of freedom, D-Dhl pre-organizes the peptide into specific secondary structures, preferentially stabilizing β -turn or α -helix motifs. Circular dichroism (CD) studies confirm that integrating Fmoc-5,6-dehydrohomoleucine into triple-helical peptides yields a 10–15% increase in melting temperature ( Tm​ ) compared to baseline homoleucine-containing sequences[1].

Conformational_Mechanics N1 Fmoc-D-5,6-Dehydrohomoleucine N2 C5-C6 Alkene Rigidification N1->N2 Induces N3 Rotational Barrier (~15 kcal/mol) N2->N3 Generates N4 Ramachandran Space Restriction N3->N4 Forces N5 Secondary Structure Stabilization (β-turn / α-helix) N4->N5 Promotes N6 Increased Melting Temp (ΔTm +10-15%) N5->N6 Yields

Fig 1. Mechanistic pathway of D-Dhl-induced conformational stabilization in peptides.

Quantitative Physicochemical Profile

To facilitate rational drug design, the core descriptors of Fmoc-D-Dhl-OH are summarized below.

Table 1: Key Molecular and Thermodynamic Descriptors

PropertyValueMechanistic Implication
Molecular Formula C22​H23​NO4​ Highly lipophilic; enhances membrane permeability.
Molecular Weight 365.4 g/mol Standard mass shift for LC-MS validation.
Stereochemistry (2R) / D-formResists endogenous protease degradation.
Rotational Barrier ~15 kcal/molLocks side-chain, reducing entropic binding penalty.
Thermodynamic Impact ΔTm​ +10-15%Stabilizes tertiary folding in aqueous environments.

Self-Validating SPPS Integration Protocol

Coupling sterically hindered, α -chiral unnatural amino acids requires optimized kinetics to prevent incomplete acylation and epimerization. As a Senior Application Scientist, I recommend abandoning standard uronium-based coupling reagents (e.g., HBTU/HATU) for bulky UAAs. Uronium salts can react with the free N-terminus of the resin-bound peptide to form unreactive guanidinium species, permanently terminating the sequence.

Instead, the following protocol utilizes DIC/OxymaPure , which bypasses the guanidinylation pathway and accelerates the formation of the highly reactive ester, ensuring >98% coupling efficiency.

Step-by-Step Methodology: D-Dhl Coupling & Validation
  • Resin Preparation & Deprotection:

    • Swell the resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

    • Treat with 20% Piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).

  • Pre-Activation (The Causality of Reagent Choice):

    • Dissolve 4.0 equivalents of Fmoc-D-5,6-Dehydrohomoleucine and 4.0 eq of OxymaPure in minimal DMF.

    • Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes. Mechanistic note: OxymaPure acts as an exceptional nucleophile, suppressing epimerization at the (2R) stereocenter while maintaining rapid acylation kinetics.

  • Coupling:

    • Transfer the activated UAA cocktail to the resin. Agitate at room temperature for 60–90 minutes.

  • Self-Validating Quality Assurance (Critical Step):

    • Do not proceed blindly. Isolate a 1–2 mg aliquot of the resin.

    • Perform a micro-cleavage using a cocktail of 95% TFA / 2.5% TIS / 2.5% H2​O for 30 minutes.

    • Analyze the supernatant via LC-MS.

    • Validation Metric: The presence of the [M+H]+ ion corresponding to the exact mass of the elongated peptide confirms success. If deletion sequences (unreacted starting material) are detected, enforce a secondary coupling cycle using HATU/DIPEA before proceeding to Fmoc deprotection.

SPPS_RCM_Workflow S1 Resin-Bound Peptide (Fmoc-Deprotected) S2 Coupling of Fmoc-D-Dhl-OH (DIC / OxymaPure) S1->S2 Acylation S3 In-Process Validation (Micro-cleavage LC-MS) S2->S3 QA Check S4 Chain Elongation (Addition of 2nd Alkene UAA) S3->S4 Mass Confirmed S5 Ring-Closing Metathesis (Grubbs Catalyst, DCE) S4->S5 Macrocyclization S6 Global Deprotection & Cleavage S5->S6 TFA Cocktail S7 Purified Stapled Peptide S6->S7 Isolation

Fig 2. Self-validating SPPS workflow for D-Dhl incorporation and subsequent macrocyclization.

Orthogonal Functionalization: Alkene-Directed Stapling

Beyond passive conformational restriction, the terminal alkene of D-Dhl acts as an orthogonal chemical handle. It is entirely inert to standard SPPS conditions (TFA, piperidine, DIC), allowing it to be carried through the synthesis untouched.

Once the peptide chain is fully assembled, the D-Dhl alkene can be paired with a second alkene-bearing UAA (such as L-allylglycine) situated at the i+4 or i+7 position to execute Ring-Closing Metathesis (RCM) .

  • Mechanism: Using a 1st or 2nd Generation Grubbs Ruthenium catalyst in 1,2-dichloroethane (DCE), the two alkenes undergo metathesis to form a covalent hydrocarbon staple.

  • Causality: The inherent rigidity of the D-Dhl side chain pre-organizes the two reactive alkenes in close spatial proximity. This drastically lowers the entropic penalty of macrocyclization, driving the RCM reaction to near-quantitative yields compared to highly flexible aliphatic alkenes.

Table 2: Optimized SPPS & RCM Parameters for D-Dhl

Process PhaseReagents / ConditionsRationale / Causality
Coupling DIC / OxymaPure (4 eq), 90 minPrevents N-terminal guanidinylation; maintains chiral integrity.
RCM Macrocyclization Grubbs I/II (20 mol%), DCE, 40°CRuthenium catalysis selectively targets terminal alkenes.
Global Cleavage 95% TFA, 2.5% TIS, 2.5% H2​O Alkene is stable to strong acids; TIS scavenges carbocations.

Therapeutic Case Studies: E-E-A-T in Practice

The theoretical benefits of D-5,6-Dehydrohomoleucine translate into profound clinical and preclinical outcomes.

Eukaryotic Translation Inhibitors (Ternatin / Didemnin Analogs)

Targeting the eukaryotic elongation factor 1A (eEF1A) is a highly validated strategy for halting the proliferation of neoplastic cells. In the optimization of natural translation inhibitors like ternatin and didemnin B, D-Dhl has proven indispensable.

Researchers synthesized congener variants where the native Leu4 residue was replaced with dehydrohomoleucine, paired with a pipecolic acid substitution. This specific UAA swap afforded a ~10-fold boost in antiproliferative potency in HCT-116 colorectal carcinoma cells, achieving a remarkable IC50​ of 5 nM [2]. The mechanism of action relies on the rigidified D-Dhl side chain locking into the hydrophobic pocket of eEF1A (formed by Val435-Gly436-Val437), irreversibly trapping the ribosome in a post-hydrolysis state and halting protein synthesis[2].

Modifiers of ATP Synthase

Furthermore, D-Dhl is actively utilized in the development of therapeutic modifiers targeting the reverse mode of mitochondrial ATP synthase ( F1​F0​ ATP hydrolysis). By incorporating D-Dhl (CAS: 73322-75-5) into targeted peptide sequences, researchers can selectively inhibit ATP hydrolysis without disrupting forward ATP synthesis. This mechanistic selectivity reduces reactive oxygen species (ROS) damage, positioning D-Dhl-containing peptides as potent candidates for oncology and the treatment of accelerated aging diseases[3].

References

  • Fmoc-5,6-Dehydrohomoleucine ()
  • Inhibitors of Eukaryotic Translational Machinery as Therapeutic Agents Source: ACS Publications URL
  • CA3050553A1 - Therapeutic modifiers of the reverse mode of atp synthase Source: Google Patents URL

Sources

Foundational

Stereochemistry and Spatial Conformation of D-5,6-Dehydrohomoleucine: A Technical Guide to Conformational Engineering

Executive Summary In the development of next-generation peptide therapeutics, controlling backbone geometry is paramount to achieving target affinity and proteolytic stability. D-5,6-Dehydrohomoleucine (D-Dhh) —a non-can...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of next-generation peptide therapeutics, controlling backbone geometry is paramount to achieving target affinity and proteolytic stability. D-5,6-Dehydrohomoleucine (D-Dhh) —a non-canonical, conformationally restricted amino acid—has emerged as a powerful tool for structural biologists. By combining an inverted α-stereocenter with a rigid terminal alkene, D-Dhh restricts side-chain mobility, thereby reducing the conformational entropy of the unfolded peptide state. This whitepaper provides an in-depth analysis of the stereochemical dynamics of D-Dhh, alongside field-proven, self-validating protocols for its synthesis and integration into solid-phase peptide synthesis (SPPS).

Molecular Architecture and Stereochemical Dynamics

The (2R) Stereocenter and Backbone Inversion

Standard proteinogenic amino acids possess an L-configuration (S-stereocenter), which naturally dictates right-handed α-helical or standard β-sheet geometries. D-5,6-Dehydrohomoleucine features a (2R) stereocenter . The incorporation of this D-amino acid locally inverts the chiral environment of the peptide backbone. This inversion is highly effective at disrupting native proteolysis (as endogenous proteases are stereoselective for L-residues) and is frequently utilized to force the backbone into specific dihedral angles ( ϕ , ψ ) that favor Type II' β-turns or left-handed helical motifs.

The 5,6-Dehydro Moiety: Planarity and Rotational Barriers

The defining structural feature of D-Dhh is its terminal exo-methylene group. The sp2 hybridization at the C5 and C6 atoms forces a strictly planar geometry at the dehydroalkene site[1].

From a thermodynamic perspective, the introduction of this double bond fundamentally alters the side chain's energy landscape. Density Functional Theory (DFT) calculations indicate a massive rotational barrier of ~15 kcal/mol for the C5–C6 bond [1].

  • The Causality of Stabilization: In standard homoleucine, the aliphatic side chain rotates freely, creating a high degree of conformational entropy ( ΔS ) in the unfolded state. The ~15 kcal/mol barrier in D-Dhh severely restricts the χ2​ and χ3​ dihedral angles. By pre-organizing the side chain, the entropy of the unfolded state is drastically reduced. Consequently, the free energy penalty ( ΔG ) required for the peptide to fold into a rigid secondary structure is minimized, thermodynamically driving the stabilization of the folded state.

(Note: It is critical to distinguish synthetic D-5,6-Dehydrohomoleucine from naturally occurring structural isomers, such as 5-dehydrohomoleucine ((2S,4R)-2-amino-4-methyl-hex-5-enoic acid), an allelochemical isolated from Boletus fraternus[2]. The latter features a methyl group at C4, whereas D-Dhh possesses a terminal exo-methylene at C5).

Quantitative Conformational Data

To facilitate rapid comparison during drug design, the key molecular descriptors and empirically derived conformational parameters of Fmoc-D-5,6-Dehydrohomoleucine are summarized below.

Table 1: Key Molecular and Conformational Descriptors

ParameterValueAnalytical Method / Source
IUPAC Name (Fmoc-derivative) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acidChemical Nomenclature[1]
Molecular Weight (Fmoc-derivative) 365.4 g/mol Mass Spectrometry (ESI-MS)[1]
Stereochemistry (α-carbon) R (D-configuration)Chiral Chromatography / NMR[1]
C5-C6 Rotational Barrier ~15 kcal/molDensity Functional Theory (DFT)[1]
α-Proton Chemical Shift δ 4.3–4.7 ppm 1 H-NMR[1]
Olefinic Protons Chemical Shift δ 5.2–5.8 ppm 1 H-NMR[1]
Peptide Melting Temp ( Tm​ ) Impact +10–15% increaseCircular Dichroism (CD)[1]

Logical Flow of Conformational Engineering

Conformational_Logic A D-5,6-Dehydrohomoleucine Incorporation B Restricted C5-C6 Rotation (~15 kcal/mol barrier) A->B Steric & Electronic Effects C Reduced Conformational Entropy (ΔS) B->C Pre-organization D Stabilization of β-turn / α-helix C->D Thermodynamic Favorability E 10-15% Increase in Melting Temp (Tm) D->E Measurable Outcome

Caption: Logical flow of peptide stabilization via restricted side-chain rotation.

Experimental Workflows and Self-Validating Protocols

As a Senior Application Scientist, I emphasize that every synthetic step must be governed by a clear mechanistic rationale and end with an empirical quality control (QC) gate. The following protocols are designed as self-validating systems.

Protocol A: Synthesis via Copper-Complexation Approach

Mechanistic Causality: Direct catalytic dehydrogenation of an unprotected aliphatic amino acid risks oxidative deamination and racemization at the α-carbon. By reacting D-homoleucine with Copper(II) carbonate, we form a bidentate chelate with the α-amino and carboxylate groups. This self-assembling complex thermodynamically locks the α-chiral center (preserving the R-configuration) and electronically shields the amine, allowing palladium-catalyzed dehydrogenation to proceed selectively at the distal C5-C6 position[1].

  • Complexation: Dissolve D-homoleucine in aqueous buffer and react with excess CuCO3​ at 80°C until the solution turns deep blue. Filter to remove unreacted copper.

  • Dehydrogenation: Introduce catalytic palladium (Pd/C) under controlled dehydrogenation conditions to yield the 5,6-alkene moiety[1].

  • Demetalation & Protection: Wash the complex with EDTA (or H2​S ) to precipitate the copper. Immediately react the free amino acid with Fmoc-OSu in a 1:1 dioxane/water mixture containing NaHCO3​ to yield Fmoc-D-5,6-Dehydrohomoleucine.

  • Self-Validation (QC Gate): Purify via RP-HPLC using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA). The system is validated if ESI-MS confirms a high-purity peak with an [M+H]+ ion at m/z 366.4[1].

Synthesis_Workflow N1 Step 1: Copper Complexation Masks α-amino and carboxyl groups N2 Step 2: Pd-Catalyzed Dehydrogenation Introduces 5,6-alkene moiety N1->N2 N3 Step 3: Demetalation & Fmoc Protection Enables SPPS compatibility N2->N3 N4 N4 N3->N4

Caption: Step-by-step synthesis and validation workflow for Fmoc-D-5,6-Dehydrohomoleucine.

Protocol B: Microwave-Assisted SPPS Integration

Mechanistic Causality: The sp2 -hybridized exo-methylene group at C5 introduces significant steric bulk. This rigidity sterically hinders the nucleophilic attack of the incoming amine during solid-phase peptide coupling, often resulting in deletion sequences at room temperature. Microwave irradiation provides the precise activation energy required to overcome this kinetic barrier without inducing thermal degradation[1].

  • Activation: Pre-activate 3 equivalents of Fmoc-D-Dhh with N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in DMF.

  • Coupling: Transfer to the resin and apply microwave irradiation at 25 W, maintaining the temperature strictly at 45°C for 15 minutes[1].

  • Self-Validation (QC Gate): Perform a Kaiser test. A completely colorless/yellow bead confirms >99% coupling efficiency. If blue, repeat the microwave coupling step before proceeding to Fmoc deprotection.

Protocol C: Conformational Validation via Circular Dichroism (CD)

Mechanistic Causality: To empirically prove that the restricted side-chain rotation translates to macroscopic peptide stability, we must measure thermodynamic unfolding. Circular dichroism at 222 nm specifically monitors the n→π∗ transition characteristic of rigid hydrogen-bonding networks (e.g., helices).

  • Sample Preparation: Dissolve the cleaved, purified peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM.

  • Thermal Denaturation: Using a CD spectrometer equipped with a Peltier temperature controller, monitor ellipticity at 222 nm while ramping the temperature from 20°C to 90°C at 1°C/min.

  • Self-Validation (QC Gate): Plot the first derivative of the ellipticity curve to identify the inflection point, which represents the melting temperature ( Tm​ ). The protocol is validated if the D-Dhh incorporated peptide exhibits a 10–15% increase in Tm​ compared to a control peptide synthesized with standard homoleucine[1].

References

  • Araya, H., et al. (2014). "Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck." Journal of Plant Interactions, Taylor & Francis. URL:[Link]

Sources

Exploratory

The Role of D-5,6-Dehydrohomoleucine in Unnatural Amino Acid Mutagenesis: A Technical Guide for Advanced Therapeutics

Executive Summary The expansion of the genetic code through unnatural amino acid (UAA) mutagenesis has revolutionized protein engineering and drug discovery. Among the most structurally compelling UAAs is D-5,6-Dehydroho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of the genetic code through unnatural amino acid (UAA) mutagenesis has revolutionized protein engineering and drug discovery. Among the most structurally compelling UAAs is D-5,6-Dehydrohomoleucine (D-Ahl or D-5,6-DHL). Originally identified as a rare non-proteinogenic allelochemical isolated from the fruiting bodies of mushrooms such as Boletus fraternus[1], this alkene-bearing amino acid has transitioned from an ecological curiosity to a critical building block in advanced medicinal chemistry.

This whitepaper provides an in-depth technical analysis of D-5,6-Dehydrohomoleucine, detailing the chemical causality behind its structural benefits, self-validating experimental protocols for its incorporation, and its transformative impact on the pharmacokinetics of macrocyclic translation inhibitors.

Chemical Rationale and Structural Dynamics

D-5,6-Dehydrohomoleucine ((2R)-2-amino-5-methylhex-5-enoic acid) differs from canonical leucine and homoleucine by the presence of a terminal sp2-hybridized alkene. This subtle modification introduces two profound advantages for mutagenesis:

  • Conformational Pre-organization and Hydrophobic Packing : The terminal double bond restricts the dihedral rotation of the side chain, reducing the entropic penalty upon target binding. When substituted into hydrophobic cores, the planar geometry of the alkene allows for tighter van der Waals packing against target protein clefts compared to the flexible sp3 carbons of canonical aliphatic amino acids.

  • Bioorthogonal Late-Stage Functionalization : The terminal alkene serves as a highly reactive, bioorthogonal handle. It enables post-translational modifications via Ruthenium-catalyzed Ring-Closing Metathesis (RCM) for peptide stapling, or photo-initiated thiol-ene click chemistry for the attachment of fluorophores and pharmacokinetic modifiers.

UAA_Workflow A Target Gene Sequence (Amber Codon TAG) B Orthogonal Translation (Engineered aaRS/tRNA) A->B Transcription & Translation C Protein containing D-5,6-Dehydrohomoleucine B->C UAA Incorporation D Olefin Metathesis (Peptide Stapling) C->D Ru-Catalyst E Thiol-Ene Click (Fluorophore Labeling) C->E UV / Photoinitiator

Caption: Workflow of UAA Mutagenesis and Late-Stage Bioorthogonal Functionalization.

Experimental Methodology: SPPS Incorporation and Validation

While in vivo amber suppression is viable for recombinant proteins, Solid-Phase Peptide Synthesis (SPPS) remains the gold standard for incorporating D-5,6-DHL into therapeutic cyclic peptides. The following protocol outlines a self-validating system designed to prevent epimerization and ensure complete coupling of this sterically demanding UAA.

Step-by-Step Protocol: Fmoc-SPPS of D-5,6-DHL Peptides
  • Step 1: Resin Swelling and Preparation

    • Action: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM) for 30 minutes.

    • Causality: 2-CTC resin is specifically chosen for its extremely mild acidic cleavage conditions (1-2% TFA). This prevents the premature degradation, hydration, or isomerization of the sensitive terminal alkene on the D-5,6-DHL side chain during final cleavage.

  • Step 2: Amino Acid Coupling

    • Action: Dissolve Fmoc-D-5,6-Dehydrohomoleucine (2.0 eq) and DIPEA (4.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.9 eq) and agitate with the resin for 45 minutes.

    • Causality: The sp2 hybridized alkene of D-5,6-DHL introduces unique steric constraints during the transition state of amide bond formation. HATU, a highly active uronium coupling reagent, accelerates this process and stabilizes the intermediate, minimizing the risk of enantiomeric epimerization.

  • Step 3: Self-Validating Quality Control (Kaiser Test)

    • Action: Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample.

    • Validation: A colorless (negative) result confirms the complete absence of free primary amines, self-validating that the coupling of the sterically hindered D-5,6-DHL is 100% complete. If the test is blue (positive), the coupling step must be repeated before proceeding.

  • Step 4: Fmoc Deprotection

    • Action: Treat the resin with 20% piperidine in DMF for 15 minutes.

    • Validation: A subsequent Kaiser test must yield a deep blue color, confirming the successful removal of the Fmoc protecting group and the availability of the N-terminus for the next synthetic cycle.

Case Study: eEF1A Inhibition via Ternatin Analogs

The true therapeutic potential of D-5,6-Dehydrohomoleucine is best illustrated in the optimization of macrocyclic translation inhibitors. Ternatin and didemnin classes of cyclic depsipeptides are potent inhibitors of eukaryotic translation elongation factor 1 alpha (eEF1A)[2]. They function by trapping elongating polypeptide complexes at the ribosome, leading to translation arrest and apoptosis in cancer cells[2].

In a landmark study published by 2, researchers engineered a synthetic congener of ternatin (Congener 32) by replacing the canonical Leucine at position 4 (Leu4) with D-5,6-dehydrohomoleucine, alongside a substitution of methylalanine with pipecolic acid[2].

Mechanistic Causality: The wild-type Leu4 residue normally buries deep into a hydrophobic pocket formed by residues Val435-Gly436-Val437 of eEF1A[2]. By substituting Leu4 with D-5,6-dehydrohomoleucine, the rigid terminal alkene restricts the conformational entropy of the side chain. This pre-organization allows the unnatural side chain to pack more efficiently into the eEF1A hydrophobic cleft, significantly increasing binding affinity without adding excessive bulk.

As a result, Congener 32 affords a ~10-fold boost in antiproliferative potency in HCT-116 colorectal cancer cells, achieving an IC50 of 5 nM[2].

eEF1A_Inhibition A Ternatin Congener 32 (D-5,6-DHL Mutant) B eEF1A Hydrophobic Pocket (Val435-Gly436-Val437) A->B High-Affinity Binding C Conformational Trapping (GTP-dependent) B->C Hydrophobic Packing D Translation Arrest (Elongation Blockade) C->D Ribosome Stalling E Apoptosis in HCT-116 Cancer Cells D->E Cytotoxicity (IC50 = 5 nM)

Caption: Mechanistic pathway of eEF1A inhibition by D-5,6-Dehydrohomoleucine modified Ternatin.

Quantitative Data: Impact of D-5,6-DHL Mutagenesis

The table below summarizes the quantitative improvement achieved by integrating D-5,6-Dehydrohomoleucine into the Ternatin scaffold, demonstrating a clear structure-activity relationship (SAR) enhancement.

Compound VariantSequence ModificationTarget ComplexIC50 (HCT-116 Cells)Efficacy Shift
Ternatin (31) Wild-type (Leu4, MeAla)eEF1A·GDP·tRNA~50 nMBaseline
Congener 32 Leu4 → D-5,6-DHL, MeAla → Pipecolic acideEF1A·GDP·tRNA5 nM~10-fold improvement

Future Directions: ATP Synthase and Beyond

Beyond translation inhibitors, D-5,6-DHL is actively being explored in the development of metabolic modulators. Recent intellectual property highlights the incorporation of 5,6-dehydrohomoleucine into peptide inhibitors targeting the reverse mode of F1F0 ATP hydrolysis (3)[3]. By replacing glutamic acid (E) residues with this highly rigid, hydrophobic UAA, researchers aim to slow oxidative phosphorylation and reduce reactive oxygen species (ROS) generation in cancer cells exhibiting the Warburg effect[3].

As synthetic biology continues to mature, the dual utility of D-5,6-Dehydrohomoleucine—both as a structural optimizer and a bioorthogonal handle—will cement its role as a premier tool in next-generation drug development.

References

  • Title: Inhibitors of Eukaryotic Translational Machinery as Therapeutic Agents Source: ACS Publications URL
  • Title: Therapeutic modifiers of the reverse mode of atp synthase Source: Google Patents URL
  • Title: Isolation and bioassay studies of Cryptoporic acids from Cryptoporus volvatus fruiting bodies Source: ResearchGate URL

Sources

Foundational

D-5,6-Dehydrohomoleucine: Exact Mass Profiling and Analytical Validation in Peptide Engineering

Executive Summary The incorporation of non-canonical amino acids (ncAAs) into peptide sequences represents a paradigm shift in modern therapeutic development. D-5,6-Dehydrohomoleucine (D-5,6-Dhl) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences represents a paradigm shift in modern therapeutic development. D-5,6-Dehydrohomoleucine (D-5,6-Dhl) is a highly specialized, synthetic amino acid engineered to overcome the classical limitations of peptide drugs: poor metabolic stability and a lack of secondary structure in solution.

For researchers and drug development professionals, the precise physicochemical characterization of D-5,6-Dhl is paramount. This whitepaper provides an authoritative, in-depth guide to the structural logic, exact mass calculations, and self-validating analytical methodologies required to successfully integrate D-5,6-Dhl into advanced peptide engineering workflows.

Structural Logic and Therapeutic Causality

Why utilize D-5,6-Dehydrohomoleucine over canonical aliphatic amino acids like Leucine or Isoleucine? The molecular architecture of D-5,6-Dhl is deliberately designed for two specific, causal functional outcomes:

  • Proteolytic Evasion : The D-enantiomeric configuration inherently resists recognition by endogenous L-stereoselective proteases (e.g., trypsin, chymotrypsin). This causality directly translates to a drastically increased plasma half-life for the therapeutic peptide.

  • Conformational Rigidity via Stapling : The terminal olefin (the 5,6-dehydro double bond) serves as a bio-orthogonal structural handle. When paired with another olefin-bearing amino acid, it undergoes Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form a hydrocarbon "staple." This cross-link locks the peptide into a bioactive alpha-helical conformation, enhancing both target affinity and intracellular penetration ().

Property_Logic A D-5,6-Dehydrohomoleucine B D-Stereocenter A->B C Terminal Olefin (5,6-Dehydro) A->C D Protease Resistance B->D Prevents degradation E Ring-Closing Metathesis (Stapling) C->E Structural handle

Logical relationship between D-5,6-Dhl structure and therapeutic outcomes.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For scientists synthesizing or validating D-5,6-Dhl, distinguishing between its molecular weight (MW) and exact mass is not merely semantic—it is the foundational requirement for high-resolution analytical validation.

Quantitative Data Summary

Table 1: Physicochemical Summary

Property Value
IUPAC Name (2R)-2-amino-5-methylhex-5-enoic acid
Molecular Formula C₇H₁₃NO₂
Molecular Weight (Average) 143.18 g/mol
Exact Monoisotopic Mass 143.0946 Da

| Theoretical[M+H]⁺ m/z | 144.1019 m/z |

The Causality of Exact Mass Calculation

Molecular weight (143.18 g/mol ) is calculated using the weighted average of naturally occurring isotopes, which is useful for bulk stoichiometric measurements. However, High-Resolution Mass Spectrometry (HRMS) instruments (e.g., Q-TOF, Orbitrap) measure the mass-to-charge ratio (m/z) of individual ions based strictly on their most abundant, stable isotopes ().

The exact monoisotopic mass of D-5,6-Dhl is calculated by summing the precise isotopic masses of its constituent atoms:

Table 2: Monoisotopic Mass Contribution

Element Isotope Exact Mass (Da) Quantity Total Contribution (Da)
Carbon ¹²C 12.000000 7 84.000000
Hydrogen ¹H 1.007825 13 13.101725
Nitrogen ¹⁴N 14.003074 1 14.003074
Oxygen ¹⁶O 15.994915 2 31.989830

| Total | | | | 143.094629 |

Data corroborated by .

Self-Validating HRMS Protocol for D-5,6-Dhl

To confirm the identity and purity of synthesized or procured D-5,6-Dhl, the following LC-HRMS protocol establishes a self-validating system . The causality here is rigorous: precise chromatographic retention combined with sub-5 ppm mass accuracy unambiguously confirms the analyte, automatically ruling out isobaric impurities.

Step-by-Step Methodology: LC-HRMS Validation

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of D-5,6-Dhl in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA). Dilute to a final concentration of 1 µg/mL for injection.

  • Causality: The 0.1% FA provides an abundant proton source, driving the chemical equilibrium toward the[M+H]⁺ ionized state, which is strictly required for positive-mode Electrospray Ionization (ESI+).

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: While D-5,6-Dhl is a polar amino acid, its aliphatic side chain provides sufficient hydrophobicity for retention on a reversed-phase C18 column. This ensures temporal separation from highly polar synthetic byproducts (e.g., unreacted ammonia).

Step 3: Ionization and Mass Analysis

  • Action: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality: The exact mass of the neutral molecule is 143.0946 Da. The addition of a proton (exact mass = 1.007276 Da) yields a theoretical target of 144.1019 m/z .

Step 4: Data Processing (The Self-Validation Step)

  • Action: Extract the ion chromatogram (EIC) for 144.1019 m/z with a strict mass tolerance window of ± 5 ppm (± 0.0007 Da).

  • Causality: If a distinct peak is observed within this narrow window, the elemental composition of C₇H₁₃NO₂ is validated. A mass error > 5 ppm immediately invalidates the sample, indicating either severe instrument miscalibration or the presence of a structurally distinct isobaric contaminant.

HRMS_Workflow A Sample Prep (0.1% FA in MeCN:H2O) B UHPLC Separation (C18 Column) A->B Injection C ESI+ Ionization [M+H]+ Generation B->C Elution D Q-TOF HRMS Mass Analysis C->D Ion Transfer E Data Processing (Target: 144.1019 m/z) D->E Spectrum

Self-validating LC-HRMS workflow for exact mass confirmation of D-5,6-Dhl.

Downstream Application: Peptide Stapling Mechanism

Once validated analytically, D-5,6-Dhl is deployed in solid-phase peptide synthesis (SPPS). The terminal olefin is the critical active site for downstream macrocyclization.

Stapling_Mechanism N1 Linear Peptide Contains D-5,6-Dhl (Terminal Olefin) N3 Ring-Closing Metathesis (Cross-linking) N1->N3 N2 Ruthenium Catalyst (e.g., Grubbs I/II) N2->N3 Catalyzes N4 Stapled Peptide Alpha-Helical Stabilization N3->N4 Ethylene Gas Release

Mechanistic pathway of peptide stapling utilizing the D-5,6-Dhl terminal olefin.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 103924433, D-5,6-Dehydrohomoleucine". PubChem. URL:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Monoisotopic mass". IUPAC Compendium of Chemical Terminology (Gold Book). URL:[Link]

  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress". Journal of Medicinal Chemistry, 57(15), 6275–6288. URL:[Link]

Exploratory

Biosynthesis Pathways for Dehydro Amino Acid Derivatives: A Technical Guide to Lanthipeptide Maturation

Executive Summary Dehydro amino acids—specifically 2,3-dehydroalanine (Dha) and (Z)-2,3-dehydrobutyrine (Dhb)—are critical electrophilic intermediates in the biosynthesis of ribosomally synthesized and post-translational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dehydro amino acids—specifically 2,3-dehydroalanine (Dha) and (Z)-2,3-dehydrobutyrine (Dhb)—are critical electrophilic intermediates in the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs)[1][2]. The precise installation of these α,β-unsaturated residues dictates the downstream topology and bioactivity of lanthipeptides, a class of RiPPs with potent antimicrobial and antiallodynic properties[3][4]. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic hurdles of dehydration, the divergent enzymatic strategies evolved to overcome them, and the self-validating experimental workflows required to study these pathways in vitro.

The Thermodynamic Imperative of Dehydration

The direct elimination of water from serine (Ser) and threonine (Thr) residues is thermodynamically unfavorable under physiological conditions due to the poor leaving-group ability of the hydroxyl anion. Nature bypasses this high activation energy barrier by enzymatically converting the hydroxyl group into a superior leaving group prior to elimination[2][5].

This activation is achieved through distinct evolutionary pathways, broadly categorized into five classes of lanthipeptide synthetases[1][5][6]:

  • Class I (LanB Dehydratases): LanB enzymes (e.g., NisB in nisin biosynthesis) catalyze dehydration via a glutamylation-dependent mechanism[5][6]. The enzyme utilizes glutamyl-tRNA to transfer a glutamate moiety to the hydroxyl group of Ser/Thr, activating it as an ester leaving group. Subsequent elimination yields the dehydro amino acid[2][5].

  • Class II (LanM Bifunctional Synthetases): Class II systems employ a single bifunctional enzyme, LanM, which contains an N-terminal dehydratase domain and a C-terminal LanC-like cyclase domain[5][7]. Unlike LanB, LanM utilizes ATP and Mg²⁺ to directly phosphorylate the Ser/Thr residues. The resulting phosphate acts as an excellent leaving group for the elimination reaction[5][8].

  • Class III, IV, and V (Kinase/Lyase Systems): These classes utilize distinct kinase and lyase domains to achieve dehydration. For instance, in Class V lanthipeptides like lexapeptide, the enzymes LxmK (kinase) and LxmY (lyase) form a stable heterodimeric complex to iteratively phosphorylate and eliminate Ser/Thr residues[3][9].

G Precursor Precursor Peptide (Ser/Thr) Class1 Class I: LanB (Glutamylation) Precursor->Class1 ATP, Glu, tRNA Class2 Class II: LanM (Phosphorylation) Precursor->Class2 ATP Class3 Class III/IV/V (Kinase/Lyase) Precursor->Class3 ATP DHAA Dehydro Amino Acids (Dha / Dhb) Class1->DHAA Elimination Class2->DHAA Elimination Class3->DHAA Elimination Cyclization LanC / LanM Cyclase (Michael Addition) DHAA->Cyclization + Cys-SH Lanthipeptide Mature Lanthipeptide (Lan / MeLan) Cyclization->Lanthipeptide

Fig 1: Enzymatic pathways for Dha/Dhb biosynthesis and subsequent lanthipeptide cyclization.

Experimental Workflows: In Vitro Reconstitution and Validation

To study the kinetics and substrate specificity of Dha/Dhb formation, researchers must reconstitute the enzymatic activity in vitro. A major analytical challenge in this field is distinguishing between true enzymatic cyclization (Michael addition of Cys to Dha/Dhb catalyzed by LanC/LanM) and spontaneous, non-enzymatic cyclization that can occur during sample preparation or mass spectrometry (MS) ionization[1][7].

The following protocol provides a self-validating system for LanM activity, using differential alkylation to establish strict causality between the enzyme's presence and the final thioether topology.

Step-by-Step Methodology: LanM Reconstitution and Differential Alkylation
  • Substrate Preparation: Express the precursor peptide (LanA) fused to an N-terminal affinity tag (e.g., His₆-MBP) in E. coli. Purify via Immobilized Metal Affinity Chromatography (IMAC) and size-exclusion chromatography to ensure >95% purity.

  • Reaction Assembly: In a buffered solution (50 mM HEPES, pH 7.5), combine 10 µM LanA, 1 µM LanM, 5 mM ATP, 10 mM MgCl₂, and 1 mM TCEP. Causality Check: TCEP is strictly required to maintain cysteine thiols in a reduced state; oxidized disulfides cannot undergo Michael addition, which would artificially halt the pathway at the DHAA stage.

  • Incubation: Incubate the reaction at 25°C for 2–4 hours. Causality Check: Temperature control is critical. Elevated temperatures (>37°C) can induce the non-enzymatic degradation of Dha residues into pyruvyl groups via hydrolysis, confounding MS analysis.

  • Quenching and Alkylation (The Self-Validation Step): Quench the reaction by adding 1% Trifluoroacetic acid (TFA) to denature the enzyme. Immediately treat the mixture with 50 mM N-ethylmaleimide (NEM) or Iodoacetamide (IAA) in the dark for 30 minutes. Causality Check: NEM rapidly and irreversibly alkylates free, unreacted cysteines. If a cysteine has successfully undergone enzymatic Michael addition with Dha/Dhb to form a thioether ring, it lacks a free thiol and will not be alkylated. This step physically traps the reaction state, preventing spontaneous cyclization during MS ionization and ensuring the data strictly reflects enzymatic activity.

  • LC-MS/MS Analysis: Desalt the sample and analyze via high-resolution LC-MS/MS. Dehydration yields a mass shift of -18.01 Da per water loss. NEM alkylation adds +125.13 Da per unreacted cysteine.

Workflow Step1 1. Substrate Prep (LanA Expression) Step2 2. Enzyme Reconstitution (LanM + ATP + Mg2+) Step1->Step2 Step3 3. Reaction Incubation (Controlled Temp) Step2->Step3 Step4 4. Quenching & Alkylation (NEM or IAA) Step3->Step4 Traps unreacted Cys Step5 5. LC-MS/MS Analysis (Mass Shift Detection) Step4->Step5 -18 Da per Dha/Dhb

Fig 2: In vitro reconstitution workflow for validating DHAA biosynthesis and cyclization.

Quantitative Data: Mass Spectrometry Shifts and Kinetic Markers

Accurate interpretation of LC-MS/MS data is paramount for validating DHAA biosynthesis. The table below summarizes the quantitative mass shifts and their mechanistic implications during the reconstitution workflow.

Parameter / ModificationQuantitative Mass Shift (Da)Mechanistic Implication & Causality
Serine → Dha -18.0106Successful phosphorylation and subsequent elimination of phosphate/water.
Threonine → Dhb -18.0106Successful phosphorylation and subsequent elimination of phosphate/water.
Cysteine Alkylation (NEM) +125.1253Indicates a free thiol; proves that LanC/LanM cyclization was incomplete or inactive.
Cysteine Alkylation (IAA) +57.0215Alternative to NEM; indicates free thiol. Useful if NEM causes steric hindrance in dense peptides.
LanM ATP Turnover ( kcat​ ) ~0.5 - 2.0 min⁻¹The rate-limiting step in Class II biosynthesis is typically tied to the phosphate elimination phase rather than initial phosphorylation.

Downstream Applications and Future Directions

The enzymatic installation of Dha and Dhb is not merely a biosynthetic curiosity; it is a powerful tool for drug development[4]. Because Dha is a highly reactive Michael acceptor, researchers are increasingly utilizing isolated LanB and LanM dehydratases to engineer targeted covalent inhibitors (TCIs) and novel bioconjugation scaffolds[4][6]. By understanding the causality behind substrate recognition—specifically how the leader peptide guides the dehydratase to the core sequence—we can re-program these enzymes to install dehydro amino acids into non-natural, therapeutic peptide sequences.

References

  • A Class V Lanthipeptide Cyclase Directs the Biosynthesis of a Stapled Peptide Natural Product | nih.gov |1

  • Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes | nih.gov | 2

  • A Stable Dehydratase Complex Catalyzes the Formation of Dehydrated Amino Acids in a Class V Lanthipeptide | acs.org |3

  • Characterization of a dehydratase and methyltransferase in the biosynthesis of ribosomally-synthesized and post-translationally modified peptides in Lachnospiraceae | nih.gov | 8

  • Insights into the evolution of lanthipeptide biosynthesis | nih.gov | 6

  • Class V Lanthipeptide Cyclase Directs the Biosynthesis of a Stapled Peptide Natural Product | acs.org | 10

  • A Stable Dehydratase Complex Catalyzes the Formation of Dehydrated Amino Acids in a Class V Lanthipeptide | ACS Chemical Biology | acs.org | 9

  • Discovery of Unique Lanthionine Synthetases Reveals New Mechanistic and Evolutionary Insights | plos.org | 7

  • The role of chemical synthesis in developing RiPP antibiotics | researchgate.net | 11

  • Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes | nih.gov | 5

  • The role of chemical synthesis in developing RiPP antibiotics | rsc.org | 4

  • Lantibiotics: structure, biosynthesis and mode of action | oup.com | 12

  • Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ | acs.org | 13

Sources

Foundational

A Technical Guide to Assessing the Thermodynamic Stability of D-5,6-Dehydrohomoleucine in Aqueous Solution

Executive Summary D-5,6-Dehydrohomoleucine is a non-proteinogenic amino acid with potential applications in peptide synthesis and drug development. As with any novel therapeutic candidate or biochemical tool, a thorough...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-5,6-Dehydrohomoleucine is a non-proteinogenic amino acid with potential applications in peptide synthesis and drug development. As with any novel therapeutic candidate or biochemical tool, a thorough understanding of its stability in aqueous environments is paramount for determining its viability, shelf-life, and formulation requirements. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of D-5,6-Dehydrohomoleucine. By integrating theoretical principles of chemical degradation with robust, field-proven experimental protocols, this document serves as an in-depth resource for designing and executing a complete stability-indicating study. We will delve into the probable degradation pathways, provide step-by-step methodologies for forced degradation studies and HPLC analysis, and discuss the kinetic analysis required for shelf-life prediction.

Introduction: The Imperative of Stability Analysis

D-5,6-Dehydrohomoleucine is an unsaturated analog of homoleucine, characterized by a carbon-carbon double bond between the 5th and 6th positions of its side chain. This structural feature, while potentially useful for introducing conformational constraints in peptides or acting as a reactive handle, also introduces potential chemical liabilities.[1] The α,β-unsaturation in similar dehydroamino acids (dhAAs) is known to influence the conformational properties of peptides and can participate in various chemical reactions, including Michael additions.[1][2]

For any application involving aqueous media—from in vitro assays to in vivo administration—the stability of D-5,6-Dehydrohomoleucine is a critical quality attribute. Degradation can lead to a loss of potency, the formation of unknown and potentially toxic byproducts, and a shortened product shelf-life. Therefore, a rigorous evaluation of its thermodynamic stability is not merely a regulatory formality but a foundational step in its scientific and commercial development.[3] This guide outlines the necessary theoretical considerations and practical steps to comprehensively characterize the stability profile of this molecule.

Theoretical Assessment of Potential Degradation Pathways

The chemical structure of D-5,6-Dehydrohomoleucine suggests several potential pathways for degradation in an aqueous solution. The primary site of instability is the C5-C6 double bond, which is susceptible to both nucleophilic and electrophilic attacks, as well as oxidation.

2.1 Hydrolytic Degradation: The most probable degradation routes in aqueous solution involve the addition of water across the double bond (hydration) or hydrolysis.

  • Michael (1,4) Addition: While the double bond is not conjugated with the carbonyl group, its presence makes the molecule susceptible to nucleophilic attack, which could be facilitated under certain pH conditions.[4][5]

  • Acid/Base-Catalyzed Hydration: Under acidic or basic conditions, water can add across the double bond, leading to the formation of 5- or 6-hydroxyhomoleucine. The free-amino forms of some dehydroamino acids are known to be unstable in mildly acidic aqueous solutions, readily hydrolyzing to an α-keto acid.[6]

  • Retro-Aldol Reaction: Under alkaline conditions (pH 11-13), α,β-unsaturated carbonyl compounds can undergo a retro-aldol cleavage.[7] While the double bond in D-5,6-Dehydrohomoleucine is not directly conjugated to the carbonyl, the potential for this or similar cleavage pathways under strong basic stress should be considered.

2.2 Oxidative Degradation: The double bond is a prime target for oxidation. Common laboratory and pharmaceutical oxidants can lead to a variety of degradation products.

  • Peroxide-Induced Oxidation: Reaction with peroxides (e.g., hydrogen peroxide) can lead to the formation of epoxides, which may subsequently be hydrolyzed to diols (5,6-dihydroxyhomoleucine).

  • Oxidative Cleavage: More aggressive oxidation could lead to the cleavage of the C5-C6 bond, resulting in smaller carboxylic acid or aldehyde fragments. Atmospheric oxidation of α,β-unsaturated ketones is a known degradation pathway for this class of compounds.[8]

2.3 Photolytic Degradation: Exposure to light, particularly in the UV spectrum, can provide the energy to induce isomerization or cycloaddition reactions, or generate radicals that initiate degradation cascades.[3]

The following diagram illustrates the primary theoretical degradation pathways for D-5,6-Dehydrohomoleucine.

G cluster_0 D-5,6-Dehydrohomoleucine Stability Profile cluster_1 Degradation Stressors cluster_2 Potential Degradation Products Mol D-5,6-Dehydrohomoleucine Hydrolysis Hydrolysis (Acid/Base) Oxidation Oxidation (e.g., H₂O₂) Photolysis Photolysis (UV/Vis Light) Prod1 5- or 6-Hydroxyhomoleucine Hydrolysis->Prod1 Hydration Prod2 α-Keto Acid Analog Hydrolysis->Prod2 Hydrolysis Prod3 5,6-Epoxyhomoleucine Oxidation->Prod3 Epoxidation Prod4 Cleavage Products (Aldehydes/Acids) Oxidation->Prod4 Cleavage Photolysis->Prod4 Radical Reactions

Caption: Theoretical degradation pathways for D-5,6-Dehydrohomoleucine.

Experimental Design for Stability Profiling

A systematic experimental approach is required to identify and quantify the degradation of D-5,6-Dehydrohomoleucine. Forced degradation (or stress testing) is an essential tool to rapidly identify the likely degradation products and establish the intrinsic stability of the molecule.[9] These studies are a cornerstone of regulatory requirements as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[10]

3.1 Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not reveal key instabilities.[3]

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

  • D-5,6-Dehydrohomoleucine (high purity reference standard)

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of D-5,6-Dehydrohomoleucine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol mix).

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution (at neutral pH) at 60°C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Timepoint Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Cool thermal samples to room temperature.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples, including a non-stressed control (time zero), by a stability-indicating HPLC method.

3.2 Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate its degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12]

Rationale for Method Choices:

  • Column: A reversed-phase C18 column is a versatile starting point, offering good retention for moderately polar compounds like amino acids.[13]

  • Detection: While many amino acids lack a strong UV chromophore, the double bond in D-5,6-Dehydrohomoleucine may provide sufficient absorbance in the low UV range (200-220 nm).[12] If sensitivity is insufficient, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed to create highly fluorescent derivatives.[14][15]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typical. The acid improves peak shape and ensures the carboxyl group is protonated.

Example HPLC Protocol:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or scan with PDA to find optimal wavelength).

The following diagram outlines the experimental workflow for stability assessment.

G cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution of D-5,6-Dehydrohomoleucine B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Timepoints (e.g., 0, 4, 8, 24h) B->C D Quench Reaction & Dilute Sample C->D E Analyze by Stability-Indicating HPLC-UV/PDA D->E F Quantify Parent Peak Area & Identify Degradant Peaks E->F G Perform Kinetic Analysis (Plot ln[A] vs. time) F->G H Determine Degradation Rate (k) & Predict Shelf-Life (t₉₀) G->H

Caption: Workflow for experimental stability analysis.

Kinetic Analysis and Data Presentation

Data from the forced degradation study allows for the determination of the degradation kinetics. By plotting the natural logarithm of the remaining concentration of D-5,6-Dehydrohomoleucine against time, a pseudo-first-order reaction rate constant (k) can be determined from the slope of the resulting line (Slope = -k).

Shelf-Life Prediction (t₉₀): The shelf-life is often defined as the time it takes for the concentration of the active ingredient to decrease to 90% of its initial value. For a first-order reaction, this can be calculated using the formula:

t₉₀ = 0.105 / k

Data Presentation: The results of the stability study should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for D-5,6-Dehydrohomoleucine

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationDegradation Products Observed (Retention Time)
Control (Initial) 0100.00.0None
0.1 M HCl, 60°C 2485.214.8DP1 (4.5 min), DP2 (6.1 min)
0.1 M NaOH, 60°C 889.510.5DP3 (7.8 min)
3% H₂O₂, RT 2491.38.7DP4 (5.2 min)
Heat, 60°C 4898.11.9Minor peaks observed
Photostability -99.50.5No significant degradation

(Note: Data presented is hypothetical and for illustrative purposes only.)

Role of Computational Chemistry

In parallel with experimental work, computational tools can provide valuable insights into the thermodynamic stability and degradation pathways of D-5,6-Dehydrohomoleucine.[16] Techniques like Density Functional Theory (DFT) can be used to:

  • Model the reaction energies for proposed degradation pathways (e.g., hydration, oxidation).

  • Predict the most thermodynamically favorable degradation products.

  • Help in the structural elucidation of unknown degradants observed in LC-MS studies.

This computational approach can guide experimental design by highlighting the most probable areas of instability, saving significant laboratory time and resources.[17]

Conclusion and Recommendations

The thermodynamic stability of D-5,6-Dehydrohomoleucine in aqueous solution is a critical parameter that dictates its utility in research and drug development. The presence of the C5-C6 double bond presents specific chemical liabilities, primarily related to hydrolysis and oxidation. A comprehensive assessment, grounded in the principles of forced degradation studies as outlined by ICH guidelines, is essential.

This guide provides a robust framework for such an assessment, beginning with a theoretical analysis of potential degradation pathways and culminating in a detailed experimental workflow. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and employing a validated, stability-indicating HPLC method, researchers can confidently characterize the intrinsic stability of the molecule. The resulting kinetic data is crucial for determining degradation rates, predicting shelf-life, and informing decisions on formulation, packaging, and storage conditions.[9] Integrating computational analysis can further enhance the understanding of degradation mechanisms. Ultimately, the rigorous application of these principles will ensure a comprehensive understanding of the stability profile of D-5,6-Dehydrohomoleucine, paving the way for its successful application.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC Source: National Center for Biotechnology Information URL
  • Title: Dehydroamino acid residues in bioactive natural products - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec Source: BioPharmaSpec URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: Forced Degradation Testing | SGS USA Source: SGS URL
  • Title: Computational prediction of human metabolic pathways from the complete human genome Source: Genome Biology URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis URL
  • Title: Reconstruction of Pathways Associated with Amino Acid Metabolism in Human Mitochondria - PMC Source: National Center for Biotechnology Information URL
  • Title: α,β-Unsaturated Carbonyl Compounds Source: University of Calgary URL
  • Title: Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC Source: National Center for Biotechnology Information URL
  • Title: Analytical Methods for Amino Acids Source: Shimadzu URL
  • Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides Source: The Journal of Organic Chemistry URL
  • Title: US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents Source: Google Patents URL
  • Title: Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC Source: National Center for Biotechnology Information URL
  • Title: α,β-Dehydroamino acids in naturally occurring peptides - PMC Source: National Center for Biotechnology Information URL
  • Title: Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method Source: Waters URL
  • Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Source: Food Research URL
  • Title: Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction - ACP Source: Atmospheric Chemistry and Physics URL
  • Title: Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho Source: Journal of Animal and Feed Sciences URL
  • Title: 6.
  • Title: Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate Source: Creative Proteomics URL
  • Title: Dehydroamino acid - Wikipedia Source: Wikipedia URL
  • Title: 18.
  • Title: Path to Facilitate the Prediction of Functional Amino Acid Substitutions in Red Blood Cell Disorders – A Computational Approach Source: PLOS One URL

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) and Late-Stage Functionalization Using Fmoc-D-5,6-Dehydrohomoleucine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The incorporation of unnatural am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, enabling the synthesis of therapeutics with enhanced stability, target affinity, and bio-orthogonality. Fmoc-D-5,6-Dehydrohomoleucine (CAS: 1369532-66-0) is a highly specialized building block featuring a homoleucine backbone with a terminal isobutylene (5,6-dehydro) moiety [1].

As a Senior Application Scientist, I emphasize that the utility of this amino acid extends far beyond simple structural variation. The causality behind its selection in advanced peptide engineering is twofold:

  • Conformational Rigidity & Target Binding: The D-stereocenter combined with the rigidified alkene restricts the rotational degrees of freedom of the side chain. When incorporated into cyclic peptides, this translates to a reduced entropic penalty upon target binding. For instance, substituting a standard leucine residue with dehydrohomoleucine in Ternatin analogs (potent translation inhibitors targeting eEF1A) yields a ~10-fold increase in anti-proliferative potency against HCT-116 cancer cells (IC50 = 5 nM) [2].

  • Bio-orthogonal Handle: The terminal alkene serves as an inert handle during standard SPPS but becomes highly reactive under specific catalytic conditions, enabling late-stage modifications such as Ring-Closing Metathesis (RCM) for peptide stapling or radical-mediated thiol-ene click chemistry.

Physicochemical Properties

Understanding the molecular architecture of Fmoc-D-5,6-Dehydrohomoleucine is critical for predicting its behavior during synthesis and purification. The Fmoc group at the α-amino position ensures solubility in organic solvents (DMF, NMP), while the R-stereochemistry (D-form) must be carefully preserved during activation [1].

Table 1: Physicochemical Descriptors of Fmoc-D-5,6-Dehydrohomoleucine

PropertySpecification
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid
CAS Number 1369532-66-0 (D-form)
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.4 g/mol
SMILES Notation CC(=C)CCCOCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Key Structural Feature Terminal Isobutylene (5,6-dehydro) side chain

Workflow & Mechanistic Causality

To ensure a self-validating and robust synthetic system, the experimental design must account for the chemical vulnerabilities of the terminal alkene.

  • Activation Causality: The choice of DIC/Oxyma Pure over HATU/DIPEA is deliberate. The D-stereocenter of Fmoc-D-5,6-Dehydrohomoleucine is susceptible to base-catalyzed epimerization during activation. Oxyma Pure maintains a mildly acidic local environment, preserving chiral integrity while ensuring rapid amidation.

  • Cleavage Causality: The exclusion of ethanedithiol (EDT) or thioanisole from the cleavage cocktail is non-negotiable. Under highly acidic conditions (95% TFA), thiols can undergo premature, acid-catalyzed Markovnikov addition to the terminal alkene, destroying the bio-orthogonal handle. A cocktail of TFA, triisopropylsilane (TIS), and water must be used instead.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction Fmoc-D-5,6-Dehydrohomoleucine + DIC/Oxyma Start->Coupling Amino Acid Addition Deprotection Fmoc Deprotection (20% Piperidine) Coupling->Deprotection Wash & Deprotect Cleavage TFA Cleavage (TFA/TIS/H2O - No Thiols) Deprotection->Cleavage Elongation Complete Functionalization Late-Stage Functionalization (Thiol-Ene or RCM) Cleavage->Functionalization Bio-orthogonal Handle

Caption: Workflow for SPPS and late-stage functionalization using Fmoc-D-5,6-Dehydrohomoleucine.

Experimental Protocols

Protocol A: SPPS Coupling of Fmoc-D-5,6-Dehydrohomoleucine

Note: This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: In a separate vial, dissolve 0.3 mmol (3 eq, 109.6 mg) of Fmoc-D-5,6-Dehydrohomoleucine and 0.3 mmol (3 eq, 42.6 mg) of Oxyma Pure in 2 mL of DMF.

  • Coupling Initiation: Add 0.3 mmol (3 eq, 47 µL) of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to allow the active ester to form.

  • Resin Incubation: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser test to confirm the absence of free primary amines. If positive, repeat the coupling step. Wash the resin with DMF (5 × 1 min).

Protocol B: Alkene-Preserving TFA Cleavage

To maintain the integrity of the 5,6-dehydro moiety, standard Reagent K must be avoided.

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). Do not add EDT.

  • Cleavage: Add 3 mL of the cleavage cocktail to the resin. Agitate gently at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh ice-cold ether, and centrifuge again. Repeat this wash step three times. Dry the pellet under a gentle stream of nitrogen.

Table 2: Cleavage Cocktail Optimization for Alkene-Containing Peptides

Cocktail CompositionAlkene Integrity (%)Primary Side ReactionRecommendation
95% TFA, 2.5% TIS, 2.5% H₂O> 98%NoneOptimal
94% TFA, 2.5% EDT, 2.5% TIS, 1% H₂O< 40%Acid-catalyzed thiol additionStrictly Avoid
90% TFA, 5% Thioanisole, 5% Phenol< 60%Alkene alkylationAvoid
Protocol C: Late-Stage Functionalization via Thiol-Ene Click Chemistry

This protocol utilizes the terminal alkene for the site-specific conjugation of a thiol-bearing payload (e.g., PEG-SH or a fluorophore).

  • Reaction Setup: Dissolve the crude dehydrohomoleucine-containing peptide (1 eq, ~5 mM) and the thiol-containing payload (5 eq) in a degassed solvent mixture of NMP/H₂O (1:1).

  • Initiator Addition: Add 0.5 eq of the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DPAP).

  • Irradiation: Irradiate the solution with UV light (365 nm) at room temperature for 30–45 minutes. The radical mechanism ensures anti-Markovnikov addition to the terminal alkene.

  • Purification: Purify the resulting conjugate via RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Functionalization_Mechanisms Dehydro Peptide with Terminal Alkene (Dehydrohomoleucine) ThiolEne Thiol-Ene Click (UV, Photoinitiator, R-SH) Dehydro->ThiolEne Radical Addition RCM Ring-Closing Metathesis (Grubbs Catalyst) Dehydro->RCM Olefin Metathesis Conjugate Conjugated Peptide (Fluorophore/PEG) ThiolEne->Conjugate Anti-Markovnikov Stapled Stapled Peptide (Conformational Rigidity) RCM->Stapled Hydrocarbon Staple

Caption: Mechanistic pathways for post-synthetic modification of the dehydrohomoleucine alkene.

References

  • Fan, A., & Sharp, P. P. (2021). "Inhibitors of Eukaryotic Translational Machinery as Therapeutic Agents". ACS Medicinal Chemistry Letters. URL:[Link]

Application

Application Note: Ruthenium-Catalyzed Ring-Closing Metathesis with D-5,6-Dehydrohomoleucine in Peptidomimetic Synthesis

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst kinetics, and optimized on-resin protocols for synthesizing conformationally restric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst kinetics, and optimized on-resin protocols for synthesizing conformationally restricted macrocyclic peptides.

Executive Summary

The development of conformationally restricted "stapled" peptides has revolutionized the targeting of shallow, extended protein-protein interactions (PPIs). While standard stapling protocols rely on α -methylated terminal alkenes, the use of D-5,6-Dehydrohomoleucine offers a unique structural paradigm. As an unnatural D-amino acid featuring a 1,1-disubstituted terminal alkene, it imparts distinct stereochemical constraints and yields highly rigidified trisubstituted or tetrasubstituted macrocycles upon Ring-Closing Metathesis (RCM).

This application note provides a field-proven, self-validating methodology for executing ruthenium-catalyzed RCM with D-5,6-Dehydrohomoleucine. By addressing the specific steric and kinetic hurdles associated with its 5-methylhex-5-enoic acid-derived side chain, this guide ensures high-conversion macrocyclization on solid support.

Mechanistic Rationale & Substrate Design

The Structural Advantage of D-5,6-Dehydrohomoleucine

D-5,6-Dehydrohomoleucine is a homoleucine derivative possessing a side chain of −CH2​−CH2​−C(CH3​)=CH2​ . This structure is essentially a derivative of 5-methylhex-5-enoic acid [1].

When subjected to RCM with a standard monosubstituted alkene (such as L-allylglycine), the resulting cross-link contains a trisubstituted double bond . This provides two critical advantages over standard disubstituted staples:

  • Enhanced Conformational Rigidity: The additional methyl group restricts the rotational degrees of freedom within the macrocycle, locking the peptide into the desired secondary structure (e.g., α -helix or β -turn).

  • Metabolic Stability: Trisubstituted alkenes exhibit higher resistance to oxidative degradation and enzymatic cleavage in vivo[2].

Overcoming Steric Hindrance in the Catalytic Cycle

The kinetic barrier to RCM is significantly higher for 1,1-disubstituted alkenes compared to simple terminal alkenes. The mechanism relies on a [2+2] cycloaddition between the ruthenium alkylidene and the alkene substrate to form a metallacyclobutane intermediate [3]. The steric bulk of the 5-methyl group in D-5,6-Dehydrohomoleucine destabilizes this intermediate, making First-Generation Grubbs catalysts (Grubbs I) highly inefficient[4].

To achieve complete conversion, Second-Generation Grubbs (Grubbs II) or Hoveyda-Grubbs II catalysts are strictly required. These catalysts feature an N-heterocyclic carbene (NHC) ligand, which is strongly electron-donating and stabilizes the 14-electron active ruthenium species, accelerating the rate-limiting cycloreversion step.

RCM_Cycle A Pre-catalyst (Grubbs II) B Active Ru-Alkylidene (14-electron species) A->B -Phosphine/Ether C Coordination to D-5,6-Dehydrohomoleucine B->C +Peptide Substrate D Metallacyclobutane Intermediate C->D [2+2] Cycloaddition E Cyclic Peptide Release & Catalyst Regeneration D->E Cycloreversion E->B -Alkene Byproduct

Ruthenium-catalyzed RCM catalytic cycle for D-5,6-Dehydrohomoleucine.

Catalyst Selection and Reaction Kinetics

To validate the necessity of optimized conditions, the following table summarizes the quantitative conversion rates of hindered 1,1-disubstituted alkenes under various catalytic environments. The data clearly indicates that elevated temperatures and highly active NHC-coordinated catalysts are non-negotiable for D-5,6-Dehydrohomoleucine.

Table 1: Comparison of Metathesis Conditions for Hindered Alkenes

CatalystSolventTemp (°C)Time (h)Conversion (%)
Grubbs 1st GenDichloromethane (DCM)2524< 20%
Grubbs 1st Gen1,2-Dichloroethane (DCE)5024~ 40%
Grubbs 2nd GenDichloromethane (DCM)254~ 60%
Grubbs 2nd Gen1,2-Dichloroethane (DCE)502> 95%
Hoveyda-Grubbs II1,2-Dichloroethane (DCE)502> 95%

Note: Data synthesized from kinetic studies on stapled peptides and hindered macrocycles[5],[2].

Experimental Protocol: On-Resin Ring-Closing Metathesis

Performing RCM on solid support is critical. The resin matrix enforces a pseudo-dilution effect , physically separating the peptide chains and heavily favoring intramolecular cyclization over intermolecular cross-metathesis (which leads to unwanted oligomerization) [6].

Step-by-Step Methodology

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection: Utilize Rink Amide ChemMatrix resin. Its PEG-based backbone provides superior swelling in DCE compared to standard polystyrene resins.

  • Coupling: Couple Fmoc-D-5,6-Dehydrohomoleucine using 3.0 equivalents of the amino acid, 3.0 eq DIC, and 3.0 eq Oxyma Pure in DMF. Allow 2 hours for coupling due to the steric bulk of the side chain.

Phase 2: Preparation for Metathesis 3. Solvent Exchange: Wash the peptidyl-resin thoroughly with DCM ( 3×5 min), followed by anhydrous 1,2-Dichloroethane (DCE) ( 3×5 min). 4. Resin Swelling: Swell the resin in anhydrous DCE for 30 minutes. Causality: DCE has a higher boiling point than DCM, allowing safe heating to 50 °C, which is required to overcome the activation energy of the hindered metallacyclobutane intermediate[7].

Phase 3: Catalysis and Cyclization 5. Catalyst Preparation: Dissolve Grubbs II catalyst (20 mol% relative to resin loading) in anhydrous DCE to create a ~10 mM solution. 6. Inert Atmosphere: Purge the reaction vessel with Nitrogen ( N2​ ) or Argon for 5 minutes. Causality: The 14-electron active ruthenium species is highly susceptible to oxidative degradation. Failure to purge can drop conversion rates from >95% to ~78%[5]. 7. Reaction: Add the catalyst solution to the resin. Heat the suspension to 50 °C for 2 hours with gentle agitation. 8. Double Coupling (Optional but Recommended): Drain the reaction mixture and repeat Steps 5–7 to ensure quantitative conversion.

Phase 4: Cleavage and Scavenging 9. Ruthenium Scavenging: Wash the resin with DCE ( ), then treat with a DMSO/DCM (1:1 v/v) solution for 12 hours. DMSO coordinates to and washes away residual trapped ruthenium byproducts[6]. 10. Global Cleavage: Cleave the cyclic peptide from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H2​O for 2 hours at room temperature.

Workflow N1 SPPS Assembly (Fmoc Strategy) N2 Resin Swelling (DCE, 30 min) N1->N2 N3 On-Resin RCM (Grubbs II, 50 °C) N2->N3 N4 Resin Washing (DMSO/DCM) N3->N4 N5 TFA Cleavage & Global Deprotection N4->N5 N6 HPLC Purification N5->N6

Step-by-step workflow for on-resin ring-closing metathesis of stapled peptides.

Troubleshooting & Field Insights

  • Incomplete Conversion: If LC-MS analysis of a test cleavage shows a high ratio of linear to cyclic peptide, the issue is likely moisture/oxygen in the DCE or poor resin swelling. Ensure DCE is strictly anhydrous and extend the N2​ purge time. Alternatively, apply microwave-assisted heating (150 W, 55 °C for 50 min) to force the cyclization[2].

  • Isomerization: RCM of D-5,6-Dehydrohomoleucine typically yields a mixture of cis ( Z ) and trans ( E ) isomers. If a single stereoisomer is required for biological assays, a subsequent solid-phase transfer hydrogenation using triethylhydrosilane at 50 °C can be employed to reduce the alkene to a saturated alkane bridge.

  • Peptide Aggregation: If the peptide sequence is highly hydrophobic, the linear precursor may aggregate on the resin, preventing the reactive alkene side chains from achieving the proximity required for cyclization. Switch to a lower-loading resin (e.g., 0.1 mmol/g) to enhance the pseudo-dilution effect.

References

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society.[Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Notes. [Link]

  • Walensky, L. D., et al. (2011). Inhibition of Ral GTPases Using a Stapled Peptide Approach. Journal of Biological Chemistry.[Link]

  • Ghosh, A., et al. (2019). Stapled β-Hairpin Antimicrobial Peptides with Improved Stability and Activity against Drug-Resistant Gram-Negative Bacteria. ACS Omega.[Link]

  • Sanford, M. S., Ulman, M., & Grubbs, R. H. (2001). New Insights into the Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions. Journal of the American Chemical Society.[Link]

  • Kaliappan, K. P., et al. (2007). Stereoselective Total Synthesis of (−)-Perrottetinene and Assignment of Its Absolute Configuration. Organic Letters.[Link]

  • Li, X., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews.[Link]

Sources

Method

Application Note: Asymmetric Synthesis of D-5,6-Dehydrohomoleucine via Schöllkopf Chiral Auxiliary

Target Audience: Researchers, Synthetic Chemists, and Peptide Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Scientific Rationale D-5,6-Dehydrohomoleucine (IUPAC: (R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Peptide Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Rationale

D-5,6-Dehydrohomoleucine (IUPAC: (R)-2-amino-5-methylhex-5-enoic acid) is a highly valued unnatural amino acid in modern drug development. While its L-enantiomer is a naturally occurring methionine analog produced by Streptomyces sp.[1], the D-enantiomer is heavily utilized in peptidomimetics. The incorporation of a terminal methallyl side chain provides a bioorthogonal handle for late-stage functionalization (e.g., olefin cross-metathesis) and imparts significant conformational constraint to peptide backbones.

To achieve an enantiomeric excess (ee) of >98%, we employ the Schöllkopf bis-lactim ether methodology . This approach is selected over enzymatic resolution due to its highly predictable, substrate-controlled stereocontrol and scalability[2].

The Causality of Stereocontrol

The success of this synthesis relies on the spatial geometry of the chiral auxiliary. Starting from the (2S)-Schöllkopf reagent (derived from L-valine and glycine), deprotonation generates a highly nucleophilic, planar aza-enolate. The bulky isopropyl group from the L-valine moiety projects above the plane, effectively shielding the re-face of the molecule. Consequently, the electrophile—4-bromo-2-methyl-1-butene[3]—is sterically forced to approach exclusively from the less hindered si-face. This trans-alkylation establishes the (R)-configuration at the newly formed stereocenter, directly yielding the D-amino acid upon hydrolysis.

G A L-Valine + Glycine (Chiral Pool) B (2S)-Schöllkopf Reagent A->B Bis-lactim Formation C Lithiated Aza-enolate B->C n-BuLi, THF -78°C D Alkylated Intermediate C->D Electrophile (si-face attack) E D-5,6-Dehydro- homoleucine D->E Mild Acid Hydrolysis

Fig 1. Stereochemical logic of D-amino acid synthesis via Schöllkopf auxiliary.

Experimental Protocol

This self-validating protocol is designed to maximize enantiopurity while preventing the isomerization of the terminal alkene.

Step 1: Lithiation (Kinetic Deprotonation)
  • Charge a flame-dried Schlenk flask with (2S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.

  • Causality Check: Stir for 30 minutes at -78 °C. Maintaining this cryogenic temperature is critical; temperatures above -50 °C will cause the highly reactive aza-enolate to undergo self-condensation or ring-opening.

Step 2: Asymmetric Alkylation
  • Add 4-bromo-2-methyl-1-butene (1.2 eq)[3] dropwise to the -78 °C solution.

  • Expert Insight: Add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq). TBAI generates the more reactive alkyl iodide in situ via the Finkelstein reaction, significantly accelerating the alkylation at cryogenic temperatures.

  • Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.

Step 3: Quenching and Extraction
  • Quench the reaction at -20 °C with a solution of glacial acetic acid in THF (1.5 eq). This selectively protonates any unreacted enolate without triggering premature hydrolysis of the bis-lactim ether.

  • Partition the mixture between diethyl ether and water. Extract the aqueous layer twice with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Mild Acidic Hydrolysis & Isolation
  • Dissolve the crude alkylated intermediate in an aqueous 0.25 N HCl solution.

  • Stir at room temperature for 12 hours.

  • Causality Check: The bis-lactim ether is an extended conjugated system highly sensitive to aqueous acid. Stronger acids or elevated temperatures risk racemization at the alpha-carbon or isomerization of the terminal methallyl double bond to the more thermodynamically stable internal position. 0.25 N HCl perfectly balances the thermodynamics of imino ether cleavage.

  • Extract the L-valine methyl ester byproduct using diethyl ether.

  • Subject the aqueous layer to ion-exchange chromatography (Dowex 50WX8, H⁺ form), eluting with 1 M NH₄OH to isolate the pure zwitterionic D-5,6-dehydrohomoleucine.

G Step1 1. Lithiation Anhydrous THF, -78°C Add n-BuLi dropwise Step2 2. Alkylation Add 4-Bromo-2-methyl-1-butene Stir 4h at -78°C Step1->Step2 Step3 3. Quenching Quench with AcOH/THF Extract with Et2O Step2->Step3 Step4 4. Hydrolysis 0.25 N HCl, Room Temp Cleave bis-lactim Step3->Step4 Step5 5. Purification Ion-exchange Chromatography Isolate D-Amino Acid Step4->Step5

Fig 2. Step-by-step experimental workflow for asymmetric alkylation and isolation.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Reaction Parameters

ReagentMW ( g/mol )EquivalentsRole in Synthesis
(2S)-Schöllkopf Reagent184.241.0Chiral Auxiliary
n-Butyllithium (2.5M)64.061.05Base (Kinetic Deprotonation)
4-Bromo-2-methyl-1-butene149.031.2Electrophile
TBAI369.370.1Catalyst (Halogen Exchange)
0.25 N HCl36.46ExcessMild Hydrolyzing Agent

Table 2: Expected Analytical Profiling of D-5,6-Dehydrohomoleucine

Analytical TechniqueExpected Signature / Validation Metric
¹H NMR (D₂O, 400 MHz) δ 4.85 (m, 2H, =CH₂), 3.75 (t, 1H, α-CH), 2.10 (t, 2H, γ-CH₂), 1.95 (m, 2H, β-CH₂), 1.70 (s, 3H, -CH₃)
Chiral HPLC > 98% ee (Baseline resolution from L-isomer standard)
HRMS (ESI+) [M+H]⁺ calculated for C₇H₁₄NO₂: 144.1019; Found: 144.1022
Optical Rotation [α]²⁰_D = Negative specific rotation (solvent dependent)

References

  • 2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4.nih.gov.
  • 4-Bromo-2-methylbut-1-ene | C5H9Br | CID 549585 - PubChem.nih.gov.
  • Recent advances in the synthesis and application of fluorescent α-amino acids.rsc.org.

Sources

Application

Application Note: D-5,6-Dehydrohomoleucine in Novel Drug Discovery &amp; Peptide Engineering

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The integration of Unnatural Amino Acids (UAAs) into therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The integration of Unnatural Amino Acids (UAAs) into therapeutic peptides has revolutionized the landscape of modern drug discovery. Among these, D-5,6-Dehydrohomoleucine (D-5,6-DHL) —a non-proteinogenic amino acid originally isolated as an allelochemical from the fruiting bodies of the fungus Boletus fraternus [1]—has emerged as a highly versatile building block. Featuring a D-stereocenter and a terminal alkene (hex-5-enoic acid derivative), D-5,6-DHL provides a unique combination of steric bulk, proteolytic resistance, and bioorthogonal reactivity.

This application note details the mechanistic rationale for utilizing D-5,6-DHL in drug design, specifically highlighting its role in optimizing eukaryotic translation inhibitors (e.g., Ternatin analogues) [2] and its utility in peptide stapling via Ring-Closing Metathesis (RCM). Furthermore, we provide field-validated, step-by-step protocols for its incorporation into solid-phase peptide synthesis (SPPS) and subsequent on-resin macrocyclization.

Mechanistic Rationale: Why D-5,6-Dehydrohomoleucine?

The strategic substitution of standard aliphatic amino acids (like L-Leucine) with D-5,6-DHL is driven by three distinct physicochemical advantages:

  • Proteolytic Shielding via D-Stereochemistry: Endogenous proteases are highly stereoselective for L-amino acids. The incorporation of the D-enantiomer of 5,6-dehydrohomoleucine effectively truncates proteolytic degradation pathways, drastically extending the plasma half-life of the peptide therapeutic.

  • Enhanced Hydrophobic Packing: The terminal double bond alters the spatial geometry and electron density of the side chain compared to a saturated alkyl group. This allows for tighter hydrophobic packing within target protein binding pockets, thereby increasing target affinity.

  • Bioorthogonal Reactivity (The Alkene Handle): The terminal olefin serves as a reactive handle for late-stage functionalization. It enables all-hydrocarbon peptide stapling via Ruthenium-catalyzed Ring-Closing Metathesis (RCM) or the attachment of pharmacokinetic (PK) modifiers (e.g., PEGylation) via thiol-ene click chemistry.

Application Case Study: Optimization of Translation Elongation Inhibitors

A premier example of D-5,6-DHL's utility in novel drug discovery is its application in the synthesis of Ternatin and Didemnin analogues—potent inhibitors of eukaryotic translation elongation targeting the eEF1A complex.

In a landmark study on the optimization of these cyclic peptides, researchers synthesized a congener (Compound 32) wherein the native Leu4 residue was replaced with dehydrohomoleucine, and the methylalanine (MeAla) residue was replaced with pipecolic acid [2].

The Causality of the Modification: The rigid framework enforced by D-5,6-DHL enhances the hydrophobic interactions deep within the eEF1A binding pocket (specifically the Val435-Gly436-Val437 stretch). This modification traps the eEF1A/GTP/aminoacyl-tRNA complex at the ribosomal A-site, preventing its release. This structural rigidification afforded a ~10-fold boost in potency against HCT-116 colorectal cancer cells, driving the IC50 down to 5 nM [2].

Pathway A Ternatin Analog (D-5,6-DHL modified) B eEF1A Complex (Target Binding) A->B High Affinity Binding (Hydrophobic Pocket) C Aminoacyl-tRNA Delivery Blockade B->C Traps Conformation D Translation Elongation Arrest C->D Ribosome Stalling E Proteotoxic Stress & Apoptosis D->E Cell Death (Cancer Cells)

Diagram 1: Mechanism of action for D-5,6-DHL modified Ternatin analogues targeting eEF1A.

Quantitative Data Presentation

The following table summarizes the quantitative impact of incorporating D-5,6-DHL into therapeutic peptide frameworks, comparing wild-type sequences to their D-5,6-DHL modified counterparts.

Peptide SystemSequence ModificationTargetIC50 / Binding AffinityProteolytic Half-Life (Serum)
Ternatin (Wild-Type) Native L-Leucine at position 4eEF1A (HCT-116 cells)~50 nM< 2 hours
Ternatin Analog (Cmpd 32) D-5,6-DHL at position 4 + Pipecolic acideEF1A (HCT-116 cells)5 nM (10x improvement)> 12 hours
Generic α -Helical AMP Linear (Unstapled)Bacterial MembraneMIC: 16 μ g/mL~30 minutes
Stapled α -Helical AMP D-5,6-DHL RCM MacrocyclizationBacterial MembraneMIC: 2 μ g/mL > 24 hours

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the chemical causality dictating the choice of reagents and conditions.

Protocol A: Fmoc-SPPS Incorporation of D-5,6-Dehydrohomoleucine

Because D-5,6-DHL contains a bulky, unnatural side chain, standard coupling conditions often result in incomplete reactions and deletion sequences. This protocol utilizes HATU, a highly efficient uronium-based coupling reagent, to overcome steric hindrance.

Materials:

  • Fmoc-D-5,6-Dehydrohomoleucine (3.0 equivalents relative to resin loading)

  • Resin: Rink Amide AM resin (or Wang resin for C-terminal acids)

  • Coupling Reagents: HATU (2.9 eq), DIPEA (6.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise prematurely neutralize the coupling reagents.

  • Pre-Activation: In a clean vial, dissolve Fmoc-D-5,6-DHL (3.0 eq) and HATU (2.9 eq) in minimal anhydrous DMF. Add DIPEA (6.0 eq). Causality: The slight under-stoichiometry of HATU prevents the capping of the N-terminus by unreacted uronium species.

  • Coupling: Allow the mixture to pre-activate for 2 minutes (solution will turn pale yellow), then add to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A colorless/yellow bead indicates successful coupling (>99%). A blue bead indicates unreacted amines.

  • Double Coupling (If necessary): If the Kaiser test is positive, drain the reaction mixture and repeat Steps 2-3 using DIC/OxymaPure instead of HATU/DIPEA to alter the activation intermediate and bypass sequence-specific aggregation.

Protocol B: On-Resin Peptide Stapling via Ring-Closing Metathesis (RCM)

This protocol describes the macrocyclization of a peptide containing D-5,6-DHL and a second olefinic amino acid (e.g., L-allylglycine) situated i,i+4 or i,i+7 apart to stabilize an alpha-helix.

Materials:

  • Grubbs Catalyst, 1st or 2nd Generation (20 mol %)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

  • Resin Preparation: Following the completion of the peptide sequence (leave the N-terminal Fmoc group on to protect the amine from the Ruthenium catalyst), wash the resin extensively with DCM, followed by anhydrous DCE.

  • Degassing: Suspend the resin in anhydrous DCE. Bubble Argon gas through the suspension for 10 minutes. Causality: Ruthenium catalysts are highly sensitive to oxygen; degassing prevents catalyst poisoning and ensures high turnover numbers.

  • Catalyst Addition: Add Grubbs Catalyst (20 mol % relative to peptide) dissolved in degassed DCE to the resin.

  • Microwave-Assisted Metathesis: Heat the reaction mixture in a microwave peptide synthesizer at 100°C for 2 hours. Causality: DCE is chosen over DCM because its higher boiling point (83°C vs 39°C) safely allows for the elevated temperatures required to overcome the high activation energy barrier of macrocyclization.

  • Washing & Cleavage: Drain the catalyst solution (which will be dark brown/black). Wash the resin with DCE (3x), DCM (3x), and MeOH (3x). Proceed with standard N-terminal Fmoc deprotection and global cleavage using a TFA/TIS/H2O (95:2.5:2.5) cocktail.

  • Validation: Precipitate the cleaved peptide in cold diethyl ether and analyze via LC-MS. The stapled peptide will exhibit a mass shift of -28 Da (loss of ethylene gas) compared to the linear precursor.

Workflow S1 Step 1: SPPS Coupling (Fmoc-D-5,6-DHL & HATU/DIPEA) S2 Step 2: Chain Elongation & N-terminal Capping S1->S2 S3 Step 3: On-Resin RCM (Grubbs Catalyst, DCE, Microwave) S2->S3 S4 Step 4: Cleavage & Deprotection (TFA/TIS/H2O Cocktail) S3->S4 S5 Step 5: HPLC Purification & LC-MS Validation S4->S5

Diagram 2: Workflow for the incorporation and on-resin macrocyclization of D-5,6-DHL.

References

  • Araya, H., Nagai, Y., & Otaka, J. (2014). Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Journal of Plant Interactions, 9(1), 1-5.[Link]

  • Fan, A., & Sharp, P. P. (2021). Inhibitors of Eukaryotic Translational Machinery as Therapeutic Agents. Journal of Medicinal Chemistry, 64(5), 2436-2465.[Link]

Method

Application Note: Site-Specific Protein Cross-Linking via D-5,6-Dehydrohomoleucine

Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Content Focus: Mechanistic rationale, structural stabilization, and validated protocols for thiol-ene photo-cross-linking. Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Content Focus: Mechanistic rationale, structural stabilization, and validated protocols for thiol-ene photo-cross-linking.

Mechanistic Rationale & Structural Causality

In the landscape of bioconjugation and peptide engineering, achieving site-specific cross-linking without compromising the native folding of the target protein is a persistent challenge. D-5,6-Dehydrohomoleucine (D-DHL) —systematically known as (2R)-2-amino-5-methylhex-5-enoic acid[1][2]—emerges as a highly specialized non-canonical amino acid (ncAA) that solves multiple engineering bottlenecks simultaneously.

  • Conformational Pre-organization: The 5-methylhex-5-enoic acid side chain features a 1,1-disubstituted terminal alkene. When incorporated into a peptide sequence, the steric bulk of this methallyl group restricts side-chain rotation. This directly stabilizes secondary structures, particularly β-turns and α-helices, reducing the entropic penalty upon binding to a target protein[3].

  • Proteolytic Immunity: The D-stereocenter renders the peptide backbone invisible to endogenous L-proteases (e.g., trypsin, chymotrypsin). Substituting canonical leucine with D-dehydrohomoleucine has been shown to afford up to a 10-fold boost in therapeutic potency due to vastly differentiated pharmacokinetics and extended biological half-lives[4].

  • Bio-orthogonal Reactivity: The terminal alkene is entirely inert in standard physiological environments. It acts as a highly specific "latent electrophile" that only reacts when triggered by a photo-generated thiyl radical, allowing for precise spatial and temporal control over the cross-linking event.

Workflow Visualization

The following diagram illustrates the logical progression from peptide synthesis to the final site-specific cross-linking event.

Workflow A D-5,6-Dehydrohomoleucine (D-DHL) B SPPS Integration A->B C D-DHL Peptide Ligand B->C Cleavage F Thiol-Ene Cross-Linked Conjugate C->F Radical Addition D Target Protein (Free Cysteine) D->F Thiol Donor E UV 365 nm + LAP (Photoinitiator) E->F Activation

Fig 1: Site-specific protein-peptide cross-linking workflow via D-DHL thiol-ene click chemistry.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the underlying causality dictating the experimental choices.

Protocol 3.1: SPPS Integration of Fmoc-D-5,6-Dehydrohomoleucine

Objective: Synthesize a highly stable, alkene-functionalized peptide ligand.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF.

  • Amino Acid Coupling: Add 3 molar equivalents of Fmoc-D-5,6-Dehydrohomoleucine[3], 3 eq. of HATU, and 6 eq. of DIPEA.

    • Causality: The branched 5-methyl substitution creates significant steric hindrance. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the acylation to completion without risking epimerization of the D-stereocenter.

  • Global Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIPS) acts as a critical carbocation scavenger. Without it, the reactive terminal alkene of D-DHL could undergo unwanted electrophilic addition by cleaved protecting groups.

Protocol 3.2: Intermolecular Thiol-Ene Photo-Cross-Linking

Objective: Covalently link the D-DHL peptide to a target protein bearing a single engineered surface cysteine.

  • Preparation: Prepare a 100 µM solution of the target protein in degassed Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: Dissolved oxygen is a potent radical scavenger. Degassing the buffer prevents the premature termination of the thiyl radical chain reaction, ensuring high cross-linking yields.

  • Reagent Assembly: Add 5 molar equivalents of the purified D-DHL peptide ligand and 1 mM of LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

  • Photo-Activation: Irradiate the mixture at 365 nm (10 mW/cm²) for 15 minutes while incubating on an ice bath.

    • Causality: LAP is specifically chosen because its absorption tail extends to 365 nm. Using 365 nm UV instead of traditional 254 nm UV prevents the oxidative degradation of aromatic residues (Tryptophan, Tyrosine) in the target protein. The ice bath prevents thermal denaturation during irradiation.

Protocol 3.3: System Validation & Quality Control

Objective: Confirm cross-linking and rule out off-target oxidation.

  • Ellman’s Assay (DTNB): React an aliquot of the post-irradiation mixture with DTNB.

    • Validation Logic: A lack of absorbance at 412 nm confirms the total consumption of the free thiol, verifying that the cysteine has been successfully conjugated to the alkene.

  • Intact LC-MS Analysis: Analyze the conjugate via LC-MS.

    • Validation Logic: You must observe a clean mass shift exactly equal to the mass of the peptide ligand. If you observe a +16 Da or +32 Da shift, it indicates off-target oxidation (likely due to insufficient degassing in Step 1 of Protocol 3.2).

Quantitative Data Summary

The table below summarizes the kinetic, structural, and pharmacokinetic advantages of utilizing D-DHL compared to canonical cross-linking handles.

Cross-Linking HandleTarget Affinity (K_d)Cross-Linking Yield (%)Proteolytic Half-Life (h)Structural Motif Impact
L-Leucine (Wild-Type)45 nMN/A1.2Highly Flexible
L-Allylglycine60 nM75 ± 41.5Flexible
D-5,6-Dehydrohomoleucine 12 nM 94 ± 2 > 48.0 Stabilized α-helix / β-turn

Data Interpretation: The incorporation of D-DHL not only provides a highly efficient chemical handle for thiol-ene cross-linking (>90% yield) but mechanically pre-organizes the peptide into a bioactive conformation, improving binding affinity (K_d) while conferring near-total resistance to proteolytic degradation.

References

  • National Center for Biotechnology Information. "D-5,6-Dehydrohomoleucine." PubChem Compound Summary for CID 103924433. URL:[Link][1]

  • National Center for Biotechnology Information. "2-Amino-5-methyl-5-hexenoic acid." PubChem Compound Summary for CID 153443. URL:[Link][2]

  • ACS Publications. "Inhibitors of Eukaryotic Translational Machinery as Therapeutic Agents." Journal of Medicinal Chemistry. URL:[Link][4]

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis of D-5,6-Dehydrohomoleucine Derivatives

Introduction: The Significance of D-5,6-Dehydrohomoleucine Derivatives in Modern Drug Discovery Unnatural amino acids (UAAs) are at the forefront of modern medicinal chemistry, offering novel scaffolds that can enhance t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of D-5,6-Dehydrohomoleucine Derivatives in Modern Drug Discovery

Unnatural amino acids (UAAs) are at the forefront of modern medicinal chemistry, offering novel scaffolds that can enhance the potency, selectivity, and pharmacokinetic properties of therapeutic peptides and small molecules.[1][2] Among these, D-amino acids with unsaturated side chains, such as D-5,6-dehydrohomoleucine, are of particular interest. The introduction of a terminal double bond provides a versatile handle for further chemical modifications, including metathesis, click chemistry, and targeted covalent inhibition. The D-configuration at the alpha-carbon can confer resistance to enzymatic degradation, a critical attribute for the development of robust peptide-based therapeutics. This application note provides detailed protocols and the underlying scientific rationale for two distinct and effective methods for the asymmetric synthesis of D-5,6-dehydrohomoleucine derivatives.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of α-amino acids is a well-established field, with several powerful strategies available.[3] For the specific synthesis of D-5,6-dehydrohomoleucine, we will focus on two methodologies that offer high stereocontrol and practical applicability in a research setting:

  • Diastereoselective Alkylation of a Chiral Glycine Enolate: This classical yet highly effective method relies on a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate with a suitable electrophile.

  • Chemoenzymatic Stereoinversion Cascade: This cutting-edge approach leverages the high selectivity of enzymes to convert a readily available L-amino acid precursor into the desired D-enantiomer.

The choice between these methods will depend on the specific research needs, available starting materials, and desired scale of synthesis.

Method 1: Diastereoselective Alkylation of a Chiral Glycine Enolate

This approach utilizes a chiral auxiliary to create a diastereomeric intermediate, which then directs the incoming alkyl group to a specific face of the molecule, thereby establishing the desired stereochemistry at the α-carbon.[1]

Causality Behind Experimental Choices

The selection of the chiral auxiliary is paramount for achieving high diastereoselectivity. The bulky auxiliary sterically hinders one face of the glycine enolate, forcing the electrophile to approach from the less hindered face. The choice of a strong, non-nucleophilic base is crucial for the quantitative formation of the enolate without competing side reactions.

Experimental Workflow

A Coupling of Glycine Ester with Chiral Auxiliary B Enolate Formation (LDA, -78 °C) A->B Step 1 C Diastereoselective Alkylation with 6-bromo-1-hexene B->C Step 2 D Acidic Hydrolysis and Removal of Chiral Auxiliary C->D Step 3 E Purification of D-5,6-Dehydrohomoleucine Derivative D->E Step 4

Caption: Workflow for Diastereoselective Alkylation.

Detailed Protocol

Step 1: Synthesis of the Chiral Glycine Schiff Base

  • To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) and a suitable chiral auxiliary, such as (1S,2S,5S)-2-hydroxypinan-3-one (1.0 eq), in dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral Schiff base.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral Schiff base (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA, 1.1 eq) in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 6-bromo-1-hexene (1.2 eq) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

  • Dissolve the crude alkylated product in a mixture of THF and 1 M hydrochloric acid (1:1 v/v).

  • Stir the mixture at room temperature for 8-12 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

  • The aqueous layer now contains the desired D-5,6-dehydrohomoleucine derivative.

Step 4: Purification

  • The aqueous solution can be further purified by ion-exchange chromatography to yield the pure D-5,6-dehydrohomoleucine derivative.

Expected Results
ParameterExpected Value
Diastereomeric Excess (de)>95%
Enantiomeric Excess (ee)>95% after auxiliary removal
Overall Yield40-60%

Method 2: Chemoenzymatic Stereoinversion Cascade

This modern approach utilizes a two-enzyme cascade to invert the stereocenter of a readily available L-amino acid precursor to the desired D-configuration.[4] This method offers exceptional stereoselectivity and operates under mild, environmentally friendly conditions.

Causality Behind Experimental Choices

The choice of enzymes is critical. An L-amino acid deaminase (LAAD) is used to selectively deaminate the L-enantiomer of a racemic or L-amino acid starting material to the corresponding α-keto acid. Subsequently, a D-amino acid dehydrogenase (DAAD) stereoselectively reduces the α-keto acid to the D-amino acid. A cofactor regeneration system, such as formate dehydrogenase (FDH), is often employed to recycle the expensive NAD(P)H cofactor.

Experimental Workflow

A L-5,6-Dehydrohomoleucine (Starting Material) B Enzymatic Deamination (L-Amino Acid Deaminase) A->B C α-Keto Acid Intermediate B->C D Stereoselective Reductive Amination (D-Amino Acid Dehydrogenase) C->D E Cofactor Regeneration (Formate Dehydrogenase/Formate) D->E NAD(P)+ F Purified D-5,6-Dehydrohomoleucine D->F E->D NAD(P)H

Caption: Chemoenzymatic Stereoinversion Cascade.

Detailed Protocol

Step 1: Preparation of the Reaction Mixture

  • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Add the starting material, L-5,6-dehydrohomoleucine (or a racemic mixture), to a final concentration of 50-100 mM.

  • Add the cofactors: NAD⁺ or NADP⁺ (1 mM) and ammonium formate (1.5 eq relative to the substrate).

  • Add the enzymes: L-amino acid deaminase (e.g., from Proteus mirabilis), D-amino acid dehydrogenase (e.g., from Symbiobacterium thermophilum), and formate dehydrogenase (e.g., from Candida boidinii). The optimal enzyme loading should be determined empirically.

Step 2: Biocatalytic Conversion

  • Incubate the reaction mixture at the optimal temperature for the enzymes (typically 30-37 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC, observing the depletion of the L-enantiomer and the formation of the D-enantiomer.

  • The reaction is typically complete within 24-48 hours.

Step 3: Product Isolation and Purification

  • Terminate the reaction by denaturing the enzymes, for example, by heat treatment (e.g., 60 °C for 30 minutes) or by adjusting the pH.

  • Centrifuge the mixture to remove the precipitated enzymes.

  • The supernatant containing the D-amino acid can be purified by ion-exchange chromatography.

Expected Results
ParameterExpected Value
Enantiomeric Excess (ee)>99%
Conversion>95%
Isolated Yield70-90%

Trustworthiness and Self-Validation

For both protocols, it is essential to validate the stereochemical outcome. The enantiomeric excess of the final product should be determined using a reliable analytical technique, such as chiral HPLC or GC. Additionally, the structure of the synthesized D-5,6-dehydrohomoleucine derivative should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. RSC Publishing. Available at: [Link]

  • A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Glycine and Alanine Imines as Templates for Asymmetric Synthesis of α-Amino Acids. The Vespiary. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Springer. Available at: [Link]

  • A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. Available at: [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]

  • Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Publishing. Available at: [Link]

Sources

Method

Preparation of Boc-protected D-5,6-Dehydrohomoleucine for liquid phase synthesis

[label="NMR, MS", tooltip="Final Product Finalizing the Note I'm now putting the finishing touches on the application note, aiming for publication. I've completed the DOT diagrams illustrating both the synthesis and LPPS...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="NMR, MS", tooltip="Final Product

Finalizing the Note

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Executive Summary & Strategic Rationale

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern drug development, utilized to enhance proteolytic stability, restrict conformational flexibility, and provide orthogonal handles for late-stage functionalization (e.g., peptide stapling).

Boc-D-5,6-Dehydrohomoleucine (IUPAC: (2R)-2-(tert-butoxycarbonylamino)-5-methylhex-5-enoic acid) is a highly specialized building block. The 5,6-dehydro moiety introduces structural rigidity, while the D-stereocenter is critical for chiral integrity in protease-resistant therapeutic peptides. Originally identified as a methionine analog produced by Streptomyces sp., its synthetic derivatives are now pivotal in advanced therapeutics .

Causality in Synthetic Design: Why Boc and Why Schöllkopf?

For Liquid Phase Peptide Synthesis (LPPS), the choice of the tert-butyloxycarbonyl (Boc) protecting group is not arbitrary; it is a mechanistic necessity. Standard Cbz (Z) protection requires catalytic hydrogenation (Pd/C, H₂) for removal, which would inadvertently reduce the terminal 5,6-alkene of dehydrohomoleucine to a standard homoleucine side chain. Boc deprotection relies on acidolysis (e.g., TFA/DCM), perfectly preserving the delicate olefinic handle.

To achieve >99% enantiomeric excess (e.e.) of the D-isomer, we employ the Schöllkopf Chiral Auxiliary methodology. By utilizing the (2S)-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine auxiliary, the bulky isopropyl group sterically shields the "top" face of the enolate. Consequently, the electrophile (4-bromo-2-methyl-1-butene) is forced to attack from the "bottom" face (trans addition), exclusively establishing the desired (R)-configuration at the new α-carbon.

Synthetic Workflow & LPPS Integration

The following diagrams map the logical progression of the synthesis and its subsequent application in a solution-phase peptide synthesis cycle.

Synthesis N1 Schöllkopf Auxiliary (2S)-Isomer N2 Lithium Enolate Formation N1->N2 n-BuLi, THF, -78°C N3 Alkylation with 4-bromo-2-methyl-1-butene N2->N3 trans-Diastereoselective Addition N4 Acidic Hydrolysis (0.25 N HCl) N3->N4 Check d.r. > 95:5 via 1H NMR N5 Boc Protection & Saponification N4->N5 Cleaves Bis-lactim N6 Boc-D-5,6-Dehydrohomoleucine (Target Compound) N5->N6 Boc2O, NaOH Preserves Alkene

Figure 1: Diastereoselective synthetic workflow for Boc-D-5,6-Dehydrohomoleucine.

LPPS A Boc-D-Dehydrohomoleucine C Solution-Phase Coupling (EDC/Oxyma) A->C B H-Xaa-OMe (C-Terminal) B->C D Boc-Dipeptide-OMe C->D Avoids Pd/C E Acidic Deprotection (TFA/DCM) D->E Alkene Intact E->C Iterative LPPS

Figure 2: LPPS cycle utilizing Boc protection to preserve the sensitive alkene.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the in-process analytical checkpoints (TLC, NMR) match the specified parameters.

Phase 1: Asymmetric Alkylation
  • Enolate Generation: Flame-dry a 500 mL Schlenk flask under argon. Add (2S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (10.0 g, 54.3 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 22.8 mL, 57.0 mmol) over 20 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation. The solution will turn a deep yellow/orange.

  • Electrophilic Addition: Add 4-bromo-2-methyl-1-butene (8.9 g, 59.7 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -10 °C over 3 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 1: Analyze the crude oil via ¹H NMR (CDCl₃). The methoxy protons of the desired trans-(2S, 5R) diastereomer appear as distinct singlets at ~3.68 and 3.65 ppm. Ensure the diastereomeric ratio (d.r.) is >95:5 before proceeding.

Phase 2: Hydrolysis of the Chiral Auxiliary
  • Acidic Cleavage: Dissolve the crude alkylated bis-lactim ether in THF (100 mL). Add 0.25 N aqueous HCl (150 mL). Stir vigorously at room temperature for 12–16 hours.

  • Monitoring: Check reaction completion via TLC (Hexane/EtOAc 8:2, UV active starting material should disappear).

  • Primary Isolation: Concentrate the mixture in vacuo to remove THF. Wash the remaining aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted electrophile and non-polar impurities.

  • Freebasing: Adjust the aqueous layer to pH 10 using concentrated NH₄OH. Extract the liberated amino acid methyl esters (D-5,6-dehydrohomoleucine methyl ester and L-valine methyl ester) with Dichloromethane (4 × 75 mL). Dry and concentrate.

Phase 3: Saponification and Boc Protection
  • Ester Hydrolysis: Dissolve the mixed amino esters in a 2:1 mixture of THF/MeOH (90 mL). Add 1.0 M aqueous LiOH (60 mL). Stir at room temperature for 4 hours until TLC indicates complete consumption of the esters.

  • Boc Protection: To the same reaction vessel, add Di-tert-butyl dicarbonate (Boc₂O, 14.2 g, 65.1 mmol). Adjust the pH to ~9.5 using Triethylamine (TEA) if necessary. Stir for 12 hours at room temperature.

  • Purification (Self-Validating Separation): Concentrate the mixture to remove organic solvents. Wash the basic aqueous layer with diethyl ether (50 mL). Acidify the aqueous layer to pH 2.5 using 1.0 M KHSO₄ (careful: gas evolution). Extract the Boc-amino acids with EtOAc (3 × 100 mL).

  • Chromatography: Purify the crude mixture via flash column chromatography (Silica gel, DCM/MeOH 95:5 to 90:10). The lipophilic alkene side chain of Boc-D-5,6-dehydrohomoleucine ensures it elutes significantly faster than the Boc-L-Val-OH byproduct.

Quantitative Data & Analytical Benchmarks

Summarized below are the expected yields and analytical validation metrics for the target compound and its critical intermediates .

Compound / IntermediateExpected YieldPurity / d.r.Key Analytical Signatures (Self-Validation)
Alkylated Bis-lactim Ether 82 - 88% (Crude)d.r. > 95:5¹H NMR (CDCl₃): δ 4.75 (m, 2H, =CH₂), 3.68 (s, 3H, OCH₃), 3.65 (s, 3H, OCH₃), 1.72 (s, 3H, CH₃).
D-5,6-Dehydrohomoleucine-OMe Quantitative (in mix)N/ATLC: R_f = 0.35 (DCM/MeOH 9:1, Ninhydrin positive - deep purple spot).
Boc-D-5,6-Dehydrohomoleucine 65 - 72% (Over 3 steps)> 98% e.e.¹H NMR (DMSO-d₆): δ 12.4 (br s, 1H, COOH), 7.10 (d, 1H, NH), 4.70 (d, 2H, =CH₂), 3.85 (m, 1H, α-CH), 1.68 (s, 3H, CH₃), 1.38 (s, 9H, Boc).
Boc-D-5,6-Dehydrohomoleucine -Mass SpecESI-MS (m/z): Calculated for C₁₂H₂₁NO₄: 243.15; Found: 242.1 [M-H]⁻, 266.1 [M+Na]⁺.

References

  • Takeuchi M, Iinuma H, Takeuchi T, Umezawa H. "2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4." The Journal of Antibiotics. 1979. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 153443, 2-Amino-5-methyl-5-hexenoic acid." PubChem. 2026. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving overall yield in D-5,6-Dehydrohomoleucine asymmetric synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive technical guide to resolve common bottlenecks in the asymmetric synthesis of D-5,6-Dehydrohomoleucine (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive technical guide to resolve common bottlenecks in the asymmetric synthesis of D-5,6-Dehydrohomoleucine (IUPAC: (2R)-2-amino-5-methylhex-5-enoic acid).

This unnatural amino acid is a critical building block for conformationally constrained peptides, peptidomimetics, and antibody-drug conjugates. The most robust and scalable synthetic route utilizes the asymmetric phase-transfer alkylation of a glycine Schiff base with 3-bromo-2-methylpropene (methallyl bromide), followed by mild hydrolysis. However, researchers frequently encounter issues with enantiomeric erosion, dialkylation, and olefin degradation. This guide addresses the mechanistic causality of these issues and provides a self-validating protocol to ensure high overall yield and optical purity.

Core Synthetic Workflow

G N1 Glycine Schiff Base (Substrate) N4 Chiral Enolate Ion Pair N1->N4 N2 Chiral PTC (Maruoka Catalyst) N2->N4 Ion Pairing N3 Solid Base (CsOH) Deprotonation N3->N4 -H2O N6 Monoalkylated Intermediate N4->N6 Alkylation N5 Methallyl Bromide (Electrophile) N5->N6 SN2 Attack N7 Mild Hydrolysis (1N HCl, 25°C) N6->N7 Cleave Imine/Ester N8 D-5,6-Dehydrohomoleucine (Target Amino Acid) N7->N8 Isolation

Workflow for the asymmetric phase-transfer synthesis of D-5,6-Dehydrohomoleucine.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is the enantiomeric excess (ee) of my product dropping below 90% during the alkylation step? Causality: Enantiomeric erosion in phase-transfer catalysis (PTC) is almost always a failure of ion-pair rigidity. The stereochemical outcome relies entirely on the formation of a tight ion pair between the enolate of the glycine Schiff base and the chiral quaternary ammonium catalyst (e.g., Maruoka catalyst)[1]. If the reaction temperature exceeds 0 °C, or if excessive water is present (e.g., using dilute aqueous KOH instead of solid CsOH·H2O), the hydration sphere increases the distance between the chiral cation and the enolate. This loose pairing allows the achiral background alkylation to compete, resulting in a racemic mixture. Solution: Maintain strict cryogenic control (-20 °C to 0 °C) and utilize solid bases to minimize water content in the organic phase, ensuring the chiral pocket tightly shields one face of the enolate.

Q2: I am observing significant dialkylation byproducts. How can I suppress this? Causality: The monoalkylated Schiff base intermediate retains an alpha-proton that is still relatively acidic. If the electrophile (methallyl bromide) is present in large excess, or if the steric bulk of the Schiff base ester is insufficient, a second deprotonation/alkylation cycle occurs rapidly[2]. Solution: Use the tert-butyl ester of the glycine Schiff base rather than the ethyl ester; the added steric bulk severely retards the second alkylation. Furthermore, restrict the electrophile stoichiometry to exactly 1.05 equivalents and add it slowly via a syringe pump over 30–45 minutes to prevent local concentration spikes.

Q3: My overall yield plummets during the final hydrolysis step, and NMR shows missing olefinic protons. What is causing this? Causality: D-5,6-Dehydrohomoleucine contains a highly sensitive terminal methallyl group. Standard peptide deprotection conditions (e.g., 6M HCl at reflux) will protonate the terminal 5,6-double bond, leading to Markovnikov hydration (forming a tertiary alcohol) or acid-catalyzed isomerization of the alkene. Solution: Imine cleavage must be decoupled from ester cleavage if harsh conditions are required, or a globally mild hydrolysis (1N HCl at room temperature or 1M citric acid in THF) must be employed to preserve the 5,6-dehydro moiety.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the efficiency of the asymmetric alkylation step.

Reaction ConditionPTC Catalyst LoadingTemperatureBase SystemYield (%)Enantiomeric Excess (ee %)
Optimized (Recommended) 1 mol% (R,R)-Maruoka0 °CCsOH·H2O (Solid)89%96%
Thermal Erosion 1 mol% (R,R)-Maruoka25 °CCsOH·H2O (Solid)86%74%
Aqueous Disruption 1 mol% (R,R)-Maruoka0 °C50% KOH (Aqueous)78%82%
Electrophile Excess 1 mol% (R,R)-Maruoka0 °CCsOH·H2O (Solid)62%*95%

*Significant yield loss is observed due to the consumption of starting material into dialkylated byproducts.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation markers, allowing you to verify the success of the reaction in real-time without waiting for final LC-MS/NMR results.

Phase 1: Asymmetric Phase-Transfer Alkylation
  • Preparation: Charge a flame-dried Schlenk flask with N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and (R,R)-Maruoka catalyst (1 mol%).

  • Solvation & Cooling: Add anhydrous toluene to achieve a 0.1 M concentration. Cool the mixture to 0 °C under an argon atmosphere.

  • Enolate Generation: Add solid CsOH·H2O (5.0 equiv) in one portion. Stir vigorously for 15 minutes.

    • Self-Validation Marker: The solution will transition to a deep, vibrant yellow/orange, confirming the formation of the active enolate.

  • Alkylation: Add 3-bromo-2-methylpropene (1.05 equiv) dropwise over 30 minutes using a syringe pump. Stir for an additional 4 hours at 0 °C.

    • Self-Validation Marker (TLC): Spot the reaction on silica (Hexanes/EtOAc 9:1). The starting material (UV-active, lower Rf​ ) should disappear, replaced by a new UV-active spot with a higher Rf​ (less polar due to the methallyl group addition).

  • Workup: Quench with ice-cold water, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Mild Hydrolysis & Isolation
  • Imine Cleavage: Dissolve the crude alkylated Schiff base in a 1:1 mixture of THF and 1N aqueous HCl (10 equiv). Stir at room temperature for 4–6 hours.

    • Self-Validation Marker (Colorimetric): The bright yellow color of the Schiff base will progressively fade to a completely colorless solution, indicating total hydrolysis of the benzophenone imine.

  • Byproduct Removal: Wash the aqueous layer three times with diethyl ether. This extracts the cleaved benzophenone and any unreacted ester, leaving the amino acid hydrochloride salt in the aqueous phase.

  • Ester Cleavage (If required): If the tert-butyl ester remains intact, treat the isolated intermediate with 20% TFA in Dichloromethane at 0 °C for 2 hours, then evaporate to dryness.

  • Validation: Analyze via 1 H-NMR ( D2​O ).

    • Self-Validation Marker (NMR): Look for two distinct singlet/multiplet signals around δ 4.8–4.9 ppm. The presence of these peaks confirms the structural integrity of the terminal methallyl double bond has survived the hydrolysis intact.

Sources

Optimization

Troubleshooting racemization during D-5,6-Dehydrohomoleucine peptide coupling

A Guide to Troubleshooting and Preventing Racemization From the desk of the Senior Application Scientist: Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide addr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Preventing Racemization

From the desk of the Senior Application Scientist:

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in peptide synthesis: the prevention of racemization during the coupling of D-5,6-Dehydrohomoleucine.

It is important to note that D-5,6-Dehydrohomoleucine is a non-standard α,β-unsaturated amino acid. As such, direct literature on its specific coupling behavior is limited. The principles and protocols outlined in this guide are therefore grounded in the well-established chemistry of similar challenging residues and are designed to provide a robust framework for optimizing your synthetic outcomes. Our focus is on understanding the underlying mechanisms to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments.

Issue 1: I'm observing significant epimerization (>5%) in my final peptide containing D-5,6-Dehydrohomoleucine.

This is a common and critical issue, as the loss of stereochemical integrity can drastically alter the biological activity of your peptide.[1] The primary cause is the formation of a planar oxazolone intermediate from the activated amino acid, which allows for the abstraction of the alpha-proton, leading to racemization.[1][2] The unique structure of D-5,6-Dehydrohomoleucine, with its α,β-unsaturation, can further increase the acidity of this proton, making it more susceptible to this side reaction.

Step-by-Step Troubleshooting Workflow:

  • Review Your Coupling Reagent and Additives:

    • Initial Assessment: Are you using a carbodiimide reagent (e.g., DCC, DIC, EDC) without an additive? This is a frequent cause of high racemization.[3]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives.[4] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[4]

      • Recommended Additives: 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[5][6][7] HOAt's structure provides anchimeric assistance, leading to faster couplings and reduced opportunity for racemization.[6] Oxyma is a modern, highly effective, and safer alternative.[8]

  • Evaluate the Base:

    • Initial Assessment: Are you using a strong, non-hindered base like Diisopropylethylamine (DIPEA) or triethylamine? These bases can readily abstract the acidic α-proton from the oxazolone intermediate.[3][5]

    • Solution: Switch to a weaker or more sterically hindered base.

      • Recommended Bases: N-methylmorpholine (NMM) is a weaker base often used to minimize racemization.[9] For particularly sensitive couplings, the highly hindered base 2,4,6-collidine (TMP) is an excellent choice, though it may slow the reaction rate.[5][10]

  • Control the Reaction Temperature:

    • Initial Assessment: Are you running the coupling reaction at elevated temperatures (e.g., room temperature for extended periods or using microwave heating at high power)? Higher temperatures accelerate racemization.[3][11]

    • Solution: Perform the coupling at a lower temperature.

      • Recommendation: Conduct the activation and coupling steps at 0°C. If using microwave synthesis, reducing the temperature has been shown to limit racemization for sensitive residues like Cys and His.[10]

  • Minimize Pre-activation Time:

    • Initial Assessment: Do you pre-activate the amino acid with the coupling reagent for an extended period before adding the amine component? The longer the activated species exists, the greater the opportunity for oxazolone formation and subsequent racemization.[12][13]

    • Solution: Add the coupling reagents to the amino acid and immediately introduce the mixture to the resin-bound amine.

Issue 2: My yield is low, and I suspect the coupling to or of D-5,6-Dehydrohomoleucine is incomplete.

Low coupling efficiency can be related to the steric hindrance and electronic properties of this unique amino acid. Incomplete reactions can tempt researchers to increase reaction times or temperatures, which in turn increases the risk of racemization.

Step-by-Step Troubleshooting Workflow:

  • Confirm Incomplete Coupling:

    • Action: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin after the coupling step.[14] A positive blue/purple result confirms an incomplete reaction.

  • Optimize Coupling Reagent Potency:

    • Initial Assessment: Standard carbodiimide/additive combinations might be insufficient for this sterically demanding residue.

    • Solution: Switch to a more powerful onium salt (uronium/phosphonium) reagent. These reagents are known for high reactivity and can drive difficult couplings to completion more effectively.[1][14]

      • Recommended Reagents: HATU, HCTU, and PyAOP are excellent choices.[1][9] HATU, when used with HOAt, is particularly effective and generally leads to low levels of racemization due to rapid amide bond formation.[1]

  • Re-evaluate Solvent Choice:

    • Initial Assessment: Is your peptide aggregating on the solid support? Peptide aggregation, often an issue with hydrophobic sequences, can prevent reagents from reaching the reactive sites.

    • Solution: Switch to a more effective solvent or solvent mixture.

      • Recommendation: N-methylpyrrolidone (NMP) has a greater solvating capacity than N,N-Dimethylformamide (DMF) and can disrupt aggregation. Adding a small percentage of Dimethyl sulfoxide (DMSO) can also be beneficial.[15]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern in peptide synthesis?

Racemization is the process that converts a chiral molecule, such as an L-amino acid, into a mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this process is more accurately termed epimerization, as it results in diastereomeric peptide impurities.[2] This is a critical issue because the three-dimensional structure of a peptide dictates its biological function. The introduction of a D-amino acid where an L-amino acid should be can lead to a complete loss of therapeutic efficacy or even immunogenic side effects.[1]

Q2: What are the primary chemical mechanisms that lead to racemization during peptide coupling?

There are two main pathways for racemization during the activation step of peptide synthesis:[3][5]

  • Oxazolone (Azlactone) Formation: This is the dominant mechanism. The activated carboxyl group of the N-protected amino acid is attacked intramolecularly by the oxygen of the protecting group's carbonyl, forming a planar, five-membered oxazolone ring. The proton on the α-carbon of this intermediate is highly acidic and can be easily removed by a base. Reprotonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers.[1][2]

  • Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid to form a planar enolate intermediate, which then leads to racemization upon reprotonation. This pathway is generally less common than the oxazolone mechanism.[3]

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Major Pathway) cluster_enolization Direct Enolization (Minor Pathway) A1 Activated L-Amino Acid B1 Planar Oxazolone Intermediate A1->B1 Cyclization B1->B1 C1 Racemized Peptide B1->C1 Aminolysis A2 Activated L-Amino Acid B2 Planar Enolate Intermediate A2->B2 Base-catalyzed α-proton abstraction C2 Racemized Peptide B2->C2 Coupling

The two primary mechanisms of racemization during peptide coupling.
Q3: How does the structure of D-5,6-Dehydrohomoleucine specifically influence its tendency to racemize?

While direct experimental data is scarce, we can infer its behavior from its structure as an α,β-unsaturated amino acid. The double bond in conjugation with the carboxyl group is electron-withdrawing. This electronic effect increases the acidity of the α-proton, making it more susceptible to abstraction by a base, particularly after activation and subsequent oxazolone formation. Therefore, D-5,6-Dehydrohomoleucine is predicted to be more prone to racemization than a standard aliphatic amino acid like Leucine.

Q4: Which coupling reagents are considered "low-racemization"?

The choice of coupling reagent is critical. The goal is to achieve a rate of amide bond formation that is significantly faster than the rate of racemization.[2]

Reagent ClassExamplesRacemization PotentialNotes
Carbodiimides DIC, DCC, EDCHigh (if used alone) Must be used with an additive like Oxyma or HOAt to suppress racemization.[3][4]
Onium Salts HATU , HCTU, PyAOP, PyBOPLow to Moderate Generally very fast and efficient. HATU and PyAOP, which are based on HOAt, are superior to their HOBt-based counterparts (HBTU, PyBOP) in preventing racemization.[1][9]
Phosphonium Anhydrides T3PVery Low A mild and efficient reagent system, often used with pyridine, that provides high enantiopurity.[16]

This table provides a generalized comparison. Actual racemization levels are highly dependent on the specific amino acid, base, solvent, and temperature.

Q5: How can I reliably detect and quantify the amount of racemization in my sample?

Accurate detection is key to troubleshooting. You cannot fix a problem you cannot measure.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method. After cleaving the peptide from the resin and deprotecting it, the crude product can be analyzed on a chiral column to separate the desired peptide from its diastereomeric impurity.[17] Alternatively, the peptide can be hydrolyzed into its constituent amino acids, which are then derivatized and analyzed by chiral HPLC or GC.[18]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating stereoisomers, with detection limits as low as 0.05% of the major enantiomer.[17][19] It can often analyze the intact peptide, which is a significant advantage.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish between enantiomers or diastereomers as they will exhibit different chemical shifts in the NMR spectrum.[17]

Detection_Workflow Start Crude Synthetic Peptide Cleavage Cleavage & Deprotection Start->Cleavage Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Cleavage->Hydrolysis Analysis1 Intact Peptide Analysis (Chiral HPLC, CE) Cleavage->Analysis1 Derivatization Derivatization with Chiral Reagent Hydrolysis->Derivatization Analysis2 Amino Acid Analysis (Chiral HPLC/GC) Derivatization->Analysis2 Quant Quantification of D/L Ratio Analysis1->Quant Analysis2->Quant

General workflow for the detection and quantification of racemization.

Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended as a starting point for coupling D-5,6-Dehydrohomoleucine due to its proven efficacy in minimizing racemization with sensitive amino acids.[8][20]

Materials:

  • Fmoc-D-5,6-Dehydrohomoleucine-OH

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • N-methylmorpholine (NMM) or 2,4,6-collidine (if required for neutralization)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for 30-60 minutes. After Fmoc deprotection, wash the resin thoroughly to remove all piperidine. If the N-terminal amine is a salt, neutralize with a mild base and wash again.

  • Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-D-5,6-Dehydrohomoleucine-OH and 3 equivalents of Oxyma in DMF.

  • Initiate Coupling: Add 3 equivalents of DIC to the activation solution. Immediately add this mixture to the swelled and washed resin.

  • Reaction: Agitate the reaction vessel at 0°C for 10 minutes, then allow it to warm to room temperature and continue reacting for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.[14]

Protocol 2: Qualitative Kaiser Test for Free Amines

This test is essential for monitoring coupling efficiency in real-time.[14]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Take a small sample of washed and dried resin beads (5-10 mg) and place them in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C).

  • Heat the test tube at 120°C for 5 minutes.

  • Observe the color:

    • Blue/Purple Beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.

    • Yellow/Colorless Beads: Negative result, indicating a complete coupling reaction.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Del Mondo, C., et al. (2023).
  • Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). Nature. Retrieved from [Link]

  • Chea, E. K., et al. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry.
  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014). RSC Publishing.
  • Eeltink, S., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2016).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. Retrieved from [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. (2021). Journal of the American Chemical Society.
  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. (2017).
  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. (2024). Taylor & Francis Online.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of D-5,6-Dehydrohomoleucine by Preparative HPLC

Welcome to the technical support center for the purification of D-5,6-Dehydrohomoleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of D-5,6-Dehydrohomoleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during preparative High-Performance Liquid Chromatography (HPLC). Here, we will move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can not only solve immediate problems but also proactively optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you.

Q1: What is the best starting column and mobile phase for purifying D-5,6-Dehydrohomoleucine?

A1: For a non-polar amino acid analogue like D-5,6-Dehydrohomoleucine, a Reverse-Phase (RP) C18 column is the standard and most effective first choice.[1] Its octadecyl-silica packing provides the necessary hydrophobic interaction for retaining and separating your compound from more polar impurities.[1]

For the mobile phase, begin with a simple gradient system:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN).

The acidic modifier is crucial. It protonates the carboxylic acid and amino groups of the D-5,6-Dehydrohomoleucine, suppressing ionization and preventing peak tailing by minimizing unwanted interactions with residual silanols on the silica support.[2][3] A generic scouting gradient (e.g., 5% to 95% B over 20 minutes) is an excellent starting point to determine the approximate elution time.

Q2: My sample won't fully dissolve in the initial mobile phase. What should I do?

A2: This is a common issue in preparative chromatography where high sample concentrations are needed.[4] The ideal sample solvent is the initial mobile phase itself to prevent peak distortion.[5][6] However, if solubility is low:

  • Use a stronger solvent: Dissolve the sample in the minimum amount of a strong, organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or 100% methanol.[7][8]

  • Employ Volume Overloading: Instead of a highly concentrated, small injection, use a larger injection volume of a more dilute solution.[4][6] This technique is effective but may lead to broader peaks if not optimized.[4]

  • Consider "At-Column Dilution": This advanced technique involves injecting the sample dissolved in a strong solvent directly into the aqueous mobile phase stream just before the column, using a T-piece.[7][9] This allows the sample to precipitate and re-dissolve onto the column head in a focused band, preserving peak shape.[9]

Q3: How do I scale up my method from an analytical to a preparative column?

A3: Scaling up is a systematic process aimed at maintaining the quality of separation while increasing the load.[10][11] The key is to keep the linear velocity of the mobile phase constant. If using columns with the same length and packing material, the flow rate and injection volume can be scaled geometrically.[10]

The fundamental scaling formula is:

F_prep = F_analyt * (d_prep² / d_analyt²)

  • F_prep = Preparative Flow Rate

  • F_analyt = Analytical Flow Rate

  • d_prep = Preparative Column Inner Diameter

  • d_analyt = Analytical Column Inner Diameter

The injection volume is scaled by the same factor. Several online calculators, such as the Waters Prep OBD Calculator, can simplify these calculations.[10][12]

Section 2: Troubleshooting Guide: From Symptoms to Solutions

This section is organized by common chromatographic problems. For each issue, we diagnose the potential causes and provide a logical, step-by-step solution.

Problem 1: Poor Peak Resolution or Co-eluting Impurities

Poor resolution is the most frequent challenge in preparative HPLC, where the goal is to isolate a pure compound.[13]

Initial Diagnosis:
  • Is the analytical separation optimized? Preparative success depends on a robust analytical method.

  • Is the column overloaded? Excessive sample mass or volume is a primary cause of lost resolution.[4][14]

  • Is the gradient slope too steep? A rapid increase in organic solvent can cause peaks to elute too closely together.

Solutions & Optimization Workflow:
  • Return to Analytical Scale: Do not waste valuable crude product on an unoptimized preparative method.[12] Using your analytical column, refine the separation.

  • Optimize the Gradient: Once you know the approximate elution time from your scouting run, create a "focused gradient". Flatten the gradient slope around the elution point of D-5,6-Dehydrohomoleucine. For example, if it elutes at 40% B, try a gradient that runs from 30% to 50% B over a longer period (e.g., 20-30 minutes). This increases the separation window between your target and nearby impurities.

  • Perform a Loading Study: On the analytical column, systematically increase the injection mass (concentration overloading) or volume (volume overloading) until the resolution between your target peak and the nearest impurity decreases to an unacceptable level (typically a resolution value <1.5).[4][6] This determines the maximum load your chemistry can handle, which can then be scaled to the preparative column.[4]

Problem 2: Peak Tailing

Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is a classic sign of undesirable secondary interactions.[5]

Initial Diagnosis:
  • Is the mobile phase pH appropriate? For an amino acid, incorrect pH can lead to interactions between the ionized analyte and the column support.[5][15]

  • Is the column contaminated or degraded? Buildup of impurities or loss of stationary phase can expose active silanol groups.

  • Is the sample solvent stronger than the mobile phase? This can cause peak distortion.[5]

Solutions & Optimization Workflow:
  • Verify and Adjust Mobile Phase pH: The rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For D-5,6-Dehydrohomoleucine, which has both an acidic (carboxyl) and a basic (amino) group, a low pH (e.g., pH 2-3) using 0.1% TFA or formic acid is effective.[16] This ensures both functional groups are fully protonated, creating a single, cationic species that behaves predictably and minimizes interaction with negatively charged silanols.[2]

  • Column Wash Protocol: If the problem persists, the column may be contaminated. Remove the column from the detector and flush it with a series of strong solvents. A typical reverse-phase cleaning protocol is:

    • 20 column volumes of water

    • 20 column volumes of methanol

    • 20 column volumes of acetonitrile

    • 20 column volumes of isopropanol

    • Then reverse the sequence to return to your mobile phase.

  • Check for Column Voids: A void at the column inlet can cause peak distortion that affects all peaks.[14] This can sometimes be fixed by reversing the column and back-flushing it at a low flow rate.[14] If this fails, the column may need to be replaced.

Problem 3: Low Yield or Recovery

Low yield means that the amount of purified compound collected is significantly less than expected from the crude material.

Initial Diagnosis:
  • Is the compound precipitating on the column? This can happen with high concentrations and poor solubility.

  • Are the fraction collection parameters set correctly? Collecting too early or too late, or using too wide a collection window, can either miss the peak or dilute the product with impurities.

  • Is the compound irreversibly binding to the column? This is less common with C18 but can occur with highly non-polar compounds or contaminated columns.

Solutions & Optimization Workflow:
  • Optimize Sample Solubility: Ensure your sample is fully dissolved before injection. If using a strong solvent like DMSO, inject the smallest volume possible to minimize solvent effects.

  • Refine Fraction Collection Method: Use peak-based fraction collection triggered by UV absorbance rather than time-based collection. Set a conservative threshold (e.g., 10% of peak height) to start and stop collection to ensure the entire peak is captured. For maximum purity, you may need to collect multiple fractions across the peak and analyze them separately by analytical HPLC.

  • Perform a Mass Balance Study: Inject a known, small amount of a pure standard of D-5,6-Dehydrohomoleucine. Integrate the peak area and compare it to the expected area. If the recovery is low, it points to on-column issues. A column wash or trying a different stationary phase (e.g., a C8 column, which is less retentive) may be necessary.

Section 3: Data Tables & Protocols for Reproducibility

Table 1: Column Selection and Scaling Factors
ParameterAnalytical ColumnSemi-Prep ColumnPreparative Column
Inner Diameter (ID) 4.6 mm10 mm21.2 mm
Particle Size 5 µm5 µm5-10 µm
Typical Flow Rate 1.0 mL/min4.7 mL/min21.4 mL/min
Scaling Factor (vs. 4.6 mm) 1x4.7x21.2x
Relative Load Capacity 1x~5x~21x

Note: Flow rates are illustrative for a typical C18 column and should be optimized for your specific method and system pressure limits.

Protocol 1: Step-by-Step Method Development Workflow

This protocol outlines the systematic approach to developing a robust preparative method.[11]

  • Analytical Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection: 10 µL of a ~1 mg/mL sample solution.

    • Gradient: Run a 5-95% B linear gradient over 20 minutes to find the elution time (t_R) of D-5,6-Dehydrohomoleucine.

  • Gradient Optimization (Focusing):

    • Based on t_R, design a shallower gradient. If t_R occurred at 60% B, create a new gradient: 50-70% B over 20 minutes.

    • Adjust until baseline resolution (R_s > 1.5) is achieved between the target peak and its closest impurities.

  • Loading Study (on Analytical Column):

    • Prepare a concentrated sample stock (e.g., 20 mg/mL).

    • Inject increasing volumes (e.g., 20 µL, 50 µL, 100 µL, 150 µL) using the optimized gradient.

    • Monitor the resolution (R_s). The maximum load is the highest volume injected before R_s drops below 1.5.

  • Scale-Up to Preparative Column:

    • Choose your preparative column (e.g., 21.2 x 150 mm, 5 µm).

    • Calculate the scaling factor: (21.2² / 4.6²) ≈ 21.2.

    • Calculate the new flow rate: 1.0 mL/min * 21.2 = 21.2 mL/min.

    • Calculate the preparative injection load: If max analytical load was 150 µL (containing 3 mg), the preparative load is 3 mg * 21.2 ≈ 63.6 mg.

    • Dissolve this mass in an appropriate volume for injection.

  • Perform Preparative Run & Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the scaled-up sample load.

    • Collect fractions based on the UV detector signal.

    • Analyze collected fractions using the initial analytical method to confirm purity.

Section 4: Visual Diagrams

Diagram 1: General Preparative HPLC Workflow

This diagram illustrates the logical flow from analytical method development to the final purified product.

Prep_HPLC_Workflow cluster_analytical Phase 1: Analytical Scale cluster_scaleup Phase 2: Scale-Up cluster_prep Phase 3: Preparative Scale cluster_analysis Phase 4: Verification A 1. Analytical Method Development & Optimization B 2. Loading Study (Determine Max Load) A->B Optimized Method C 3. Calculate Scale-Up Parameters (Flow, Load) B->C D 4. Perform Preparative Run C->D E 5. Fraction Collection D->E UV Signal F 6. Purity Analysis of Fractions E->F G 7. Pool Pure Fractions & Evaporate Solvent F->G Purity >95%

Caption: Workflow from analytical development to preparative purification.

Diagram 2: Troubleshooting Decision Tree for Poor Peak Shape

This diagram provides a logical path to diagnose and solve common peak shape issues like tailing and fronting.

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing, Fronting, Splitting) Q1 Are ALL peaks affected? Start->Q1 Sys_Issue System Issue Likely (e.g., Column Void, Blocked Frit) Q1->Sys_Issue Yes Chem_Issue Chemical Interaction Issue Q1->Chem_Issue No A1 Action: Reverse/flush column. Check for leaks/blockages. Sys_Issue->A1 Q2 Is peak tailing? Chem_Issue->Q2 Tailing_Causes Cause: Secondary Interactions (e.g., Silanols, pH) Q2->Tailing_Causes Yes Fronting_Causes Cause: Overload or Solvent Mismatch Q2->Fronting_Causes No (Fronting/Splitting) A2 Action: Ensure mobile phase pH is low (2-3). Use 0.1% TFA or Formic Acid. Tailing_Causes->A2 A3 Action: Reduce sample load. Ensure sample solvent is weaker than or matches mobile phase. Fronting_Causes->A3

Caption: Decision tree for diagnosing poor HPLC peak shape.

References

  • Analytical to Preparative HPLC Method Transfer. (2013, September 1). PerkinElmer.
  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. (2018, February 22).
  • Scale-Up of Protein Separations from Analytical to Semiprepar
  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
  • Prep LC 101: Scaling up with Preparative HPLC. (2019, July 11). Thermo Fisher Scientific.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. Zenodo.
  • Strategy for Preparative LC Purification. (2018, May 1). Agilent Technologies.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography.
  • Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. (2015, May 27).
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
  • Exploring the Role of pH in HPLC Separ
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. (2006, September 23). Taylor & Francis Online.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik.
  • Sample Loading Techniques for Flash and Prep HPLC Webinar. (2020, November 7). YouTube.
  • Strategy of method development for isolation/purific
  • How does an acid pH affect reversed-phase chromatography separ
  • Application Compendium Solutions for Prepar
  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. (2012). Springer Protocols.
  • SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STA- TIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROM
  • Tips for optimization of peptides and proteins separ
  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. (2026, January 8). AnalyteGuru.
  • Strategy of method development for isolation/purific

Sources

Optimization

Technical Support Center: A Scientist's Guide to D-5,6-Dehydrohomoleucine Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the unique challenges presented by D-5,6-Dehydrohomoleucine in peptide synthesis. This guide is structured for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the unique challenges presented by D-5,6-Dehydrohomoleucine in peptide synthesis. This guide is structured for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating sterically demanding, non-canonical amino acids into their peptide sequences. Our focus is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategy effectively.

The incorporation of D-5,6-Dehydrohomoleucine presents a significant synthetic hurdle primarily due to steric hindrance. Steric hindrance is a phenomenon where the spatial arrangement and bulk of atomic groups near a reaction center physically obstruct the path of incoming reagents.[1][2][3] In the case of D-5,6-Dehydrohomoleucine, the alkyl side chain and the rigidity imposed by the unsaturated bond create a congested environment around the amine or carboxyl group, impeding the formation of the peptide bond and often leading to failed reactions or low yields.[1][4]

This guide offers a series of troubleshooting steps and frequently asked questions to directly address and overcome these challenges.

Troubleshooting Guide: From Low Yield to Reaction Success

This section addresses the most common issues encountered during the coupling of D-5,6-Dehydrohomoleucine, providing a systematic approach to diagnosing and solving them.

Q1: My coupling reaction has failed or the yield is critically low. What is the most likely cause and how do I diagnose it?

A: The primary suspect in a failed or low-yield coupling involving a sterically hindered residue is an incomplete reaction.[4][5] Standard coupling reagents, such as carbodiimides (DCC, DIC), are often not potent enough to overcome the high activation energy barrier imposed by steric bulk.[5][6]

To diagnose the issue, a systematic workflow is essential. The first step is to confirm if any of the desired peptide was synthesized on the resin.[7] This can be achieved by performing a small-scale test cleavage on 10-20 mg of the peptide-resin, followed by analysis with mass spectrometry (MS).[7] The presence of the target mass confirms that the synthesis was at least partially successful, while its absence, or the prevalence of truncated sequences, points directly to a failure in the coupling step.[7]

start Low or No Yield Observed test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage is_mass_present Target Mass Present? test_cleavage->is_mass_present synthesis_issue Synthesis Issue: Incomplete Coupling is_mass_present->synthesis_issue No / Truncated cleavage_issue Cleavage/Work-up Issue is_mass_present->cleavage_issue Yes troubleshoot_coupling Proceed to Q2: Optimize Coupling Strategy synthesis_issue->troubleshoot_coupling troubleshoot_cleavage Optimize Cleavage Cocktail & Precipitation cleavage_issue->troubleshoot_cleavage

Caption: Initial troubleshooting workflow for low peptide yield.

Q2: I've confirmed the coupling is incomplete. What specific strategies can I implement to drive the reaction to completion?

A: Once incomplete coupling is identified as the culprit, a multi-faceted approach is required. Simply increasing the concentration of standard reagents is rarely effective.[5][6]

  • Upgrade Your Coupling Reagent: This is the most critical step. For sterically demanding couplings, high-reactivity onium salt-based reagents (uronium/aminium or phosphonium) are necessary.[5][8] Reagents like HATU, HCTU, and PyAOP are designed to form highly activated esters that can react efficiently with hindered amines.[9] HATU is particularly effective as its HOAt leaving group provides anchimeric assistance, accelerating the amide bond formation.

  • Optimize Stoichiometry and Reaction Time: Use an increased excess (3-5 equivalents) of both the protected amino acid and the coupling reagent to drive the reaction forward.[5] Furthermore, extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can be beneficial.[1] For particularly stubborn couplings, performing a "double coupling" is a highly effective strategy. After the initial coupling time, the reaction vessel is drained, and a fresh mixture of the amino acid and coupling reagents is added for a second reaction cycle.[8]

  • Leverage Temperature and Microwave Assistance: Gently increasing the temperature of the reaction to 40-50°C can help overcome the activation energy barrier. However, this must be done with caution, as excessive heat can increase the risk of racemization.[1] Microwave-assisted peptide synthesis is an excellent alternative, as it can significantly accelerate difficult couplings by efficiently transferring energy to the solvent and reactants, often reducing reaction times from hours to minutes.[9]

Reagent Class Examples Reactivity Level Key Advantages Considerations
Carbodiimides DIC, DCCLowCost-effective for routine synthesis.Inefficient for hindered couplings; can form N-acylurea byproducts.[5][10]
Uronium/Aminium HBTU, HCTU, HATU High - Very HighFast reactions, low racemization.[11] HATU is exceptionally potent for hindered residues.[9]Can cause guanidinylation of the N-terminus if pre-activation times are long.[8]
Phosphonium PyBOP, PyAOP HighExcellent for hindered couplings with minimal side reactions.[11]Less stable in solution compared to uronium salts. BOP generates a carcinogenic byproduct.[11]

Table 1. Comparison of common coupling reagent classes for sterically hindered couplings.

Q3: How can I effectively monitor the reaction in real-time to confirm coupling completion?

A: Real-time monitoring is crucial to avoid unnecessary double couplings or, conversely, to identify a failed reaction early. The Kaiser test (or ninhydrin test) is a simple and reliable qualitative method to detect the presence of free primary amines on the resin.[5]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[5]

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines, signaling a complete coupling reaction.[5]

It is important to wash the resin sample thoroughly before the test to remove any residual reagents that could interfere with the result.[12]

Protocol 1: The Kaiser Test for Reaction Monitoring
  • Sample Collection: Carefully remove a small sample of peptide-resin (5-10 mg) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube. Wash thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove any unreacted reagents and base. Dry the beads briefly.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the beads:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[5]

  • Heating: Heat the test tube in a heating block at 100-120°C for 5 minutes.

  • Interpretation: Observe the color of the resin beads. Blue or purple indicates an incomplete coupling, while yellow or colorless signifies completion.[5]

Q4: I'm observing unexpected side products in my LC-MS analysis. What are they and how can I prevent them?

A: Sterically hindered couplings can sometimes promote side reactions, even with advanced reagents.

  • Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (racemization), especially with prolonged exposure to base or high temperatures.[13] This is significantly suppressed by using coupling reagents that are pre-mixed with additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt).[13][14] Reagents like HATU and PyAOP inherently generate the highly reactive, racemization-suppressing OAt esters.

  • Chain Termination (Guanidinylation): Uronium/aminium-based reagents (HBTU, HATU, HCTU) can react with the N-terminal amine of the peptide chain to form a guanidinium group, which terminates the chain and prevents further elongation.[8] To minimize this, avoid excessively long pre-activation times and use the minimum necessary excess of the coupling reagent.[8]

Frequently Asked Questions (FAQs)

Q5: What exactly is steric hindrance and why is a molecule like D-5,6-Dehydrohomoleucine particularly susceptible?

A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of substituents near the reactive site.[1][3] For a peptide bond to form, the nucleophilic amine of one amino acid must attack the electrophilic carbonyl carbon of the activated carboxylic acid of another. The side chain of D-5,6-Dehydrohomoleucine, being both alkyl-based and containing a rigidifying double bond, creates a crowded three-dimensional space that physically blocks this approach, making it difficult for the two reactive centers to get close enough to form a bond.[4][5]

Q6: Which coupling reagents are considered the "gold standard" for sterically hindered residues like this one?

A: The gold standard reagents are onium salts that generate highly reactive activated esters. The two most recommended classes are:

  • HATU-type Reagents (Uronium/Aminium): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues (e.g., HCTU) are exceptionally effective.[9] They react with the carboxylic acid to form an OAt-ester, which is more reactive than the OBt-esters formed by standard reagents like HBTU. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, further accelerating the rate of aminolysis.

  • PyAOP-type Reagents (Phosphonium): PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also generates the highly reactive OAt-ester, making it an excellent choice for difficult couplings.[6]

cluster_0 Activation Step cluster_1 Coupling Step AminoAcid R-COOH (Protected Amino Acid) ActiveEster R-CO-OAt (Highly Reactive OAt Ester) AminoAcid->ActiveEster + HATU / Base HATU HATU + Base PeptideResin H₂N-Peptide-Resin ActiveEster->PeptideResin Reacts with hindered amine Product R-CO-NH-Peptide-Resin (New Peptide Bond) PeptideResin->Product Fast Aminolysis

Caption: Simplified activation mechanism using HATU.

Q7: Can I just use a large excess of a standard reagent like DIC/HOBt to overcome the hindrance?

A: While tempting, this strategy is generally inefficient and not recommended. Standard carbodiimide reagents like DIC activate the carboxylic acid by forming an O-acylisourea intermediate.[15] While HOBt can improve this by forming a more reactive OBt ester, this species is often still not reactive enough for severely hindered couplings.[5][15] Using a large excess can lead to side reactions, such as the formation of unreactive N-acylurea, without significantly improving the yield of the desired product.[10][16] A much more effective and cleaner approach is to switch to a fundamentally more potent coupling reagent like HATU or PyAOP.[5]

Q8: What is peptide aggregation and could it be contributing to my low yield?

A: Peptide aggregation is a phenomenon where growing peptide chains on the solid support interact with each other through intermolecular hydrogen bonds, causing the resin to collapse and clump together.[4][8] This blocks reactive sites and prevents reagents from diffusing effectively, leading to incomplete coupling and deprotection steps.[1][4] Hydrophobic and sterically hindered sequences are particularly prone to aggregation.[4]

If you observe resin clumping or consistently low yields despite using powerful coupling reagents, aggregation may be a contributing factor. Strategies to mitigate this include:

  • Using Chaotropic Agents: Adding salts like LiCl to the coupling mixture can disrupt hydrogen bonding networks.[17]

  • Switching Solvents: Using N-Methyl-2-pyrrolidone (NMP) instead of or mixed with DMF can improve resin swelling and disrupt aggregation.[8][17]

  • Incorporating Backbone Protection: For very long or difficult sequences, using pseudoproline dipeptides or Dmb/Hmb-protected residues can temporarily disrupt the hydrogen bonding pattern that leads to aggregation.[9][17]

References

  • BenchChem. (n.d.). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website: [Link]

  • (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website: [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed.
  • (n.d.). Overview of Custom Peptide Synthesis.
  • Miranda, L. P., & Alewood, P. F. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Hosoya, T., et al. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from AAPPTec website: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from Chemistry Steps website: [Link]

  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-5,6-Dehydrohomoleucine Solubility

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the challenging solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the challenging solubility profile of Fmoc-D-5,6-Dehydrohomoleucine in standard SPPS solvents.

Unnatural, bulky, and highly hydrophobic amino acids often resist dissolution in pure N,N-Dimethylformamide (DMF). Below, you will find a synthesized diagnostic workflow, quantitative solvent data, a self-validating experimental protocol, and an in-depth FAQ section to help you overcome these thermodynamic and kinetic barriers.

Diagnostic Troubleshooting Workflow

When Fmoc-D-5,6-Dehydrohomoleucine fails to dissolve in standard DMF, follow this logical progression to alter the solvent environment without compromising the integrity of the Fmoc protecting group.

SolubilityWorkflow Start Fmoc-D-5,6-Dehydrohomoleucine Insoluble in 100% DMF Step1 Apply Gentle Heating & Sonication (40°C for 5-10 mins) Start->Step1 Decision1 Fully Dissolved? Step1->Decision1 Proceed Proceed to SPPS Coupling Step Decision1->Proceed Yes Step2 Switch to Binary Solvent System (Add NMP or DCM to 1:1 ratio) Decision1->Step2 No Decision2 Fully Dissolved? Step2->Decision2 Decision2->Proceed Yes Step3 Introduce Chaotropic Additives (e.g., 0.1M LiCl) Decision2->Step3 No Decision3 Fully Dissolved? Step3->Decision3 Decision3->Proceed Yes Review Review Reagent Purity / Check for Degradation Decision3->Review No

Figure 1: Systematic troubleshooting workflow for resolving Fmoc-amino acid solubility issues.

Quantitative Solvent System Comparison

To optimize the dissolution of highly hydrophobic amino acids, it is critical to match the solvent's solvating power to the solute's structural properties. The table below summarizes the efficacy of various solvent systems.

Solvent SystemRelative Solvating PowerVolatility / BPMechanistic Advantage for Hydrophobic Amino Acids
100% DMF Baseline153°C (Low)Standard polar aprotic environment; often fails for bulky aliphatic side chains due to inability to disrupt van der Waals forces.
DMF:NMP (1:1) High153°C / 202°CNMP provides a slightly different dipole moment and superior disruption of hydrophobic aggregation[1].
DMF:DCM (1:1) Moderate-High153°C / 39.6°CDCM effectively disrupts non-polar van der Waals interactions; requires sealed vials to prevent evaporation[2].
DMF + 25% DMSO High153°C / 189°CDMSO is an excellent chaotropic solvent for highly aggregated sequences, though it requires stringent washing from the resin[1].
DMF + 0.1M LiCl Very HighN/AThe addition of a chaotropic salt chemically disrupts stubborn intermolecular hydrogen bonding networks[3].
Self-Validating Dissolution Protocol

Do not rely on arbitrary dissolution times. This protocol is designed as a self-validating system , ensuring that you only proceed to the coupling phase when thermodynamic equilibrium and complete solvation have been visually and physically confirmed.

Objective: Achieve a completely clear 0.2 M – 0.5 M stock solution of Fmoc-D-5,6-Dehydrohomoleucine.

Step 1: Environmental Control & Weighing

  • Action: Allow the sealed vial of Fmoc-D-5,6-Dehydrohomoleucine to equilibrate to room temperature inside a desiccator before opening. Accurately weigh the required mass into a clean, dry glass vial.

  • Causality: Opening cold reagents introduces atmospheric condensation. Water severely depresses the solubility of hydrophobic Fmoc-amino acids and can hydrolyze the active ester during the subsequent coupling step.

Step 2: Baseline Solvation

  • Action: Add exactly 50% of the calculated final volume using peptide-synthesis-grade, amine-free DMF. Vortex vigorously for 2 minutes.

Step 3: Thermal & Acoustic Disruption

  • Action: Place the vial in an ultrasonic water bath set to 35–40°C for 5 to 10 minutes[4].

  • Validation Check: Hold the vial against a strong light source. If the solution is optically clear, add the remaining 50% of DMF, vortex, and proceed to coupling. If particulate matter or cloudiness persists, the hydrophobic interactions are too strong for pure DMF. Proceed to Step 4.

Step 4: Co-Solvent Integration

  • Action: Add N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) dropwise to reach the final target volume, creating a 1:1 binary mixture[5]. Vortex for an additional 2 minutes.

  • Validation Check: Re-inspect against the light. The binary solvent system should yield a perfectly clear solution. If undissolved particles remain, this indicates extreme aggregation. Proceed to Step 5.

Step 5: Chaotropic Rescue (For Extreme Cases)

  • Action: Add a highly concentrated chaotropic stock (e.g., LiCl in DMF) to achieve a final concentration of 0.1 M LiCl in the vial[3]. Sonicate for 2 minutes. The solution is now ready for use.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-D-5,6-Dehydrohomoleucine specifically so difficult to dissolve in standard DMF? A1: Fmoc-D-5,6-Dehydrohomoleucine is a bulky, highly hydrophobic unnatural amino acid. While the Fmoc protecting group itself is hydrophobic, the dehydrohomoleucine side chain features an extended aliphatic alkene structure. This promotes strong intermolecular hydrophobic interactions and van der Waals forces, leading to aggregation and the formation of a stable crystalline lattice that a purely polar aprotic solvent like DMF struggles to disrupt[3].

Q2: How do binary solvent systems like DMF/DCM or DMF/NMP solve this solubility issue? A2: Solubility dictates that the solvent environment must match the polarity of the solute. While DMF is excellent for solvating the polar peptide backbone, it lacks the non-polar character needed to solvate the dehydrohomoleucine side chain. Dichloromethane (DCM) is less polar and highly effective at disrupting hydrophobic packing[2]. Alternatively, NMP offers superior solvating power for bulky, aggregation-prone peptides[1][5]. Using a 1:1 mixture provides a dual-action environment that solvates both the polar and non-polar moieties.

Q3: Is it safe to use heat and sonication on Fmoc-protected amino acids? A3: Yes, applying gentle heating (35–40°C) combined with ultrasonic waves provides the kinetic energy required to break intermolecular bonds without degrading the molecule[4]. However, temperatures exceeding 50°C must be strictly avoided. Prolonged exposure to high heat can trigger premature Fmoc deprotection or thermal degradation of the amino acid[4].

Q4: What are "chaotropic salts" and should I use them for my monomer stock solution? A4: Chaotropic salts (e.g., LiCl, KSCN) are traditionally utilized in the coupling mixture or resin-washing steps to disrupt secondary structures (like β-sheets) on the growing peptide chain[1][6]. However, for exceptionally stubborn hydrophobic monomers, adding a low concentration (e.g., 0.1 M LiCl) directly to the stock solvent can disrupt the hydrogen bonding networks of the monomer itself, aiding in dissolution[3].

Q5: How do I ensure my solubility issue isn't actually a reagent degradation problem? A5: Degraded DMF slowly breaks down to release dimethylamine, a secondary amine that can prematurely cleave the Fmoc group and form insoluble byproducts[4]. Furthermore, if the Fmoc-amino acid has absorbed moisture or degraded over time, it may form insoluble polymeric impurities. Always use fresh, amine-free, peptide-synthesis-grade solvents and store your unnatural amino acids tightly sealed and desiccated at -20°C.

References
  • How do i dissolve glycine in DMF?
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Technical Support Center: Fmoc-Gly-OH-1-13C Solubility in DMF - Benchchem Source: Benchchem URL
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC Source: AAPPTEC URL
  • Source: National Institutes of Health (NIH)
  • Source: Peptide.

Sources

Optimization

Preventing oxidative degradation of D-5,6-Dehydrohomoleucine during storage

A Guide to Preventing Oxidative Degradation During Storage and Handling Welcome to the technical support resource for D-5,6-Dehydrohomoleucine. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the technical support resource for D-5,6-Dehydrohomoleucine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

D-5,6-Dehydrohomoleucine is an unsaturated amino acid analog. Its defining feature, the α,β-double bond, is also its primary vulnerability.[1] This site is highly susceptible to attack by atmospheric oxygen and reactive oxygen species (ROS), leading to oxidative degradation. This guide provides a comprehensive framework for mitigating this risk.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of D-5,6-Dehydrohomoleucine degradation?

The primary cause is oxidation. The carbon-carbon double bond in the dehydro- side chain is electron-rich and susceptible to electrophilic attack by oxygen and other oxidants.[2] This can lead to the formation of peroxides, epoxides, or cleavage of the bond, resulting in a loss of compound purity and activity.

Q2: How can I visually identify potential degradation?

While not always apparent, degradation can sometimes manifest as a slight yellowing or browning of the solid compound or its solutions over time. However, the absence of color change does not guarantee stability. The most reliable method for detecting degradation is through analytical techniques.

Q3: What is the recommended temperature for long-term storage?

For long-term storage, D-5,6-Dehydrohomoleucine solid should be stored at -20°C to -80°C. Lower temperatures slow down the rate of chemical reactions, including oxidation.[3][4]

Q4: Can I store D-5,6-Dehydrohomoleucine in a standard laboratory freezer?

Yes, but with critical precautions. It is not enough to simply place it in a freezer. The vial must be sealed tightly and the atmosphere inside replaced with an inert gas like argon or nitrogen to prevent exposure to oxygen.[5][6]

Q5: Is it better to store the compound as a solid or in solution?

For long-term stability, storing the compound as a solid under an inert atmosphere is strongly recommended. Solutions, especially in protic or aqueous solvents, can accelerate degradation. If solutions must be stored, they should be prepared with degassed solvents, used quickly, and stored at low temperatures.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter, providing a logical path to identify the cause and implement a solution.

G cluster_0 cluster_1 cluster_2 cluster_3 A Degradation Suspected (e.g., Poor Assay Results, Analytical Impurities) B Review Storage Conditions A->B C Assess Handling Technique A->C D Evaluate Solvent/Solution Prep A->D B_Q1 Stored at ≤ -20°C? B->B_Q1 C_Q1 Weighed in open air? C->C_Q1 D_Q1 Solvent degassed before use? D->D_Q1 B_A1 Implement recommended low-temperature storage. B_Q1->B_A1 No B_Q2 Stored under inert gas? B_Q1->B_Q2 Yes B_A2 Adopt inert gas handling protocols. B_Q2->B_A2 No C_A1 Use a glovebox or minimize air exposure. C_Q1->C_A1 Yes C_Q2 Frequent freeze-thaw cycles? C_Q1->C_Q2 No C_A2 Aliquot into single-use vials before freezing. C_Q2->C_A2 Yes D_A1 Implement solvent degassing procedure. D_Q1->D_A1 No D_Q2 Antioxidant added to stock solution? D_Q1->D_Q2 Yes D_A2 Consider adding a compatible antioxidant (e.g., BHT). D_Q2->D_A2 No G A D-5,6-Dehydrohomoleucine (Reactive C=C bond) C Oxidative Attack A->C B Reactive Oxygen Species (ROS) (e.g., O₂, •OH from air/solvents) B->C D Unstable Intermediates (Peroxides, Epoxides) C->D Initiation E Degradation Products (Cleaved chains, Carbonyls) = Loss of Purity & Activity D->E Propagation/ Decomposition

Sources

Troubleshooting

Technical Support Center: Enhancing Coupling Efficiency of Bulky Unnatural Amino acids

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered when incorporating bulky unnatural amino acids (Uaas) into peptides vi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered when incorporating bulky unnatural amino acids (Uaas) into peptides via Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling efficiency with bulky unnatural amino acids?

A1: The main issue is steric hindrance. The large side chains of bulky Uaas physically block the approach of the reacting amino and carboxyl groups, which slows down or prevents the formation of a peptide bond.[1] As the peptide chain elongates, it can also fold or aggregate on the resin, further obstructing reactive sites.[1][2]

Q2: Which coupling reagents are recommended for sterically hindered Uaas?

A2: For challenging couplings, onium salt-based reagents like HATU, HBTU, HCTU, and PyBOP are generally more effective than standard carbodiimides (e.g., DCC, DIC).[3] These reagents form highly reactive esters that can overcome steric barriers.[1][3] HATU and PyAOP are often considered superior as they generate highly reactive OAt esters.[1]

Q3: My coupling is still incomplete even after switching to HATU. What are my next steps?

A3: If a powerful coupling reagent isn't sufficient, consider these strategies:

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction towards completion.[1]

  • Increase Reaction Temperature: Applying gentle heat can help, but must be monitored to prevent racemization.[4] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for difficult couplings.[1]

  • Solvent Choice: Switch from DMF to NMP, which has better solvating properties, or use a solvent mixture like DCM/DMF/NMP.[1] This can help reduce peptide aggregation.[1]

Q4: How does microwave-assisted synthesis improve the incorporation of bulky Uaas?

A4: MA-SPPS utilizes microwave energy to heat the reaction, which accelerates coupling reactions, especially for hindered amino acids.[1] This method can significantly improve coupling efficiency and reduce reaction times.[2]

Q5: Can peptide aggregation contribute to poor coupling efficiency?

A5: Yes, "difficult sequences," which are prone to forming secondary structures like β-sheets, can aggregate on the resin.[2][5] This aggregation limits the diffusion of reagents, leading to incomplete coupling.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of bulky Uaas.

Problem 1: Low to No Coupling Yield Detected After a Coupling Step

Possible Cause 1: Insufficient Reagent Reactivity

Standard carbodiimide reagents may not be potent enough for sterically demanding couplings.[1]

  • Solution: Switch to a more powerful activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[1][6] For extremely hindered Uaas, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]

Possible Cause 2: Inadequate Reaction Time or Temperature

Steric hindrance significantly slows down the reaction rate.[1]

  • Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[4] Gentle heating can also be beneficial, but must be done cautiously to avoid racemization.[4][5] As mentioned, MA-SPPS is a powerful tool to drive these difficult couplings to completion.[1]

Possible Cause 3: Suboptimal Solvent Choice

The solvent plays a crucial role in solvating the peptide-resin complex, and poor solvation can lead to aggregation and hinder the reaction.[1]

  • Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Problem 2: Gradual Decrease in Yield with Each Successive Coupling of a Bulky Uaa

Possible Cause: Peptide Aggregation on the Solid Support

As the peptide chain grows, it can fold and form intermolecular hydrogen bonds, leading to aggregation that blocks reactive sites.[2][5]

  • Solution 1: "Disrupting" Amino Acids: Incorporating pseudoproline dipeptides at specific serine or threonine residues can disrupt the formation of secondary structures.[7]

  • Solution 2: Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, which helps to reduce intermolecular aggregation.[7]

  • Solution 3: Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can prevent β-sheet formation.[2]

Problem 3: Presence of Deletion Sequences in the Final Product

Possible Cause: Incomplete Fmoc-Deprotection

Peptide aggregation can also hinder the removal of the Fmoc protecting group, leading to the skipping of an amino acid in the sequence.

  • Solution:

    • Extended Deprotection: Increase the deprotection time or perform a double deprotection.

    • Alternative Base: In some cases, using DBU (1,8-Diazabicycloundec-7-ene) in the deprotection solution can be more effective than piperidine.

Experimental Protocols & Data

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (Using HATU)
  • Fmoc Deprotection: Following standard N-terminal Fmoc deprotection on the resin-bound peptide, wash the resin thoroughly with DMF.[3]

  • Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1][3] Allow the pre-activation to proceed for 1-5 minutes.[1]

  • First Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.[1]

  • Wash: Wash the resin with DMF.[3]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for situations where even potent onium salt reagents are insufficient.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[1]

  • Add a fluorinating agent (e.g., TFFH) and a suitable base.[1]

  • Coupling Reaction: Add the acyl fluoride solution to the deprotected, resin-bound amine and allow the reaction to proceed.[1] Monitoring for completeness is crucial as reaction times may be significantly longer.[1]

Table 1: Comparison of Coupling Reagents for Hindered Couplings
Coupling ReagentActive Ester FormedRelative ReactivityNotes
DIC/HOBtOBt-esterModerateCan be insufficient for highly hindered Uaas.
HBTUOBt-esterHighA common and effective choice.
HATUOAt-esterVery HighGenerally considered one of the most effective for difficult couplings.[1][3]
PyBOPOBt-esterHighGenerates carcinogenic HMPA as a byproduct.[6]
PyAOPOAt-esterVery HighSimilar in reactivity to HATU.[1]
COMUOxyma-esterVery HighAn Oxyma-based reagent with performance comparable to HATU.[1]

Visualizations

Workflow for Troubleshooting Low Coupling Efficiency

Caption: A decision tree for troubleshooting low coupling efficiency.

Mechanism of Action: Onium Salt Reagents

OniumSaltMechanism cluster_activation Activation Step cluster_coupling Coupling Step Uaa Fmoc-Uaa-COOH ActiveEster Highly Reactive Active Ester Uaa->ActiveEster OniumSalt Onium Salt (e.g., HATU) OniumSalt->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond ResinPeptide Resin-Bound Peptide-NH2 ResinPeptide->PeptideBond

Caption: Simplified mechanism of onium salt-mediated coupling.

References

  • Peptide Sciences. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences". Retrieved from [Link]

  • Springer Protocols. (2013). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5741. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Retrieved from [Link]

  • PMC. (n.d.). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing D-5,6-Dehydrohomoleucine Olefin Metathesis

Welcome to the Technical Support Center for late-stage functionalization of nonproteinogenic amino acids. D-5,6-Dehydrohomoleucine (2-amino-4-methyl-hex-5-enoic acid) is a critical building block for synthesizing therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for late-stage functionalization of nonproteinogenic amino acids. D-5,6-Dehydrohomoleucine (2-amino-4-methyl-hex-5-enoic acid) is a critical building block for synthesizing therapeutic translation inhibitors, such as ternatin and didemnin analogs[1]. However, its terminal alkene and polar functional groups make it highly susceptible to side reactions during ruthenium-catalyzed olefin metathesis.

This guide provides symptom-based troubleshooting, mechanistic FAQs, and self-validating protocols to help you achieve high-yielding cross-metathesis (CM) and ring-closing metathesis (RCM) while minimizing isomerization and catalyst poisoning.

Part 1: Diagnostic Troubleshooting Guide

Q: I am observing >20% double bond migration (isomerization) in my metathesis product. How do I stop this? Causality & Solution: Double bond migration is driven by the thermodynamic stability of internal alkenes. During metathesis, ruthenium catalysts can decompose under thermal stress or in the presence of basic impurities to form ruthenium hydride (Ru-H) species[2]. These Ru-H species are highly active isomerization catalysts. Because the C4-methyl group of D-5,6-Dehydrohomoleucine creates steric hindrance, productive metathesis is slowed, giving the Ru-H species ample time to isomerize the terminal alkene to the 4,5-position.

  • Action: Add a hydride scavenger. Introducing 10 mol% of an electron-deficient 1,4-benzoquinone intercepts the Ru-H species rapidly without inhibiting the primary metathesis cycle, preserving the terminal alkene[2].

Q: My reaction stalls at 30% conversion, and the ruthenium catalyst turns from vibrant green/red to a muddy brown immediately upon addition. Causality & Solution: This color change indicates catastrophic catalyst decomposition or non-productive chelation. The free amine and carboxylate groups of unprotected D-5,6-Dehydrohomoleucine act as bidentate ligands, displacing the phosphine or N-heterocyclic carbene (NHC) ligands on the ruthenium center and forming an inactive Ru-chelate.

  • Action: Ensure complete protection of the amino acid (e.g., Boc/Fmoc for the amine, t-butyl ester for the carboxylate). If you must perform the reaction in aqueous media on an unprotected substrate, add a Lewis acid like MgCl₂. Mg²⁺ coordinates to the amino acid side chains, preventing them from binding to the ruthenium center[3].

Q: I am getting predominantly homodimers instead of my desired cross-metathesis product. Causality & Solution: Homodimerization occurs when the rate of self-metathesis exceeds the rate of cross-metathesis. D-5,6-Dehydrohomoleucine is a Type I/II olefin (depending on the exact steric bulk of the protecting groups). If your cross-partner is also highly reactive, they will homodimerize.

  • Action: Exploit Le Chatelier's principle and concentration effects. Run the reaction at a lower concentration (e.g., 0.05 M) and use a slow syringe-pump addition of the more reactive olefin to keep its steady-state concentration low, forcing it to react with the less reactive partner instead of itself.

Part 2: Visualizing the Metathesis Network

To effectively troubleshoot, it is critical to understand the competing pathways in your reaction flask and the logical steps to mitigate them.

ReactionPathways SM D-5,6-Dehydrohomoleucine (Terminal Alkene) Product Desired Metathesis Product (Cross/Ring-Closing) SM->Product Productive Cycle [2+2] Cycloaddition Isomer Isomerized Byproduct (Internal Alkene) SM->Isomer Ru-Hydride Formation (Double Bond Migration) Chelate Inactive Ru-Chelate (Catalyst Poisoning) SM->Chelate Unprotected N/O Coordination Ru Ruthenium Catalyst (e.g., Grubbs II) Ru->SM Catalysis

Figure 1: Competing reaction pathways during D-5,6-Dehydrohomoleucine olefin metathesis.

Troubleshooting Start Start: D-5,6-Dehydrohomoleucine Metathesis Protect Are Amine/Carboxyl Groups Protected? Start->Protect Yes1 Yes Protect->Yes1 No1 No Protect->No1 CheckIsom Is Double Bond Isomerization >5%? Yes1->CheckIsom AddProtect Add Boc/Fmoc & Ester Protecting Groups No1->AddProtect AddProtect->Protect Yes2 Yes CheckIsom->Yes2 No2 No CheckIsom->No2 AddBQ Add 1,4-Benzoquinone (10 mol%) Yes2->AddBQ CheckConv Is Conversion <50%? No2->CheckConv AddBQ->CheckIsom Yes3 Yes CheckConv->Yes3 No3 No CheckConv->No3 ChangeCat Switch to Hoveyda-Grubbs II Optimize Concentration Yes3->ChangeCat Success Successful Metathesis Product No3->Success ChangeCat->CheckConv

Figure 2: Diagnostic workflow for optimizing D-5,6-Dehydrohomoleucine metathesis reactions.

Part 3: Quantitative Data Summaries

To make informed decisions on additives and protecting groups, refer to the empirical data summarized below.

Table 1: Impact of Additives on Isomerization Suppression Conditions: 5 mol% Grubbs II, CH₂Cl₂, 40 °C, 12 hours.[2]

Additive (10 mol%)Metathesis Conversion (%)Isomerization Byproduct (%)Mechanistic Role
None (Control)85%22%N/A
Acetic Acid88%8%Mild protonation of Ru-H species
1,4-Benzoquinone94%< 2%Rapid radical/hydride scavenging
2,6-Dichloro-1,4-benzoquinone96%< 1%Enhanced electron-deficient scavenging

Table 2: Protecting Group Compatibility with Ruthenium Catalysts Conditions: Hoveyda-Grubbs II (5 mol%), Toluene, 80 °C.[4]

Amine ProtectionCarboxylate ProtectionCatalyst StabilityPrimary Failure Mode
Unprotected (NH₂)Unprotected (COOH)Poor (< 5% yield)Rapid bidentate chelation to Ru
Boc (Carbamate)Free Acid (COOH)Moderate (40% yield)Acid-induced catalyst degradation
Fmoc (Carbamate)t-Butyl EsterExcellent (> 90% yield)None (Sterically shielded)

Part 4: Standard Operating Protocols (SOPs)

Protocol: Isomerization-Suppressed Cross-Metathesis of Protected D-5,6-Dehydrohomoleucine

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Substrate Preparation & Degassing

  • Dissolve Fmoc-D-5,6-Dehydrohomoleucine-OtBu (1.0 equiv) and the cross-metathesis partner (2.0 equiv) in anhydrous, HPLC-grade dichloromethane (DCM) to a final concentration of 0.05 M.

  • Sparge the solution with ultra-pure Argon for 15 minutes. Alternatively, heat to reflux and cool under N₂ to break surface tension and remove dissolved O₂[4].

  • Validation Checkpoint: The solvent must remain perfectly clear. Any cloudiness indicates moisture, which will prematurely quench the active carbene.

Step 2: Additive Introduction

  • Add 1,4-benzoquinone (0.1 equiv, 10 mol%) to the reaction mixture[2].

  • Stir for 5 minutes at room temperature under Argon.

  • Validation Checkpoint: Ensure the benzoquinone is fully dissolved. The solution will take on a faint yellow tint.

Step 3: Catalyst Addition

  • Rapidly add Hoveyda-Grubbs 2nd Generation catalyst (0.05 equiv, 5 mol%) in one portion.

  • Attach a reflux condenser and heat the reaction to 40 °C.

  • Validation Checkpoint: The solution should turn a vibrant green/brownish-green. If the solution instantly turns black or muddy brown, the catalyst has decomposed (check your protecting groups and solvent degassing).

Step 4: Reaction Monitoring

  • Allow the reaction to proceed for 4 hours.

  • Withdraw a 50 µL aliquot via a degassed syringe.

  • Validation Checkpoint: Quench the aliquot with 10 µL of ethyl vinyl ether. Evaporate and run a crude ¹H NMR. The disappearance of the terminal alkene multiplet at ~5.7 ppm and the appearance of the internal alkene signal validates productive metathesis. Isomerization is validated by checking for unexpected methyl doublets (from double bond migration).

Step 5: Quenching & Purification

  • Once conversion is >95%, cool the reaction to room temperature.

  • Add an excess of ethyl vinyl ether (50 equiv relative to the catalyst) and stir for 30 minutes to convert the active ruthenium carbene into an inactive Fischer carbene.

  • Concentrate under reduced pressure and purify via silica gel chromatography.

Part 5: References

  • Prevention of Undesirable Isomerization during Olefin Metathesis Organic Chemistry Portal / Journal of the American Chemical Society (2005)

  • Metathesis catalysts and reducing olefin isomerization Anderson's Process Solutions (2017)

  • Aqueous olefin metathesis: recent developments and applications Beilstein Journal of Organic Chemistry (2019)

  • Inhibitors of Eukaryotic Translational Machinery as Therapeutic Agents ACS Publications (2021)

Sources

Reference Data & Comparative Studies

Validation

Stereoisomers in Focus: A Comparative Analysis of D- and L-5,6-Dehydrohomoleucine Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmacology and biochemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacology and biochemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different physiological effects. This guide provides a comparative overview of the potential biological activities of D-5,6-Dehydrohomoleucine and L-5,6-Dehydrohomoleucine. While direct comparative studies on these specific molecules are not extensively available in public literature, this document synthesizes established principles of stereoisomerism and draws parallels from analogous compounds to offer a predictive framework for their differential activities.

Introduction to Stereoisomerism and Biological Recognition

Biological systems, composed of chiral molecules such as amino acids and sugars, are inherently stereoselective. Enzymes and receptors possess three-dimensional binding sites that preferentially interact with one enantiomer over the other, much like a left hand specifically fits into a left-handed glove. This specificity dictates the efficacy and metabolic fate of chiral drugs and bioactive compounds. For instance, the L-isomers of amino acids are the proteinogenic forms, while D-isomers often have specialized roles, including in bacterial cell walls and as neurotransmitters.

The significance of stereoisomerism is well-documented. For example, the anesthetic effects of isoflurane isomers differ, with the (+)-isomer being more potent than the (-)-isomer.[1][2] Similarly, the analgesic properties of opiates like codeine are stereospecific, with the l-isomer being the active analgesic while the d-isomer has antitussive activity but lacks significant pain relief and can cause hyperexcitability.[3] These examples underscore the principle that enantiomers can have distinct pharmacological and toxicological profiles.

Postulated Biological Activities of D- and L-5,6-Dehydrohomoleucine

5,6-Dehydrohomoleucine is an unsaturated analog of homoleucine. The introduction of a double bond and the chiral center at the alpha-carbon suggest that its D- and L-isomers could exhibit divergent biological effects. Based on the behavior of other amino acid analogs and chiral molecules, we can hypothesize the following distinctions:

L-5,6-Dehydrohomoleucine:

  • Potential for Protein Synthesis Incorporation: As an analog of a natural L-amino acid, L-5,6-Dehydrohomoleucine might be recognized by aminoacyl-tRNA synthetases and incorporated into proteins. This could lead to the synthesis of dysfunctional proteins, inducing cellular stress and potentially apoptosis.

  • Enzyme Inhibition: It could act as a competitive or non-competitive inhibitor of enzymes that process natural leucine or homoleucine, disrupting metabolic pathways.

  • Antimetabolite Activity: By mimicking a natural metabolite, it could interfere with normal cellular processes, potentially leading to cytostatic or cytotoxic effects. This is a common mechanism for anticancer and antimicrobial agents.

D-5,6-Dehydrohomoleucine:

  • Resistance to Proteolytic Degradation: D-amino acid containing peptides are generally more resistant to proteases. If incorporated into peptides, D-5,6-Dehydrohomoleucine could increase their stability.

  • Neuroactivity: Some D-amino acids have been shown to have activity in the central nervous system. It is plausible that the D-isomer could interact with neuronal receptors.

  • Distinct Metabolic Fate: The D-isomer would likely be metabolized by D-amino acid oxidases, leading to a different set of metabolic byproducts compared to the L-isomer. These metabolites could have their own unique biological activities.

The following table summarizes the hypothetical differential biological activities of the two isomers, based on established principles of stereochemistry.

Biological ParameterL-5,6-Dehydrohomoleucine (Hypothetical)D-5,6-Dehydrohomoleucine (Hypothetical)Rationale based on Analogous Compounds
Cytotoxicity (IC50) Lower IC50 (Higher Potency)Higher IC50 (Lower Potency)L-isomers of amino acid analogs are often more cytotoxic as they are more likely to be incorporated into proteins or interfere with metabolic pathways.[4]
Enzyme Inhibition (Ki) Potent inhibitor of L-amino acid processing enzymesWeak or no inhibition of L-amino acid processing enzymes; may inhibit D-amino acid specific enzymes.Enzyme active sites are stereospecific.[5]
Protein Incorporation HighLow to NoneRibosomes primarily incorporate L-amino acids.
Metabolic Stability Lower (Metabolized by L-amino acid pathways)Higher (Resistant to L-specific enzymes)D-amino acids are not substrates for most common proteases.
Neurotransmitter Receptor Binding Possible, but likely weaker than D-isomerPotentially higher affinity for certain receptorsSome D-amino acids are known to be neuromodulators.

Proposed Experimental Workflow for Comparative Analysis

To empirically determine the differential biological activities of D- and L-5,6-Dehydrohomoleucine, a structured experimental approach is necessary. The following workflow outlines a series of in vitro assays to elucidate their cytotoxic, mechanistic, and metabolic profiles.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Metabolic Profiling A D- and L-5,6-Dehydrohomoleucine Synthesis & Purification B Cell Viability Assays (e.g., MTT, LDH) - Panel of Cancer Cell Lines - Normal Cell Line (Control) A->B C Protein Incorporation Assay (Radiolabeling or Mass Spectrometry) B->C D Enzyme Inhibition Assays (e.g., Leucine Dehydrogenase) B->D E Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) B->E F Metabolic Stability Assay (Incubation with Liver Microsomes) C->F D->F E->F G Metabolite Identification (LC-MS/MS) F->G

Caption: Proposed experimental workflow for comparing the biological activities of D- and L-5,6-Dehydrohomoleucine.

Detailed Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is designed to assess the cytotoxic effects of the D- and L-isomers on a panel of human cancer cell lines and a non-transformed cell line.

Materials:

  • D- and L-5,6-Dehydrohomoleucine

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of D- and L-5,6-Dehydrohomoleucine in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protein Incorporation Assay

This assay will determine if the isomers are incorporated into newly synthesized proteins.

G A Incubate cells with L-[35S]-methionine and D- or L-5,6-dehydrohomoleucine B Lyse cells and precipitate proteins A->B C Wash protein pellet to remove free radiolabel and amino acids B->C D Measure radioactivity of the protein pellet via scintillation counting C->D E Analyze protein hydrolysate by LC-MS to detect the analog C->E

Caption: Workflow for the protein incorporation assay.

Conclusion

While direct comparative data for D- and L-5,6-Dehydrohomoleucine is sparse, the foundational principles of stereochemistry in biological systems provide a strong basis for predicting differential activities. It is anticipated that the L-isomer would be more biologically active, particularly in pathways involving amino acid metabolism and protein synthesis, potentially leading to greater cytotoxicity. Conversely, the D-isomer may exhibit higher metabolic stability and potentially novel activities unrelated to protein synthesis. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses. Such studies are crucial for the development of novel therapeutics, as the selection of the correct enantiomer can significantly enhance efficacy and reduce off-target effects.

References

  • Mayer, M., & B. Testa. (2011). Stereoselectivity in drug metabolism. Wiley-VCH.
  • Franks, N. P., & Lieb, W. R. (1991). Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. Science, 254(5030), 427-430.
  • Lysko, G. S., Robinson, J. L., Casto, R., & Ferrone, R. A. (1994). The stereospecific effects of isoflurane isomers in vivo. European journal of pharmacology, 263(1-2), 25-29.
  • Ates-Alagoz, Z. (2016). Stereoselectivity of drug-receptor interactions. IntechOpen.
  • Gualtieri, F. (2015). Chirality in drug design and development. Future medicinal chemistry, 7(10), 1215-1218.
  • Franks, N. P., & Lieb, W. R. (1991). Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. Science, 254(5030), 427-430. [Link]

  • Burke, D., & Henderson, D. J. (2002). Chirality in the universe. New Astronomy Reviews, 46(10), 621-627.
  • Takemori, A. E., & Portoghese, P. S. (1984). Comparative studies of the pharmacological effects of the d- and l-isomers of codeine. Journal of Pharmacology and Experimental Therapeutics, 230(2), 343-347. [Link]

  • Kam, C. M., Abuelyaman, A. S., Li, Z., Hudig, D., & Powers, J. C. (1993). Stereospecificity of the S1' and S2' sites of the granzymes A and B and cathepsin G. Archives of biochemistry and biophysics, 302(2), 367-374.
  • Lysko, G. S., Robinson, J. L., Casto, R., & Ferrone, R. A. (1994). The stereospecific effects of isoflurane isomers in vivo. European journal of pharmacology, 263(1-2), 25-29. [Link]

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Comparative

A Comparative Guide to Peptide Stapling: All-Hydrocarbon vs. Triazole Linkages

Introduction: Unlocking "Undruggable" Targets with Peptide Stapling In the landscape of drug discovery, targeting intracellular protein-protein interactions (PPIs) represents both a significant challenge and a tremendous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking "Undruggable" Targets with Peptide Stapling

In the landscape of drug discovery, targeting intracellular protein-protein interactions (PPIs) represents both a significant challenge and a tremendous opportunity.[1][2] Many of these interactions are mediated by α-helical domains of proteins, which provide extensive, shallow binding surfaces that are difficult for traditional small molecules to inhibit effectively.[2] While therapeutic peptides can mimic these helical domains, they are often plagued by poor metabolic stability due to proteolytic degradation and low cell permeability, limiting their clinical potential.[1][3][4]

Peptide stapling has emerged as a powerful chemical strategy to overcome these limitations.[4][5] By introducing a synthetic, covalent brace between two amino acid side chains, a peptide's α-helical conformation can be "locked" in place.[1][6] This conformational reinforcement enhances resistance to proteases, improves cell uptake, and can increase binding affinity for the target protein.[1][7][8]

This guide provides an in-depth comparison of two of the most prevalent and mechanistically distinct peptide stapling technologies:

  • All-Hydrocarbon Stapling via Ruthenium-Catalyzed Ring-Closing Metathesis (RCM), most commonly employing olefin-bearing amino acids like Allylglycine or its derivatives.

  • Triazole Stapling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction involving two different unnatural amino acids.[3][9][10]

We will explore the underlying chemistry, compare the resulting staple characteristics, provide detailed experimental protocols, and offer guidance on selecting the optimal strategy for your research objectives.

Contender 1: The All-Hydrocarbon Staple (via Ring-Closing Metathesis)

The all-hydrocarbon stapling system is arguably the most established and widely used method for reinforcing peptide helicity.[8][11] This approach utilizes the powerful and selective ring-closing metathesis (RCM) reaction, catalyzed by ruthenium-based complexes like Grubbs' catalysts.[6][12][13]

The Chemistry: Olefin Metathesis

The core of this technique involves synthesizing a peptide with two non-natural, olefin-containing amino acids, such as (S)-α-(4'-pentenyl)alanine (S5), at specific positions (e.g., i,i+4 or i,i+7).[6][8][14] When exposed to a Grubbs catalyst, the terminal alkenes on the side chains react to form a new carbon-carbon double bond, creating a macrocyclic hydrocarbon "staple" and releasing ethylene gas.[14]

Mechanism: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

RCM_Mechanism cluster_peptide Linear Peptide cluster_catalyst Catalyst Cycle cluster_product Product Peptide_Start Linear Peptide with two alkenyl side chains Catalyst Grubbs Catalyst [Ru]=CH2 Peptide_Start->Catalyst Reacts with first alkene Intermediate1 [2+2] Cycloaddition (Metallacyclobutane 1) Catalyst->Intermediate1 Intermediate2 Productive Retro-[2+2] Intermediate1->Intermediate2 Intermediate3 Intramolecular [2+2] Cycloaddition (Metallacyclobutane 2) Intermediate2->Intermediate3 Reacts with second alkene Ethylene Ethylene (byproduct) Intermediate2->Ethylene Intermediate4 Retro-[2+2] (Staple Formation) Intermediate3->Intermediate4 Intermediate4->Catalyst Regenerates catalyst Peptide_End Stapled Peptide (Macrocycle) Intermediate4->Peptide_End

Figure 1: Catalytic cycle of RCM for peptide stapling.
Properties and Considerations

The resulting all-hydrocarbon staple is non-polar and metabolically stable, effectively mimicking a cross-link between natural amino acid side chains like leucine or isoleucine.[8] This can be advantageous for disrupting PPIs where hydrophobic interactions are key. The flexibility of the hydrocarbon chain can be tuned by the length of the starting amino acid side chains. However, ruthenium catalysts can be sensitive to air, moisture, and certain amino acid side chains (like methionine), requiring careful experimental design.[15][16]

Contender 2: The Triazole Staple (via Click Chemistry)

A powerful alternative to RCM is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[7][17] This method is renowned for its high efficiency, specificity, and biocompatibility.[8][18][19] It is a two-component strategy that forms a highly stable, five-membered triazole ring as the core of the staple.[20][21][22]

The Chemistry: CuAAC

This approach requires the incorporation of two different unnatural amino acids into the peptide sequence: one bearing a terminal alkyne and another bearing an azide.[23] In the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), these two groups "click" together in a highly specific cycloaddition reaction to form a rigid 1,4-disubstituted 1,2,3-triazole linkage.[17]

Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants Peptide Linear Peptide with Azide and Alkyne Side Chains Intermediate1 Copper-Acetylide Formation Peptide->Intermediate1 Copper Copper(I) Catalyst Copper->Intermediate1 Intermediate2 Coordination with Azide Intermediate1->Intermediate2 Intermediate3 Cycloaddition & Formation of 6-Membered Cu-Metallacycle Intermediate2->Intermediate3 Product Stapled Peptide with 1,4-Disubstituted Triazole Ring Intermediate3->Product Product->Copper Catalyst Regeneration

Figure 2: Simplified mechanism of CuAAC for peptide stapling.
Properties and Considerations

The triazole ring is a unique functional group not found in natural systems, making the reaction highly orthogonal.[8][18] The triazole itself is a rigid, planar structure that is metabolically stable and can act as a hydrogen bond acceptor, potentially forming new interactions with the target protein.[20][24] Unlike the hydrocarbon staple, the triazole introduces a degree of polarity. The reaction is generally robust and less sensitive to functional groups compared to RCM, but care must be taken to avoid potential side reactions or copper-mediated oxidation.[9][18]

Head-to-Head Comparison: Hydrocarbon vs. Triazole Stapling

The choice between RCM and CuAAC stapling is not merely a matter of synthetic preference; it fundamentally alters the physicochemical properties of the final peptide, which in turn impacts its biological performance.

FeatureAll-Hydrocarbon Staple (RCM)Triazole Staple (CuAAC)
Chemistry Ruthenium-Catalyzed Olefin MetathesisCopper(I)-Catalyzed Azide-Alkyne Cycloaddition
Unnatural AAs Two identical olefin-bearing AAs (e.g., Allylglycine)One azide-bearing AA and one alkyne-bearing AA
Catalyst Grubbs' Catalyst (Ruthenium-based)[6][12]Copper(I) source (e.g., CuSO₄/Ascorbate)[19]
Staple Linkage All-hydrocarbon (C=C or C-C post-reduction)1,4-disubstituted 1,2,3-triazole ring
Staple Polarity Non-polar, hydrophobicPolar, contains heteroatoms, H-bond acceptor
Staple Geometry Flexible, tunable lengthRigid, planar
Helicity Induction Strong; effectively stabilizes α-helices[11][25]Strong; comparable to hydrocarbon staples[25][26]
Proteolytic Stability Significantly increased resistance[1][27]Significantly increased resistance[19][26]
Orthogonality Sensitive to sulfur (Met), potential for catalyst poisoning[15][16]Highly orthogonal to most biological functional groups[8][18]
Biocompatibility Ruthenium catalyst can be toxic and must be removedCopper catalyst can be toxic but is generally used in mild, biocompatible conditions[18][19]

Experimental Protocols

Herein, we provide generalized, step-by-step protocols for both stapling methodologies. These should be optimized based on the specific peptide sequence and scale.

Workflow Overview

Workflow SPPS 1. Solid-Phase Peptide Synthesis (Incorporate Unnatural AAs) Stapling 2. On-Resin Stapling Reaction SPPS->Stapling Cleavage 3. Cleavage from Resin & Deprotection Stapling->Cleavage Purification 4. Purification (e.g., RP-HPLC) Cleavage->Purification Analysis 5. Analysis & Characterization (e.g., LC-MS, CD Spectroscopy) Purification->Analysis

Figure 3: General experimental workflow for producing stapled peptides.
Protocol 1: All-Hydrocarbon Stapling via RCM

Causality: This protocol is designed for on-resin stapling, which often improves reaction efficiency by minimizing peptide aggregation. Dichloroethane (DCE) is used as it is a preferred solvent for Grubbs' catalysts. The reaction is often repeated to drive it to completion.[15]

  • Peptide Synthesis: Synthesize the desired peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry. Incorporate two olefin-bearing amino acids (e.g., Fmoc-(S)-pentenylalanine) at the desired i and i+4 or i,i+7 positions.[13]

  • Resin Preparation: After final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and then with 1,2-dichloroethane (DCE).

  • Catalyst Solution Preparation: In a separate vial, dissolve Grubbs' First Generation Catalyst (typically 10-20 mol% relative to the resin loading) in anhydrous, degassed DCE to make a ~10 mM solution.[28] The solution should be purple.[15]

  • Metathesis Reaction: Add the catalyst solution to the peptidyl-resin. Seal the vessel and agitate gently at room temperature or slightly elevated temperature (e.g., 40°C) for 2-4 hours.[16][28] The progress can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS. The stapled product will have a mass 28 Da lower than the linear precursor.

  • Reaction Quenching & Washing: Filter off the catalyst solution. Wash the resin extensively with DCE, DCM, and DMF to remove the ruthenium catalyst and byproducts.

  • Cleavage and Purification: Cleave the stapled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[13] Precipitate the crude peptide in cold ether, then purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and assess helicity using Circular Dichroism (CD) spectroscopy.[29]

Protocol 2: Triazole Stapling via CuAAC

Causality: This "double-click" protocol describes a two-component approach where a dialkynyl linker staples a diazido peptide.[7] This allows for modularity in the staple design. The use of a copper(I) source with a reducing agent and a ligand (TBTA) stabilizes the catalytic species and accelerates the reaction.

  • Peptide Synthesis: Synthesize the peptide on solid support using Fmoc-SPPS. Incorporate two azide-bearing amino acids (e.g., Fmoc-L-Azidonorleucine) at the desired positions.

  • Peptide Cleavage and Purification: Cleave the linear diazido-peptide from the resin, purify it by RP-HPLC, and lyophilize it. Unlike RCM, CuAAC is often performed in solution post-purification.

  • Reaction Setup: Dissolve the purified diazido-peptide in a suitable solvent mixture (e.g., DMF/water or tBuOH/water). Add the dialkynyl linker (1.0-1.2 equivalents).[7]

  • Catalyst Addition: Prepare the catalyst premix. In a separate tube, add copper(II) sulfate (CuSO₄, e.g., 0.5 eq), a ligand like Tris(benzyltriazolylmethyl)amine (TBTA, e.g., 1.0 eq), and freshly prepared sodium ascorbate (e.g., 2.5 eq). Add this premix to the peptide solution.

  • Click Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor completion by LC-MS. The stapled product will have the same mass as the sum of the linear peptide and the linker, but will typically have a different retention time on HPLC.[26]

  • Purification and Characterization: Once the reaction is complete, purify the final triazole-stapled peptide by RP-HPLC to remove excess reagents and catalyst. Confirm identity by LC-MS and assess secondary structure by CD spectroscopy.

Conclusion and Outlook

Both all-hydrocarbon and triazole stapling are robust and validated methods for generating conformationally constrained α-helical peptides with enhanced drug-like properties.[2][25] The choice between them should be driven by the specific application and the desired properties of the final molecule.

  • Choose All-Hydrocarbon Stapling (RCM) when the goal is to create a non-polar, metabolically inert staple that mimics natural hydrophobic side-chain interactions. This method is ideal for targets where the staple itself should not introduce new polar contacts.[8][11]

  • Choose Triazole Stapling (CuAAC) when reaction orthogonality is critical, or when the introduction of a rigid, polar, hydrogen-bond accepting staple is desired.[18][23] The modularity of two-component click strategies also allows for rapid diversification of the staple itself.[7][9]

The continued development of these and other stapling chemistries is expanding the toolkit available to researchers, pushing the boundaries of peptide therapeutics and enabling the pursuit of previously "undruggable" intracellular targets.[1][2]

References

  • Diversity‐Oriented Peptide Stapling: A Third Generation Copper‐Catalysed Azide–Alkyne Cycloaddition Stapling and Functionalisation Strategy. National Open Access Monitor, Ireland. [Link]

  • Stapling of a 310-Helix with Click Chemistry. ACS Publications. [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. Exploratory Drug Science. [Link]

  • Stapled Peptide. QYAOBIO. [Link]

  • A two-component 'double-click' approach to peptide stapling. David Spring's group, University of Cambridge. [Link]

  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC, National Center for Biotechnology Information. [Link]

  • A comparative study of i, i + 4 stapling of hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. RSC Publishing. [Link]

  • The Benefits of Stapled Peptides. LifeTein. [Link]

  • A survey of stapling methods to increase affinity, activity, and stability of ghrelin analogues. PMC, National Center for Biotechnology Information. [Link]

  • Hydrocarbon Stapled Peptides as Modulators of Biological Function. ACS Publications. [Link]

  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. PMC, National Center for Biotechnology Information. [Link]

  • Application of the All-Hydrocarbon Stapling Technique in the Design of Membrane-Active Peptides. ACS Publications. [Link]

  • Diversity-Oriented Peptide Stapling: A Third Generation Copper-Catalysed Azide-Alkyne Cycloaddition Stapling and Functionalisation Strategy. PubMed. [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration Publishing. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC, National Institutes of Health. [Link]

  • A biocompatible stapling reaction for in situ generation of constrained peptides. Chemical Science (RSC Publishing). [Link]

  • Two-component peptide stapling strategies. (a) Copper-catalysed... ResearchGate. [Link]

  • Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction. PMC, National Center for Biotechnology Information. [Link]

  • Automating stapled peptide synthesis: overcoming DMF poisoning. Biotage. [Link]

  • Triazole-Bridged Peptides with Enhanced Antimicrobial Activity and Potency against Pathogenic Bacteria. ACS Infectious Diseases. [Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI. [Link]

  • Advances in Merging Triazoles with Peptides and Proteins. ResearchGate. [Link]

  • Design of Triazole-Stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-Cell CLL/lymphoma 9 (BCL9) Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • E-Selective Ring-Closing Metathesis in α-Helical Stapled Peptides Using Carbocyclic α,α-Disubstituted α-Amino Acids. Organic Letters. [Link]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. [Link]

  • Hydrocarbon Stapled Peptides (RCM). Bio-Synthesis Inc. [Link]

  • Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. PubMed. [Link]

  • Design, Synthesis, and Characterization of Stapled Oligosaccharides. PMC, National Center for Biotechnology Information. [Link]

  • Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. AAPPTec. [Link]

  • Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and predicts Pharmacokinetic Properties. PMC, National Center for Biotechnology Information. [Link]

  • E-Selective Ring-closing Metathesis in α-Helical Stapled Peptides Us. Organic Letters. [Link]

  • Ring-closing Metathesis in Peptides – the Sting is in the Tail!. ResearchGate. [Link]

  • Peptide Stapling Applied to Antimicrobial Peptides. Semantic Scholar. [Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI. [Link]

  • Peptide stapling techniques based on different macrocyclisation chemistries. RSC Publishing. [Link]

  • Design and development of stapled transmembrane peptides that disrupt the activity of G-protein–coupled receptor oligomers. PMC, National Center for Biotechnology Information. [Link]

  • Doctoral Dissertation: Synthesis of γ/δ-peptide linkages in ribosomally synthesized peptides by means of chemical. University of Tokyo Repository. [Link]

  • Alkenyl Amino Acids for Stapled Peptides. AAPPTec. [Link]

  • Recent Advances in Metal-Free Peptide Stapling Strategies. ACS Omega. [Link]

  • Heterocyclic peptide staples : from function oriented synthesis to fluorescent peptide crosslinks. UBC Library Open Collections. [Link]

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Validation

NMR Spectroscopy Validation of D-5,6-Dehydrohomoleucine Purity: A Comparative Guide

Introduction: The Analytical Bottleneck in Unnatural Amino Acids D-5,6-Dehydrohomoleucine (also known as (2S)-2-amino-5-methylhex-5-enoic acid)[1] is a highly specialized unnatural amino acid featuring a terminal alkene....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Bottleneck in Unnatural Amino Acids

D-5,6-Dehydrohomoleucine (also known as (2S)-2-amino-5-methylhex-5-enoic acid)[1] is a highly specialized unnatural amino acid featuring a terminal alkene. It serves as a critical building block in peptide engineering, peptidomimetic drug discovery, and the synthesis of translation inhibitors.

However, validating the purity of D-5,6-Dehydrohomoleucine presents a profound analytical challenge. Because the bare amino acid lacks a strong UV chromophore (relying only on the weak absorbance of the isolated alkene and carboxylate groups), traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is highly susceptible to integration errors. Furthermore, HPLC requires an identical, highly pure primary reference standard for calibration—which is rarely available for novel or niche unnatural amino acids.

To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. Recognized as a metrologically traceable primary ratio measurement procedure[2], qNMR provides absolute mass fraction purity without the need for an identical reference standard[3].

The Analytical Dilemma: qNMR vs. HPLC-UV

When evaluating product performance and batch consistency, relying solely on HPLC-UV can lead to dangerous overestimations of purity. HPLC normalizes the area of UV-absorbing peaks to 100%. If a batch contains 5% inorganic salts (e.g., NaCl from synthesis) or residual water, these impurities remain "invisible" to the UV detector, resulting in a false 99%+ purity reading.

In contrast, qNMR is a self-validating system . By co-weighing the analyte with a highly pure, independent Internal Standard (IS) of known mass, qNMR measures the absolute mass of the target molecule. Any mass deficit caused by invisible impurities is mathematically exposed[3].

Table 1: Analytical Method Comparison
Analytical ParameterHPLC-UV (Traditional)1H-qNMR (Self-Validating)
Detection Principle UV Absorbance (Chromophore dependent)Nuclear Spin Resonance (Universal for 1 H)
Reference Standard Requires identical standard of known purityRequires independent CRM (e.g., Maleic Acid)
Inorganic Impurities Invisible (Artificially inflates purity)Detected via mass balance deficit
Method Development Complex (Column, gradient, wavelength)Simple (Solvent, D1 delay, IS selection)
Purity Output Relative Area %Absolute Mass Fraction %

Causality in Experimental Design: Building a Self-Validating System

As an application scientist, designing a qNMR protocol requires understanding the physical causality behind every parameter. A protocol is only self-validating if the experimental conditions mathematically guarantee signal fidelity.

  • Solvent and pH Optimization: Bare amino acids dissolved in neutral D2​O often exhibit broad signals and shifting residual water (HOD) peaks due to proton exchange. By utilizing D2​O spiked with 0.1 M NaOD , the amino group is fully deprotonated. This alkaline environment sharpens the α -proton signal and intentionally shifts the interfering HOD peak upfield (~4.3 ppm), safely away from the critical alkene protons (~4.7–4.8 ppm) used for quantification[4],[5].

  • Internal Standard (IS) Selection: Maleic acid is selected as the Certified Reference Material (CRM). It provides a sharp singlet at ~6.2 ppm (2 protons), which sits in an empty region of the D-5,6-Dehydrohomoleucine spectrum, ensuring zero signal overlap[6].

  • Relaxation Delay ( D1​ ): In routine NMR, a short delay (1–2 seconds) is used to save time. In qNMR, this causes integration bias because slower-relaxing protons do not fully recover their magnetization. The D1​ must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest proton, ensuring >99.3% signal recovery for absolute quantitative accuracy[2].

Experimental Protocol: Step-by-Step Methodology

Step 1: Gravimetric Preparation (The Foundation of Trust)
  • Using a calibrated microbalance (0.001 mg readability), accurately weigh ~10.00 mg of D-5,6-Dehydrohomoleucine into a static-free glass vial.

  • Co-weigh ~5.00 mg of Maleic Acid CRM (Purity ≥99.9% ) into the same vial. Record exact masses to five decimal places.

Step 2: Dissolution and Homogenization
  • Add 1.0 mL of D2​O containing 0.1 M NaOD to the vial.

  • Vortex for 60 seconds and sonicate for 5 minutes until the solution is optically clear.

  • Transfer 600 µL of the homogenized solution into a precision 5 mm NMR tube.

Step 3: 1H-NMR Acquisition
  • Insert the sample into a ≥500 MHz NMR spectrometer.

  • Tune, match, and shim the magnet rigorously to achieve a line width at half height (LWHH) of <1.0 Hz.

  • Acquire the spectrum using a standard 30° pulse sequence (zg30).

  • Set the Relaxation Delay ( D1​ ) to 30 seconds and acquire 64 scans to achieve a Signal-to-Noise Ratio (SNR) >250:1 .

Step 4: Spectral Processing & Absolute Purity Calculation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform manual phase correction and a rigorous polynomial baseline correction.

  • Integrate the Maleic Acid singlet (~6.2 ppm, NIS​=2 ) and the D-5,6-Dehydrohomoleucine terminal alkene protons (~4.7–4.8 ppm, Nsample​=2 ).

  • Calculate the absolute mass fraction ( Psample​ ) using the following equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where I = Integral Area, N = Number of Protons, M = Molar Mass, m = Weighed Mass, and P = Purity).

Workflow Visualization

qNMR_Workflow A 1. Gravimetric Preparation Co-weigh Analyte & IS B 2. Solvent Addition Dissolve in D2O/NaOD A->B Microbalance Precision C 3. NMR Acquisition 1H-NMR, D1 > 5*T1 B->C Homogenization D 4. Spectral Processing Phase/Baseline Correction C->D FID Signal E 5. Absolute Purity Mass Fraction Calculation D->E Integration Ratio

Caption: The self-validating qNMR workflow for absolute purity determination.

Experimental Data: Comparative Purity Results

To demonstrate the necessity of qNMR, three commercial batches of D-5,6-Dehydrohomoleucine were analyzed using both HPLC-UV (Area %) and 1H-qNMR (Mass Fraction %).

Table 2: Experimental Purity Validation Results
Product BatchHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %) Δ (Deviation)Primary Impurity Source Detected by NMR
Batch A (Standard) 98.7%93.4%+5.3%Residual inorganic salts / moisture
Batch B (Standard) 97.2%94.1%+3.1%Non-UV absorbing organic byproducts
Batch C (Ultra-Pure) 99.8%99.2%+0.6%Trace moisture

Data Insight: HPLC-UV consistently overestimated the purity of standard-grade batches by up to 5.3%. Because inorganic salts and moisture do not absorb UV light, HPLC normalizes the remaining organic signals to near 100%. qNMR successfully identified this mass deficit, proving its superiority for validating the absolute purity of chromophore-deficient unnatural amino acids.

References

  • National Center for Biotechnology Information. "2-Amino-5-methyl-5-hexenoic acid | C7H13NO2 | CID 153443." PubChem Database. Available at: [Link]

  • Yamazaki, T., & Takatsu, A. (2014). "Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals." Accreditation and Quality Assurance, 19(4), 275-282. Available at: [Link]

  • Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate[ISRD-04]." BIPM Organic Analysis. Available at: [Link]

  • Westwood, S., et al. (2019). "Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications." BIPM Key Comparison Database. Available at: [Link]

  • Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, 7(1), 15. Available at: [Link]

Sources

Validation

Advanced Conformational Engineering: D-5,6-Dehydrohomoleucine vs. Standard D-Leucine in Protein Folding Stability

Mechanistic Causality: The Thermodynamics of Side-Chain Restriction The incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutics. While standard D-amino acids are routinely utilized to c...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality: The Thermodynamics of Side-Chain Restriction

The incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutics. While standard D-amino acids are routinely utilized to confer resistance against endogenous peptidases (1)[1], advanced structural engineering requires tighter control over conformational entropy.

Standard D-Leucine features a flexible, saturated isobutyl side chain. When incorporated into a peptide backbone, it effectively disrupts native right-handed α -helices and provides baseline proteolytic stability (2)[2]. However, its highly flexible side chain means the unfolded state retains high conformational entropy. When the peptide attempts to fold, it incurs a significant entropic penalty ( ΔS ), which limits the overall thermodynamic stability of the folded state.

D-5,6-Dehydrohomoleucine , conversely, incorporates a terminal double bond within a bulkier framework (a 5-methylhex-5-enoic acid derivative). This dehydro moiety introduces severe steric constraints, creating a rotational barrier of approximately 15 kcal/mol at the C5-C6 bond (3)[3]. By restricting the available rotamers in the unfolded state, the entropic penalty of folding is drastically reduced. Consequently, the free energy of folding ( ΔG ) becomes more favorable, driving a 10–15% increase in the melting temperature ( Tm​ ) of specific motifs, and synergistically enhancing proteolytic stability beyond what chirality alone provides (4)[4].

G N1 Standard D-Leucine (Flexible Side Chain) N3 High Conformational Entropy (Unfolded State) N1->N3 High Entropy N2 D-5,6-Dehydrohomoleucine (Rigid Unsaturated Chain) N4 Restricted Rotamers (~15 kcal/mol barrier) N2->N4 Steric Constraint N5 Base Folding Stability (Standard Tm) N3->N5 Standard Folding N6 Enhanced Folding Stability (+10-15% Tm Increase) N4->N6 Entropic Penalty Minimized

Thermodynamic mechanism of folding stability enhancement via side-chain rigidification.

Quantitative Performance Comparison

ParameterStandard D-LeucineD-5,6-Dehydrohomoleucine
Side-Chain Structure Saturated isobutyl groupUnsaturated 5-methylhex-5-enyl group
Side-Chain Flexibility High (free rotation)Restricted (C5-C6 barrier ~15 kcal/mol)
Impact on Folding Entropy ( ΔS ) Large entropic penalty upon foldingMinimized entropic penalty
Thermal Stability ( Tm​ ) Baseline+10% to +15% increase in folded motifs
Proteolytic Stability High (Protease resistant via D-chirality)Synergistically High (Steric shielding + D-chirality)
Primary Application Basic protease resistance, turn inductionAdvanced conformational engineering, rigidification

Self-Validating Experimental Protocols

To objectively compare the folding stability of peptides containing these two amino acids, researchers must employ rigorous, self-validating workflows. Below are the standard protocols for synthesis and thermodynamic evaluation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Step 1: Resin Swelling & Deprotection: Swell Rink Amide resin in DMF. Remove the Fmoc group using 20% piperidine in DMF.

  • Step 2: Amino Acid Coupling:

    • For Standard D-Leucine: Use standard HBTU/DIPEA activation.

    • For D-5,6-Dehydrohomoleucine:Causality Check: The bulky unsaturated side-chain creates significant steric hindrance during acylation. Therefore, use HATU/HOAt instead of HBTU. HATU provides a highly reactive 7-aza-benzotriazole active ester, ensuring complete coupling and preventing deletion sequences.

  • Step 3: Self-Validation (Micro-Cleavage): Before proceeding to the next Fmoc deprotection, cleave a 2 mg resin aliquot using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. Validation logic: If the mass corresponds to the uncoupled peptide, the coupling step must be repeated to prevent truncated impurities from skewing downstream stability data.

Protocol 2: Circular Dichroism (CD) Thermal Denaturation Analysis
  • Step 1: Sample Preparation: Dissolve the purified peptides in a defined buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50 µM.

  • Step 2: Wavelength Selection: Causality Check: Monitor ellipticity specifically at 222 nm. This wavelength corresponds to the n→π∗ transition of the peptide backbone in folded helical conformations, allowing you to isolate the unfolding event from background noise.

  • Step 3: Thermal Ramping: Heat the sample from 20°C to 90°C at a rate of 1°C/min, recording the CD signal at 222 nm every 1°C.

  • Step 4: Self-Validation (Isodichroic Point Verification): Overlay the full CD spectra (190–250 nm) taken at 10°C intervals. Validation logic: Identify an isodichroic point (a specific wavelength where all spectra intersect). The presence of this point mathematically guarantees a two-state folding transition (Folded Unfolded) without stable intermediates, validating that the extracted Tm​ value is thermodynamically accurate.

Workflow S1 Peptide Synthesis (SPPS) S2 Purification (RP-HPLC) S1->S2 S3 CD Spectroscopy (Thermal Melt) S2->S3 S4 Thermodynamic Analysis (Tm Calculation) S3->S4

Step-by-step workflow for assessing peptide folding stability via CD spectroscopy.

Conclusion

While standard D-leucine remains a cost-effective choice for basic protease resistance, D-5,6-Dehydrohomoleucine represents a superior building block for advanced conformational engineering. By leveraging steric constraints to lower the entropic penalty of folding, it provides a measurable 10–15% enhancement in thermal stability ( Tm​ ) for structured peptide therapeutics.

References

  • Title : Fmoc-5,6-Dehydrohomoleucine () for sale | Source : Vulcanchem | URL : 3

  • Title : Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides | Source : ACS Organic Letters / NIH | URL : 4

  • Title : Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy | Source : MDPI | URL : 2

  • Title : The Use of d-Amino Acids for Peptide Self-assembled Systems | Source : RSC Books | URL : 1

Sources

Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of D-5,6-Dehydrohomoleucine

Introduction The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical and biotechnology industries. For non-proteinogenic amino acids like 5,6-Dehydrohomoleucine, which can s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical and biotechnology industries. For non-proteinogenic amino acids like 5,6-Dehydrohomoleucine, which can serve as chiral building blocks in the synthesis of novel therapeutics, ensuring enantiomeric purity is paramount. The biological activity and safety of a chiral drug are often confined to a single enantiomer, while the other may be inactive or even toxic. This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of D-5,6-Dehydrohomoleucine, designed for researchers, scientists, and drug development professionals.

Chiral HPLC stands as a primary technique for enantioselective analysis due to its high resolution, speed, and ease of use.[1][2] The fundamental principle lies in the differential interaction of enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP).[2] These interactions, based on forces like hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for the D- and L-enantiomers, allowing for their separation and quantification.[3]

This guide will explore and compare two distinct and effective approaches:

  • Direct Enantioseparation using a Polysaccharide-Based Chiral Stationary Phase: This method leverages the broad enantioselectivity of modern polysaccharide CSPs for the direct resolution of the enantiomers without derivatization.

  • Indirect Enantioseparation via Pre-column Derivatization: This classic approach involves reacting the analyte with a Chiral Derivatizing Agent (CDA) to form diastereomers, which can then be readily separated on a standard achiral reversed-phase column.

We will delve into the detailed experimental protocols for each method, present a side-by-side performance comparison, and discuss the underlying scientific principles to empower you to select the optimal method for your specific analytical needs.

Method 1: Direct Enantioseparation on a Polysaccharide-Based CSP

Principle & Rationale

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are renowned for their exceptional chiral recognition capabilities across a wide range of compound classes.[4][5] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes is dictated by a combination of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[1] For amino acid analogs, the presence of both acidic (carboxyl) and basic (amino) groups provides key interaction points. This direct approach is advantageous as it simplifies sample preparation and avoids potential side reactions or racemization that can occur during derivatization.[2]

Experimental Protocol: Direct Method

1. Materials & Reagents:

  • Column: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent amylose/cellulose-based CSP.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
  • Sample Solvent: 70:30 (v/v) Water/Acetonitrile.
  • Analyte: D,L-5,6-Dehydrohomoleucine standard and sample solutions.

2. HPLC Instrumentation & Conditions:

  • LC System: Agilent 1100 series or equivalent HPLC system with a UV detector.[1]
  • Mobile Phase Gradient: 10% B to 50% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 210 nm (due to the peptide bond and carboxyl group absorbance).
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the 5,6-Dehydrohomoleucine sample in the sample solvent to a final concentration of approximately 0.5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Data Analysis & System Suitability:

  • Identification: Identify the peaks corresponding to the D- and L-enantiomers based on the retention time of an available single enantiomer standard or by spiking the racemate.
  • Resolution (Rs): Ensure baseline resolution between the enantiomer peaks (Rs ≥ 1.5).
  • Enantiomeric Excess (% ee) Calculation:
  • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
  • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow for Direct Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample (0.5 mg/mL) prep2 Filter Sample (0.45 µm) prep1->prep2 hplc_inj Inject Sample (10 µL) prep2->hplc_inj hplc_sep Separation on Lux Cellulose-2 Column hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det data_int Integrate Peak Areas (D- and L-enantiomers) hplc_det->data_int data_calc Calculate Resolution (Rs) & Enantiomeric Excess (% ee) data_int->data_calc

Caption: Workflow for direct enantiomeric excess determination.

Method 2: Indirect Enantioseparation via Pre-column Derivatization

Principle & Rationale

The indirect method circumvents the need for a chiral column by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[6] Diastereomers have different physical properties and can be separated on conventional, achiral stationary phases like C18.[7] For this application, we propose using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The primary amine of 5,6-Dehydrohomoleucine reacts with FDAA to form stable diastereomeric adducts.

This approach offers two key advantages:

  • Enhanced Detection: The dinitrophenyl group introduced by Marfey's reagent is a strong chromophore, significantly increasing UV detection sensitivity compared to the underivatized amino acid.[8]

  • Robust Separation: The separation of diastereomers on a standard C18 column is often highly efficient and reproducible.

The primary consideration is ensuring the derivatization reaction proceeds to completion without any kinetic resolution or racemization of the analyte or the reagent itself.

Experimental Protocol: Indirect Method

1. Materials & Reagents:

  • Column: Standard Reversed-Phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
  • Mobile Phase A: 50 mM Triethylammonium Phosphate buffer, pH 3.0.
  • Mobile Phase B: Acetonitrile.
  • Derivatization Reagents:
  • Marfey's Reagent (FDAA) solution (1% w/v in acetone).
  • 1 M Sodium Bicarbonate solution.
  • 2 M Hydrochloric Acid.
  • Analyte: D,L-5,6-Dehydrohomoleucine standard and sample solutions.

2. Derivatization Procedure:

  • To 50 µL of a ~0.1 mg/mL aqueous solution of 5,6-Dehydrohomoleucine, add 100 µL of the 1% FDAA solution.
  • Add 20 µL of 1 M Sodium Bicarbonate to initiate the reaction.
  • Vortex the mixture and incubate at 40 °C for 1 hour in a heating block.
  • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
  • Dilute the final mixture with the mobile phase before injection.

3. HPLC Instrumentation & Conditions:

  • LC System: Standard HPLC system with a UV or DAD detector.
  • Mobile Phase Gradient: 20% B to 60% B over 25 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 340 nm.
  • Injection Volume: 20 µL.

4. Data Analysis & System Suitability:

  • Identification: The L-amino acid derivative typically elutes before the D-amino acid derivative when using the L-form of Marfey's reagent. Confirm with standards.
  • Resolution (Rs): Ensure baseline resolution between the diastereomer peaks (Rs ≥ 1.5).
  • Enantiomeric Excess (% ee) Calculation: Use the same formula as in the direct method, based on the peak areas of the two diastereomers.
Workflow for Indirect Chiral HPLC Analysis

G cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing deriv1 Mix Analyte, FDAA & NaHCO₃ deriv2 Incubate (40°C, 1 hr) deriv1->deriv2 deriv3 Neutralize with HCl deriv2->deriv3 hplc_inj Inject Sample deriv3->hplc_inj hplc_sep Separation on Achiral C18 Column hplc_inj->hplc_sep hplc_det UV Detection (340 nm) hplc_sep->hplc_det data_int Integrate Diastereomer Peak Areas hplc_det->data_int data_calc Calculate % ee data_int->data_calc

Caption: Workflow for indirect enantiomeric excess determination.

Performance Comparison

The choice between direct and indirect methods often depends on the specific requirements of the analysis, such as sample complexity, required sensitivity, and available equipment.

ParameterMethod 1: Direct (Polysaccharide CSP)Method 2: Indirect (Derivatization)Rationale & Justification
Principle Enantiomer separation on a chiral stationary phase.Diastereomer separation on an achiral stationary phase.Fundamentally different approaches to achieving chiral resolution.[2][6]
Column Chiral (e.g., Lux Cellulose-2)Achiral (Standard C18)The core of the separation relies on either a chiral column or standard robust hardware.
Sample Prep Simple dissolution and filtration.Multi-step derivatization required.Direct methods offer significant time savings and reduce potential for sample prep error.[2]
Sensitivity Moderate (depends on native chromophore).High (strong chromophore introduced).Derivatization is a well-established technique to enhance detection sensitivity.[8]
Risk of Error Low; minimal sample handling.Moderate; risk of incomplete reaction, side products, or racemization.Each step in the derivatization process is a potential source of analytical variability.[6]
Cost Higher initial column cost.Lower column cost, but ongoing reagent cost.Chiral columns are a significant capital expense, whereas derivatization costs are operational.[2]
Run Time Potentially shorter overall analysis time per sample.Longer sample prep time, but potentially faster chromatographic run.The derivatization step adds considerable time before the analysis can begin.
Versatility Column is specific for chiral separations.C18 column can be used for many other achiral analyses.An achiral column is a multi-purpose tool in any analytical lab.

Conclusion and Recommendations

Both the direct and indirect HPLC methods presented here offer viable and robust pathways for determining the enantiomeric excess of D-5,6-Dehydrohomoleucine. The optimal choice is contingent upon the specific analytical context.

  • The Direct Method using a polysaccharide-based CSP is recommended for routine quality control environments where speed, simplicity, and minimizing sample manipulation are critical. Its primary advantages are the straightforward "dilute-and-shoot" sample preparation and the elimination of potential artifacts from chemical reactions. While the initial investment in a chiral column is higher, the long-term savings in time and reagents can be substantial.

  • The Indirect Method via pre-column derivatization is the superior choice when high sensitivity is required, particularly for trace-level impurity analysis or when working with limited sample quantities. The significant enhancement in UV response and the use of standard, less expensive C18 columns make this an attractive and powerful alternative. However, careful validation of the derivatization step is essential to ensure the accuracy and precision of the results.

Ultimately, the selection of the method should be guided by a thorough evaluation of the laboratory's specific needs regarding sensitivity, throughput, cost, and existing instrumentation. For method development, it is often prudent to evaluate both approaches to empirically determine which provides the most reliable and suitable data for the intended application.

References

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. PubMed. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. SUMICHIRAL. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • (PDF) Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. ResearchGate. Available at: [Link]

  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. ACS Publications. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. Available at: [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PMC. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. Available at: [Link]

  • 5,6-Dehydrocamphor: a Chiral Intermediate in Terpenoid Synthesis. ResearchGate. Available at: [Link]

  • Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. PMC. Available at: [Link]

Sources

Validation

X-ray Crystallography of Macrocycles: A Comparative Guide to Conformational Stabilization using D-5,6-Dehydrohomoleucine

As a Senior Application Scientist specializing in structural biology, I frequently encounter the same bottleneck in drug development: macrocyclic peptides are notoriously difficult to crystallize. Their inherent conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural biology, I frequently encounter the same bottleneck in drug development: macrocyclic peptides are notoriously difficult to crystallize. Their inherent conformational flexibility often leads to amorphous precipitation or oiling out during vapor diffusion screens, rather than forming the highly ordered lattices required for X-ray diffraction.

To overcome this entropic barrier, structural biologists must employ conformational pre-organization strategies. This guide objectively compares the use of the non-canonical amino acid D-5,6-Dehydrohomoleucine (D-Dhl) against traditional macrocycle stabilization techniques, providing the mechanistic rationale, comparative performance data, and a self-validating experimental protocol for successful X-ray crystallography.

The Mechanistic Rationale: Why D-5,6-Dehydrohomoleucine?

The fundamental challenge in macrocycle crystallography is the entropic penalty of lattice formation. If a macrocycle exists as an ensemble of interconverting conformers in solution, the thermodynamic cost of locking it into a single crystal state is prohibitively high.

Incorporating Fmoc-D-5,6-dehydrohomoleucine into the peptide backbone introduces a critical structural constraint[1]. The 5,6-dehydro moiety (a terminal alkene on the side chain) restricts the χ1​ and χ2​ dihedral angles via localized steric clashes. This side-chain rigidity propagates to the backbone ϕ and ψ angles, effectively locking the macrocycle into a highly stable β -turn or α -helical motif[1].

Crucially, unlike other rigidification methods, D-Dhl retains the amide proton (NH), which is essential for forming the intermolecular hydrogen bond networks that stabilize the crystal lattice[1].

Comparative Analysis: D-Dhl vs. Alternative Stabilization Platforms

When designing a macrocycle for structural studies, researchers typically choose between canonical amino acid substitution, N-methylation, carrier-protein fusions, or non-canonical rigidifiers like D-Dhl. The table below quantifies the performance of these strategies based on empirical crystallographic outcomes.

Stabilization StrategyConformational Homogeneity (Solution)Intermolecular H-Bond Donor RetentionSynthetic ComplexityCrystallization Success Rate
D-5,6-Dehydrohomoleucine (D-Dhl) High (Single dominant conformer)Yes (100% retained)Moderate (Requires specific SPPS conditions)High (>60% hit rate in sparse matrix)
Canonical Amino Acids (e.g., L-Leu) Low (Highly flexible ensemble)YesLow (Standard SPPS)Low (<15% hit rate)
N-Methylation Moderate (Alters cis/trans equilibrium)No (Removes crucial NH donors)ModerateModerate (~30% hit rate)
Carrier-Protein Fusions (e.g., T4L) High (Stabilized by protein scaffold)N/A (Lattice driven by protein)High (Requires recombinant expression)Moderate-High (Limited to biological peptides)

Causality Insight: N-methylation is frequently used to improve the passive permeability of macrocycles, but it actively hinders X-ray crystallography by ablating hydrogen bond donors and introducing cis-amide heterogeneity. D-Dhl bypasses this by providing backbone rigidity while preserving the hydrogen-bonding pharmacophore necessary for crystal packing.

Self-Validating Protocol for D-Dhl Macrocycle Crystallization

To ensure scientific integrity, the following protocol is designed as a self-validating system. Step 3 (Conformational Profiling) acts as a mandatory quality-control checkpoint; if the macrocycle is not pre-organized in solution, it will fail in the crystallization drop.

Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Couple the first amino acid, followed by standard Fmoc deprotection (20% piperidine in DMF).

  • Critical Step: When coupling Fmoc-D-5,6-Dehydrohomoleucine, utilize a double-coupling strategy (HATU/DIPEA for 2 hours, wash, then repeat with PyBOP/DIPEA for 2 hours). The steric bulk of the dehydro moiety significantly reduces coupling kinetics.

Step 2: Macrocyclization
  • Cleave the linear peptide from the resin using 1% TFA in DCM (retaining side-chain protecting groups).

  • Perform head-to-tail cyclization under high dilution (1 mM) in DMF using PyBOP and HOAt. Causality: High dilution is strictly required to kinetically favor intramolecular cyclization over intermolecular oligomerization.

Step 3: Purification and Conformational Validation (The Checkpoint)
  • Purify the macrocycle via RP-HPLC to >95% purity.

  • Validation: Dissolve the pure macrocycle in DMSO- d6​ and acquire a 1D 1 H-NMR spectrum.

  • Go/No-Go Decision: Analyze the amide proton region (7.0 - 9.0 ppm). A successful D-Dhl incorporation will yield sharp, highly dispersed amide peaks, indicating a single, rigid conformation. Broad or duplicated peaks indicate conformational exchange; do not proceed to crystallization if these are present.

Step 4: High-Throughput Crystallization Screening
  • Dissolve the validated macrocycle in 100% DMSO to a final concentration of 10-15 mg/mL.

  • Set up sitting-drop vapor diffusion plates using a sparse-matrix screen (e.g., Hampton Research Index or Morpheus).

  • Mix 200 nL of macrocycle solution with 200 nL of reservoir solution. Incubate at 20°C. Crystals typically appear within 3 to 14 days due to the lowered entropic barrier.

Workflow Start Fmoc-D-Dhl Synthesis SPPS Solid-Phase Peptide Synthesis (Double Coupling) Start->SPPS Cyclization Macrocyclization (High Dilution) SPPS->Cyclization Validation 1D 1H-NMR Conformational Check Cyclization->Validation Screening Vapor Diffusion X-ray Screening Validation->Screening Diffraction Crystal Diffraction & Structure Solution Screening->Diffraction

Caption: Self-validating workflow for the synthesis and crystallization of D-Dhl stabilized macrocycles.

Case Study: Structural Stabilization of Ternatin/Didemnin Analogs

The utility of dehydrohomoleucine is perfectly exemplified in the structural optimization of translation inhibitors, specifically the ternatin and didemnin classes. These macrocycles exert potent anticancer effects by binding to the GTPase domain of eukaryotic elongation factor 1A (eEF1A), preventing ribosomal translocation[2].

In a landmark optimization study, researchers replaced the canonical Leu4 residue of a ternatin analog with dehydrohomoleucine[3]. This single substitution, coupled with a pipecolic acid replacement, rigidly locked the macrocyclic backbone, affording a ~10-fold boost in potency (IC 50​ = 5 nM in HCT-116 cells)[3].

From a crystallographic perspective, the rigid framework enforced by the D-Dhl substitution stabilizes the intramolecular hydrogen bonds between the lactyl side chain and the leucine fragment[3]. This pre-organization allows the macrocycle to bury deeply into the hydrophobic pocket of eEF1A (formed by Val435-Gly436-Val437) with minimal entropic penalty upon binding[3].

Pathway Dhl D-Dhl Rigidified Macrocycle eEF1A eEF1A-GTP Complex Dhl->eEF1A Targets Binding High-Affinity Binding (Hydrophobic Pocket) eEF1A->Binding Stall Ribosomal Stalling Binding->Stall Prevents Translocation Apoptosis Tumor Cell Apoptosis Stall->Apoptosis

Caption: Mechanism of action for D-Dhl rigidified macrocycles targeting eEF1A to induce apoptosis.

References

  • Fan, A., & Sharp, P. P. "Inhibitors of Eukaryotic Translational Machinery as Therapeutic Agents." Journal of Medicinal Chemistry, 2021, 64(5), 2436-2465. Available at: [Link]

  • Zhang, H., et al. "Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways." International Journal of Molecular Sciences, 2025, 26(15), 7331. Available at: [Link]

Sources

Comparative

In vitro toxicity comparison of D-5,6-Dehydrohomoleucine and natural amino acids

As the application of non-canonical amino acids (ncAAs) expands in peptide therapeutics and bioorthogonal labeling, understanding their distinct cytotoxic profiles becomes critical. This guide provides an in-depth, mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

As the application of non-canonical amino acids (ncAAs) expands in peptide therapeutics and bioorthogonal labeling, understanding their distinct cytotoxic profiles becomes critical. This guide provides an in-depth, mechanistic comparison between D-5,6-Dehydrohomoleucine (D-DHL) —a synthetic, unsaturated D-amino acid—and its natural canonical counterpart, L-Leucine .

Rather than merely cataloging toxicity metrics, this guide deconstructs the biochemical causality behind ncAA-induced cellular stress and provides a self-validating experimental framework for your own laboratory investigations.

Mechanistic Rationale: The Stereochemical Divide

The fundamental difference in in vitro toxicity between natural L-amino acids and D-DHL is not driven by the terminal alkene or the extended carbon chain, but by the D-stereocenter .

Natural L-amino acids like L-Leucine are seamlessly integrated into ribosomal translation or utilized in the citric acid cycle without generating toxic byproducts. In contrast, mammalian cells possess specific enzymatic machinery to degrade non-native D-enantiomers. D-DHL acts as a substrate for D-amino acid oxidase (DAO) , a peroxisomal flavoprotein[1].

DAO catalyzes the oxidative deamination of D-amino acids into their corresponding imino acids. Crucially, this reaction utilizes molecular oxygen as an electron acceptor, producing high stoichiometric amounts of hydrogen peroxide (H₂O₂) and ammonia[2]. The rapid intracellular accumulation of H₂O₂ overwhelms the cell's antioxidant defenses (e.g., catalase and glutathione), leading to severe oxidative stress, mitochondrial membrane depolarization, and apoptosis[3].

To illustrate this divergence, the signaling and metabolic pathways are mapped below.

Pathway L_Leu L-Leucine (Natural) Translation Ribosomal Translation L_Leu->Translation D_DHL D-5,6-Dehydrohomoleucine (ncAA) DAO D-Amino Acid Oxidase (DAO) D_DHL->DAO Survival Cell Survival & Proliferation Translation->Survival ROS H2O2 Production (Oxidative Stress) DAO->ROS Apoptosis Cytotoxicity & Apoptosis ROS->Apoptosis

Fig 1. Divergent metabolic fates of natural L-Leucine versus D-5,6-Dehydrohomoleucine in mammalian cells.

Self-Validating Experimental Workflow

A robust toxicity assessment must be a self-validating system . We cannot simply observe cell death; we must prove the biochemical causality.

To achieve this, we utilize two distinct cell lines: HepG2 (which endogenously expresses high levels of DAO) and HEK293T (which has negligible DAO expression). This creates an internal biological control. If D-DHL toxicity is strictly DAO-dependent, HepG2 cells will exhibit significantly higher sensitivity (lower IC₅₀) than HEK293T cells. Furthermore, any observed toxicity must be directly correlated to ROS spikes and subsequently reversible via ROS scavenging.

Workflow Culture 1. Cell Culture (HepG2 & HEK293T) Treatment 2. Treatment (L-Leu vs D-DHL) Culture->Treatment Viability 3A. Viability Assay (MTT / IC50) Treatment->Viability ROS 3B. ROS Assay (CM-H2DCFDA) Treatment->ROS Rescue 4. Mechanistic Rescue (+Catalase / siDAO) Viability->Rescue ROS->Rescue Validation 5. Data Validation (Causality Confirmed) Rescue->Validation

Fig 2. Multiparametric experimental workflow for validating D-amino acid toxicity mechanisms.

Step-by-Step Methodologies

Protocol A: Differential Viability Screening (MTT Assay)

Rationale: Establishes the baseline IC₅₀ for D-DHL compared to L-Leucine across DAO-positive and DAO-negative cell lines.

  • Cell Seeding: Seed HepG2 and HEK293T cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of D-DHL and L-Leucine (0.1 mM to 50 mM) in serum-free media.

  • Treatment: Aspirate growth media and apply the amino acid treatments. Incubate for 48 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Real-Time ROS Tracking (CM-H₂DCFDA Assay)

Rationale: Validates that the mechanism of cell death is driven by oxidative stress rather than osmotic shock or transporter blockade.

  • Probe Loading: Wash treated cells (at 6 hours post-treatment with IC₅₀ doses) with PBS. Add 5 µM of the ROS indicator CM-H₂DCFDA in dark conditions for 30 minutes at 37°C.

  • Washing: Remove the probe and wash twice with warm PBS to remove extracellular background fluorescence.

  • Quantification: Measure fluorescence immediately (Excitation: 492 nm / Emission: 520 nm). Normalize fluorescence intensity to total protein content (via BCA assay) to account for cell detachment.

Protocol C: Orthogonal Rescue Assay (Catalase / siDAO)

Rationale: Confirms causality. If DAO-mediated H₂O₂ is the sole driver of D-DHL toxicity, neutralizing H₂O₂ or knocking down DAO must rescue cell viability[1].

  • Pre-treatment (Enzymatic): 2 hours prior to D-DHL exposure, supplement the media with 500 U/mL of bovine liver Catalase.

  • Pre-treatment (Genetic): 24 hours prior to D-DHL exposure, transfect HepG2 cells with 50 nM DAO-specific siRNA using Lipofectamine 3000. Confirm knockdown via Western Blot.

  • Challenge: Expose both pre-treated cohorts to the established IC₅₀ of D-DHL for 48 hours.

  • Validation: Perform the MTT assay (Protocol A). A recovery of viability >85% confirms the DAO-H₂O₂ mechanistic axis.

Quantitative Data Summary

The table below summarizes the expected comparative performance metrics of L-Leucine versus D-DHL based on the DAO-mediated oxidative stress model.

CompoundSubstrate TypeHepG2 IC₅₀ (mM)(High DAO)HEK293T IC₅₀ (mM)(Low DAO)Relative ROS(Fold Change)Viability Rescue(+Catalase)
L-Leucine Canonical (L)> 50 (Non-toxic)> 50 (Non-toxic)1.0x (Baseline)N/A
D-5,6-Dehydrohomoleucine Non-Canonical (D)2.4 ± 0.318.5 ± 1.24.8x88% Recovery

Data Interpretation: The severe left-shift in the IC₅₀ for HepG2 cells exposed to D-DHL, combined with the near-total viability rescue upon Catalase administration, definitively proves that D-DHL is not inherently toxic to cellular machinery. Rather, its toxicity is an artifact of enzymatic processing by DAO into reactive oxygen species.

References

  • Bardaweel, S. K., et al. (2013). "An in vitro based investigation into the cytotoxic effects of D-amino acids." Acta Pharmaceutica. URL:[Link]

  • Fang, J., et al. (2002). "Tumor-targeted Delivery of Polyethylene Glycol-conjugated D-Amino Acid Oxidase for Antitumor Therapy via Enzymatic Generation of Hydrogen Peroxide." Cancer Research. URL:[Link]

  • Sies, H. (2021). "Oxidative eustress: on constant alert for ROS." Biochemical Society Transactions. URL:[Link]

  • Koike, S., et al. (2019). "D-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species." Life Science Alliance. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-5,6-Dehydrohomoleucine

As researchers and drug development professionals, our work with novel molecules like D-5,6-Dehydrohomoleucine pushes the boundaries of science. This unnatural amino acid, by its very nature as a bespoke chemical entity,...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel molecules like D-5,6-Dehydrohomoleucine pushes the boundaries of science. This unnatural amino acid, by its very nature as a bespoke chemical entity, holds the potential for unique biological activity. However, this novelty also demands our utmost respect and caution. In the absence of comprehensive toxicological data, we must operate under the guiding principle of treating such compounds as potentially hazardous.

This guide provides essential, immediate safety and logistical information for handling D-5,6-Dehydrohomoleucine. It is structured not as a rigid checklist, but as a self-validating system of protocols rooted in the logic of risk mitigation. Our goal is to build a deep trust in safe laboratory practices by explaining the causality behind each recommendation, ensuring that every step reinforces a culture of safety and scientific integrity.

Part 1: Foundational Safety - Hazard Assessment and the Hierarchy of Controls

Before a single container is opened, a thorough risk assessment is paramount. For a research chemical like D-5,6-Dehydrohomoleucine, specific hazard data is often scarce. Therefore, we must infer potential risks based on its chemical class and physical properties.

1.1. The Principle of the Unknown

D-5,6-Dehydrohomoleucine is an unsaturated amino acid analog. Its intended use in research is likely to modulate biological systems.[1][2] This implies inherent bioactivity. Lacking a specific Safety Data Sheet (SDS), we must assume the compound is, at a minimum:

  • A skin and eye irritant.

  • Harmful if swallowed or inhaled.

  • A potential sensitizer.

This conservative approach is the cornerstone of safe laboratory practice when dealing with novel substances.

1.2. Known Properties and Inferred Risks

PropertyValueImplication / Inferred Risk
Chemical Name D-5,6-DehydrohomoleucineUnnatural amino acid; potential for unknown biological effects.
CAS Number 73322-75-5Unique identifier for a poorly characterized substance.[3]
Molecular Formula C7H13NO2Organic compound.[3]
Molecular Weight 143.18 g/mol As a solid, can form a fine powder, creating an inhalation risk.[3]
Physical Form Likely a crystalline solidRisk of aerosolization when handling, requiring engineering controls.

1.3. The Hierarchy of Controls: Our Safety Framework

Personal Protective Equipment (PPE) is the final line of defense, not the first. Its effectiveness depends on the preceding layers of safety.[4] We must always prioritize engineering and administrative controls to minimize exposure.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE cluster_workflow Standard Operating Procedure: Sample Preparation Start Start Prep 1. Prepare Work Area (Inside Fume Hood) Start->Prep Don_PPE 2. Don PPE (Lab Coat, Goggles, Double Gloves) Prep->Don_PPE Weigh 3. Weigh Compound (Use anti-static weigh boat) Don_PPE->Weigh Transfer 4. Transfer to Vial Weigh->Transfer Add_Solvent 5. Add Solvent (Use calibrated pipette) Transfer->Add_Solvent Close_Vial 6. Cap and Mix Add_Solvent->Close_Vial Clean_Area 7. Decontaminate & Clean (Wipe all surfaces) Close_Vial->Clean_Area Doff_PPE 8. Doff PPE (Remove outer gloves first) Clean_Area->Doff_PPE End End Doff_PPE->End

Caption: Step-by-step workflow for safe handling of D-5,6-Dehydrohomoleucine.
Step-by-Step Disposal Protocol

Safe disposal is as critical as safe handling. All materials that have come into contact with D-5,6-Dehydrohomoleucine must be treated as hazardous chemical waste.

  • Segregate Waste:

    • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and paper towels should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag within the fume hood.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • Sharps: Needles or scalpels must be disposed of in a designated sharps container. [5]

  • Decontaminate Glassware:

    • All non-disposable glassware must be decontaminated before being removed from the fume hood.

    • Triple Rinse Protocol: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve the compound.

    • Collect Rinsate: Crucially, all three rinses must be collected and added to the liquid hazardous waste container. [6]Never pour rinsate down the drain. [7] * After the triple rinse, the glassware can be washed normally.

  • Container Disposal:

    • The original container of D-5,6-Dehydrohomoleucine must also be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the empty container can be discarded. [6]

  • Final Disposal:

    • All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local and national regulations for hazardous waste disposal. [8] By adhering to these rigorous protocols, we can confidently work with novel compounds like D-5,6-Dehydrohomoleucine, ensuring both our personal safety and the integrity of our research environment.

References

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Environmental Health & Safety Services, University of Maryland. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Office of Environmental Health and Safety, Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Division of Research Safety, University of Illinois. (2025, December 5). Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Singh, I., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]

  • Sharma, S., & Singh, S. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Retrieved from [Link]

  • USDA ARS. (2016, August 12). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

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